Product packaging for 1,3-Dipropylthiourea(Cat. No.:CAS No. 26536-60-7)

1,3-Dipropylthiourea

Cat. No.: B145623
CAS No.: 26536-60-7
M. Wt: 160.28 g/mol
InChI Key: AUXGIIVHLRLBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dipropylthiourea is a useful research compound. Its molecular formula is C7H16N2S and its molecular weight is 160.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2S B145623 1,3-Dipropylthiourea CAS No. 26536-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dipropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXGIIVHLRLBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384219
Record name 1,3-Dipropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26536-60-7
Record name 1,3-Dipropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPROPYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dipropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1,3-dipropylthiourea, a symmetrically disubstituted thiourea derivative. The document details established experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a precursor to other functional molecules. Symmetrically disubstituted thioureas, in general, are of significant interest due to their diverse biological activities and roles as intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide focuses on two primary and reliable methods for the synthesis of this compound: the reaction of n-propylamine with carbon disulfide and the reaction of propyl isothiocyanate with n-propylamine.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound are outlined below. Both methods are effective and can be selected based on the availability of starting materials and desired reaction conditions.

Method 1: Reaction of n-Propylamine with Carbon Disulfide

This method is a widely used and straightforward approach for the synthesis of symmetrical N,N'-dialkylthioureas. The reaction proceeds through the in-situ formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the desired thiourea.

Reaction Scheme:

A general workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product n_propylamine n-Propylamine reaction_mixture Reaction in Solvent (e.g., DMF, Ethanol, or Water) n_propylamine->reaction_mixture carbon_disulfide Carbon Disulfide carbon_disulfide->reaction_mixture quenching Quenching with Water reaction_mixture->quenching extraction Extraction with Organic Solvent quenching->extraction purification Purification (e.g., Column Chromatography or Recrystallization) extraction->purification product This compound purification->product

Figure 1: General workflow for the synthesis of this compound from n-propylamine and carbon disulfide.

Method 2: Reaction of Propyl Isothiocyanate with n-Propylamine

This method offers a more direct route to this compound by reacting propyl isothiocyanate with n-propylamine. This is a clean and efficient reaction that typically proceeds with high yields.

Reaction Scheme:

The logical relationship for this synthesis pathway is outlined below:

G cluster_reagents Reagents cluster_process Process cluster_outcome Outcome propyl_isothiocyanate Propyl Isothiocyanate mixing Mixing in a Suitable Solvent propyl_isothiocyanate->mixing n_propylamine n-Propylamine n_propylamine->mixing reaction Stirring at Room Temperature or with Gentle Heating mixing->reaction product This compound reaction->product

Figure 2: Logical workflow for the synthesis of this compound from propyl isothiocyanate and n-propylamine.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. These protocols are based on established methods for the synthesis of analogous N,N'-dialkylthioureas and have been adapted for the target molecule.

Detailed Protocol for Method 1 (from n-Propylamine and Carbon Disulfide)

This protocol is adapted from a general procedure for the synthesis of 1,3-disubstituted thioureas.[1][2][3]

Materials:

  • n-Propylamine

  • Carbon Disulfide (CS₂)

  • Dimethylformamide (DMF) or Ethanol

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve n-propylamine (2.0 equivalents) in the chosen solvent (e.g., DMF or ethanol).

  • Cool the solution in an ice-water bath.

  • Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Detailed Protocol for Method 2 (from Propyl Isothiocyanate and n-Propylamine)

This protocol is based on the general reaction of isothiocyanates with primary amines.[4]

Materials:

  • Propyl isothiocyanate

  • n-Propylamine

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve propyl isothiocyanate (1.0 equivalent) in a suitable solvent.

  • To this solution, add n-propylamine (1.0 to 1.1 equivalents) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for a period of 2 to 24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If necessary, the residue can be taken up in ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent if required.

Data Presentation

The following tables summarize the key quantitative data and expected spectral characteristics for this compound.

Reaction Parameters and Yields
MethodStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
1n-Propylamine, Carbon Disulfide-DMF, Ethanol, or Water1 - 12 hours25 - 6070 - 95[1]
2Propyl Isothiocyanate, n-Propylamine-THF, Ethanol, Dichloromethane2 - 24 hours25High
Physical and Spectral Data of this compound
PropertyValue
CAS Number 26536-60-7
Molecular Formula C₇H₁₆N₂S
Molecular Weight 160.28 g/mol
Appearance White to off-white solid
Melting Point Not widely reported, expected to be similar to analogous compounds.

Expected Spectroscopic Data:

The following spectral data are estimated based on the analysis of analogous compounds such as 1,3-diisopropylthiourea and 1,3-dibutylthiourea.[5][6]

1H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 7.0br s2HN-H
~ 3.3 - 3.5t4H-N-CH₂ -CH₂-CH₃
~ 1.6 - 1.8sextet4H-N-CH₂-CH₂ -CH₃
~ 0.9 - 1.0t6H-N-CH₂-CH₂-CH₃

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~ 180 - 182C =S
~ 48 - 50-N-CH₂ -CH₂-CH₃
~ 22 - 24-N-CH₂-CH₂ -CH₃
~ 11 - 12-N-CH₂-CH₂-CH₃

FTIR (Fourier-Transform Infrared Spectroscopy):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3400Strong, BroadN-H stretching
~ 2850 - 2960StrongC-H stretching (aliphatic)
~ 1520 - 1570StrongN-C=S stretching, N-H bending
~ 1240 - 1280Medium-StrongC-N stretching
~ 700 - 800MediumC=S stretching

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The reaction of n-propylamine with carbon disulfide and the reaction of propyl isothiocyanate with n-propylamine both offer reliable routes to the target compound. The provided experimental protocols and data tables are intended to equip researchers with the necessary information to successfully synthesize and characterize this compound for their research and development needs. The choice of method will depend on factors such as reagent availability, desired scale, and laboratory conditions.

References

An In-depth Technical Guide to 1,3-Dipropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dipropylthiourea, focusing on its chemical identifiers, physicochemical properties, synthesis, and key applications with detailed experimental protocols. The information is curated for professionals in research and drug development.

Chemical Identifiers and Properties

This compound exists as two primary isomers: 1,3-di-n-propylthiourea and 1,3-diisopropylthiourea. The majority of commercially available and researched data pertains to the isopropyl isomer. This guide will focus on 1,3-diisopropylthiourea unless otherwise specified.

Compound Identifiers

A comprehensive list of identifiers for 1,3-diisopropylthiourea is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier TypeValue
CAS Number 2986-17-6
Molecular Formula C7H16N2S
Molecular Weight 160.28 g/mol
IUPAC Name 1,3-di(propan-2-yl)thiourea
Synonyms Diisopropylthiourea, N,N'-Diisopropylthiourea, 1,3-Diisopropyl-2-thiourea, sym-Diisopropylthiourea
InChI InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
InChIKey KREOCUNMMFZOOS-UHFFFAOYSA-N
SMILES CC(C)NC(=S)NC(C)C
EC Number 221-051-7
PubChem CID 2758386
MDL Number MFCD00040485
Physicochemical Properties

The key physicochemical properties of 1,3-diisopropylthiourea are summarized in the following table.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 143-145 °C
pKa 13.93 ± 0.70 (Predicted)
Solubility Sparingly soluble in chloroform, slightly soluble in methanol. Limited solubility in water.

Synthesis of 1,3-Diisopropylthiourea

A common and efficient method for the synthesis of 1,3-diisopropylthiourea involves the reaction of thiourea with diisopropylamine in the presence of a catalyst.

Experimental Protocol: PEG-400 Catalyzed Synthesis

This protocol describes a straightforward and relatively green synthesis method.[1]

Materials:

  • Thiourea

  • Diisopropylamine

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 10 mmol of thiourea, 20 mmol of diisopropylamine, and 0.4 mmol of PEG-400 in 20 mL of water.[1]

  • Heat the mixture to reflux under normal atmospheric pressure and maintain for approximately 26 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[1]

  • Collect the solid product by filtration. The filtrate, containing the solvent and catalyst, can be recovered and recycled.[1]

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the purified product to obtain N,N'-diisopropylthiourea.

Expected Yield: Approximately 78%, with a melting point of 142-145°C.[1]

G Synthesis Workflow of 1,3-Diisopropylthiourea cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiourea Thiourea Reflux (26h) Reflux (26h) Thiourea->Reflux (26h) Diisopropylamine Diisopropylamine Diisopropylamine->Reflux (26h) PEG-400 (Catalyst) PEG-400 (Catalyst) PEG-400 (Catalyst)->Reflux (26h) Water Water Water->Reflux (26h) Cooling Cooling Reflux (26h)->Cooling Filtration Filtration Cooling->Filtration Washing (Water) Washing (Water) Filtration->Washing (Water) Drying Drying Washing (Water)->Drying 1,3-Diisopropylthiourea 1,3-Diisopropylthiourea Drying->1,3-Diisopropylthiourea

Caption: Synthesis workflow for 1,3-diisopropylthiourea.

Applications and Experimental Protocols

1,3-Diisopropylthiourea is a versatile compound with applications in various fields, including medicinal chemistry and agriculture.[2]

Enzyme Inhibition: Thyroid Peroxidase

Thiourea derivatives are known inhibitors of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[3]

This protocol is adapted from a standard procedure for assessing TPO inhibition.[4][5]

Materials:

  • Rat thyroid microsomes (as a source of TPO)

  • Amplex UltraRed (AUR) reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer

  • 1,3-Diisopropylthiourea (test compound)

  • Propylthiouracil (PTU) or Methimazole (MMI) as positive controls

  • 96-well microplates

  • Plate reader with fluorescence detection (e.g., excitation/emission at 544/590 nm)

Procedure:

  • Prepare a stock solution of 1,3-diisopropylthiourea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (solvent only) and positive controls (PTU or MMI).

  • Add rat thyroid microsomal protein to each well.

  • Initiate the reaction by adding the AUR reagent and H₂O₂. A typical reaction mixture might contain 75 µL of 25 µM AUR, 10-15 µL of microsomal protein (12.5 µM), and 25 µL of 300 µM H₂O₂ in a final volume of 215 µL with 200 mM potassium phosphate buffer.[4]

  • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration.

Herbicidal Activity

Thiourea derivatives have been explored for their potential as herbicides.[2] The mode of action often involves the inhibition of key enzymes in plant metabolic pathways.

This generalized protocol can be adapted to test the pre-emergence herbicidal activity of 1,3-diisopropylthiourea.

Materials:

  • Seeds of monocotyledonous and dicotyledonous weeds (e.g., barnyard grass, crabgrass, pigweed, morning glory)

  • Pots or trays with a suitable soil mixture

  • 1,3-Diisopropylthiourea

  • Acetone or another suitable solvent

  • Tween-20 or other surfactant

  • A commercial herbicide as a positive control

  • Growth chamber or greenhouse with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of 1,3-diisopropylthiourea in the chosen solvent.

  • Prepare test solutions at various concentrations by diluting the stock solution with water containing a small amount of surfactant (e.g., 0.1% Tween-20).

  • Fill pots or trays with the soil mixture and sow the seeds of the test weed species.

  • Apply the test solutions evenly to the soil surface at a specified volume per unit area to achieve the desired application rates (e.g., in grams of active ingredient per hectare).

  • Include a negative control (solvent and surfactant in water) and a positive control (commercial herbicide).

  • Place the pots or trays in a growth chamber or greenhouse under optimal conditions for seed germination and plant growth.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the germination and growth of the weeds in the treated pots to the negative control.

  • The herbicidal activity can be rated on a scale (e.g., 0% = no effect, 100% = complete kill) or by measuring plant height and fresh/dry weight.

G Logical Relationships of 1,3-Diisopropylthiourea's Applications cluster_applications Primary Applications cluster_mechanisms Mechanisms of Action / Roles cluster_targets Specific Targets / Uses 1,3-Diisopropylthiourea 1,3-Diisopropylthiourea Medicinal Chemistry Medicinal Chemistry 1,3-Diisopropylthiourea->Medicinal Chemistry Agrochemicals Agrochemicals 1,3-Diisopropylthiourea->Agrochemicals Organic Synthesis Organic Synthesis 1,3-Diisopropylthiourea->Organic Synthesis Material Science Material Science 1,3-Diisopropylthiourea->Material Science Enzyme Inhibition Enzyme Inhibition Medicinal Chemistry->Enzyme Inhibition Plant Growth Regulation Plant Growth Regulation Agrochemicals->Plant Growth Regulation Ligand for Metal Complexes Ligand for Metal Complexes Organic Synthesis->Ligand for Metal Complexes Polymer Precursor Polymer Precursor Material Science->Polymer Precursor Thyroid Peroxidase Thyroid Peroxidase Enzyme Inhibition->Thyroid Peroxidase Herbicide Herbicide Plant Growth Regulation->Herbicide Catalysis Catalysis Ligand for Metal Complexes->Catalysis Polymer Synthesis Polymer Synthesis Polymer Precursor->Polymer Synthesis

Caption: Logical relationships of 1,3-diisopropylthiourea's applications.

Safety and Handling

1,3-Diisopropylthiourea is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Toxicity, Dermal 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation 3H331: Toxic if inhaled

Signal Word: Danger

Pictograms:

  • GHS06 (Skull and Crossbones)

  • GHS07 (Exclamation Mark)

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

1,3-Diisopropylthiourea is a valuable chemical intermediate with established and potential applications in diverse fields of research and development. Its synthesis is well-documented, and its biological activities, particularly as an enzyme inhibitor, warrant further investigation. The experimental protocols provided in this guide serve as a foundation for researchers to explore the properties and applications of this compound. Adherence to strict safety protocols is essential when handling this chemical.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Dipropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1,3-Dipropylthiourea. Due to a lack of specific experimental data for this compound in the available scientific literature, this guide leverages data from homologous compounds and computational chemistry principles to infer its structural characteristics. Detailed experimental protocols for the synthesis and characterization of N,N'-dialkylthioureas are provided, offering a practical framework for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug development and materials science where thiourea derivatives are of interest.

Introduction

1,3-disubstituted thioureas are a class of organic compounds with significant applications in various fields, including medicinal chemistry, materials science, and catalysis.[1][2] Their biological activity and material properties are intrinsically linked to their molecular structure and conformational flexibility. This compound, a member of this family, features two n-propyl substituents on the nitrogen atoms of the thiourea backbone. Understanding its three-dimensional structure and the rotational freedom of the propyl chains is crucial for predicting its interaction with biological targets and for designing novel materials.

Molecular Structure and Geometry

The core of this compound consists of a planar thiourea moiety (S=C-N2). This planarity arises from the delocalization of π-electrons across the C=S and C-N bonds, giving the C-N bonds partial double bond character.[4] The geometry around the central carbon atom is trigonal planar.[5] The two n-propyl groups are attached to the nitrogen atoms.

Based on the crystal structure of the homologous N,N'-Di-n-butylthiourea, key structural parameters for this compound can be estimated.[3]

Table 1: Estimated Bond Lengths and Angles for this compound

ParameterEstimated Value
C=S Bond Length~1.71 Å
C-N Bond Lengths~1.33 - 1.46 Å
N-C-N Bond Angle~116°
C-N-C Bond Angle~122°
S-C-N Bond Angle~122°

Data extrapolated from the crystal structure of N,N'-Di-n-butylthiourea.[3]

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the C-N and C-C single bonds of the n-propyl chains. The orientation of the propyl groups relative to the thiourea plane can be described by the torsion angles.

Thiourea derivatives can exist in different conformations, often referred to as cis-trans isomers, arising from the restricted rotation around the C-N bonds.[1] For symmetrically disubstituted thioureas, the common conformations are syn-syn, syn-anti, and anti-anti, referring to the orientation of the substituents relative to the sulfur atom. In the solid state, N,N'-Di-n-butylthiourea adopts a syn-anti conformation.[3] It is plausible that this compound would also favor a similar conformation in the solid state to minimize steric hindrance.

In solution, a dynamic equilibrium between different conformers is expected. The flexibility of the n-propyl chains will lead to a variety of possible spatial arrangements. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to explore the potential energy surface and identify the most stable conformers in the gas phase and in different solvents.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, we can predict the key features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HNH 6.0 - 7.5Broad singlet
N-CH₂ -CH₂-CH₃3.2 - 3.6Triplet
N-CH₂-CH₂ -CH₃1.6 - 1.9Sextet
N-CH₂-CH₂-CH₃ 0.9 - 1.1Triplet
¹³CC =S~180Singlet
N-C H₂-CH₂-CH₃~45Singlet
N-CH₂-C H₂-CH₃~22Singlet
N-CH₂-CH₂-C H₃~11Singlet

Predicted values are based on typical chemical shifts for N,N'-dialkylthioureas and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3200 - 3400N-H stretching
2850 - 2960C-H stretching (propyl chains)
~1550N-C=S stretching and N-H bending
~1300C-N stretching
~700 - 800C=S stretching

Predicted values are based on characteristic infrared absorption frequencies for thiourea derivatives.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.[8][9]

Synthesis of this compound

A common method for the synthesis of symmetrical N,N'-dialkylthioureas involves the reaction of the corresponding amine with carbon disulfide or a thiophosgene equivalent.[8]

Materials:

  • n-Propylamine

  • Carbon disulfide

  • Pyridine (catalyst)

  • Ethanol (solvent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylamine (2.0 equivalents) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.0 equivalent) to the cooled solution with vigorous stirring.

  • Add a catalytic amount of pyridine.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or diethyl ether/hexane, to obtain pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Propylamine n-Propylamine Mixing Mixing and Cooling Propylamine->Mixing CS2 Carbon Disulfide CS2->Mixing Pyridine Pyridine (catalyst) Pyridine->Mixing Ethanol Ethanol (solvent) Ethanol->Mixing Reflux Reflux (4-6h) Mixing->Reflux SolventRemoval Solvent Removal Reflux->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for the unambiguous determination of the molecular structure in the solid state.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

  • Slowly cool the saturated solution to room temperature.

  • Allow the solvent to evaporate slowly over several days in a loosely covered vial.

  • Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

  • Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

XRayCrystallographyWorkflow Start Purified Compound Dissolution Dissolution in Hot Solvent Start->Dissolution Cooling Slow Cooling Dissolution->Cooling Evaporation Slow Evaporation Cooling->Evaporation CrystalSelection Crystal Selection and Mounting Evaporation->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structural Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

Procedure:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software, including Fourier transformation, phasing, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign the signals to the corresponding protons and carbons in the molecule.

FTIR Spectroscopy

Procedure:

  • Prepare a sample for analysis. For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in Structural Analysis

The determination of the molecular structure and conformation of this compound involves a synergistic approach combining synthesis, spectroscopy, and, ideally, crystallography.

StructuralAnalysisLogic Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR XRay Single-Crystal X-ray Diffraction Synthesis->XRay MolecularStructure Molecular Structure (Connectivity, Bond Lengths, Angles) NMR->MolecularStructure FTIR->MolecularStructure XRay->MolecularStructure Conformation Conformation (Torsion Angles, Isomers) XRay->Conformation CompChem Computational Chemistry (DFT) CompChem->Conformation MolecularStructure->Conformation

Caption: Interrelationship of techniques for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the anticipated molecular structure, conformation, and spectroscopic properties of this compound. While specific experimental data for this molecule remains elusive in the current literature, a robust understanding of its characteristics can be inferred from the study of homologous compounds and the application of fundamental chemical principles. The provided experimental protocols offer a clear path for the synthesis and comprehensive characterization of this and other N,N'-dialkylthioureas. Further research, particularly single-crystal X-ray diffraction and computational studies, is warranted to definitively elucidate the precise structural and conformational details of this compound.

References

1,3-Dipropylthiourea: An In-depth Technical Guide on its Postulated Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipropylthiourea, a symmetrically substituted alkylthiourea, is a compound of interest for its potential biological activities. While direct and extensive research on its specific mechanism of action is limited, a compelling body of evidence from studies on structurally related thiourea derivatives points towards a primary mechanism centered on the inhibition of copper-dependent enzymes. This technical guide consolidates the available data on analogous compounds to postulate a mechanism of action for this compound, focusing on its potential role as an inhibitor of key metalloenzymes such as dopamine β-hydroxylase and tyrosinase through copper chelation. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting the core scientific principles, supported by experimental data from related compounds, and detailed protocols for future investigations.

Introduction

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The presence of the thiocarbonyl group (C=S) is crucial for these activities, particularly its ability to coordinate with metal ions. This compound, featuring two propyl groups attached to its nitrogen atoms, is a member of this family. While specific studies on this compound are not abundant, the well-documented actions of other 1,3-disubstituted thioureas allow for the formulation of a strong hypothesis regarding its biological mechanism. This guide will explore this postulated mechanism, focusing on enzyme inhibition via copper chelation, and provide the necessary technical details for its investigation.

Postulated Core Mechanism of Action: Inhibition of Copper-Dependent Enzymes

The central hypothesis for the mechanism of action of this compound is its function as an inhibitor of copper-containing enzymes. This is predicated on the known ability of the thiourea moiety to chelate transition metal ions, with a particular affinity for copper.[2][4] Many vital enzymes in biological systems rely on a copper cofactor for their catalytic activity. By sequestering this essential metal ion, this compound can effectively inactivate these enzymes.

Two primary examples of such enzymes are dopamine β-hydroxylase (DBH) and tyrosinase.

Inhibition of Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[5] This enzyme contains two essential copper ions in its active site that are directly involved in the catalytic hydroxylation reaction.[6] Inhibition of DBH has therapeutic potential in conditions such as hypertension, heart failure, and substance use disorders.[7]

Numerous studies have demonstrated that thiourea and its derivatives can inhibit DBH.[8][9] It is proposed that this compound, through its sulfur and nitrogen atoms, chelates the copper ions within the DBH active site, rendering the enzyme inactive. This would disrupt the normal synthesis of norepinephrine, leading to a decrease in its levels and a potential accumulation of dopamine in noradrenergic neurons.

Diagram: Postulated Inhibition of Dopamine β-Hydroxylase

DBH_Inhibition cluster_0 DBH Catalytic Cycle cluster_1 Inhibition by this compound Dopamine Dopamine DBH_active Active DBH (Cu²⁺) Dopamine->DBH_active Substrate Binding Norepinephrine Norepinephrine DBH_active->Norepinephrine Hydroxylation DBH_inactive Inactive DBH-DPTU-Cu²⁺ Complex DPTU This compound DPTU->DBH_active Copper Chelation

Caption: Postulated mechanism of DBH inhibition by this compound via copper chelation.

Inhibition of Tyrosinase

Tyrosinase is another key copper-dependent enzyme, playing a crucial role in melanogenesis by catalyzing the oxidation of tyrosine to dopaquinone, a precursor for melanin.[10][11] Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Recent research has identified various thiourea derivatives as potent tyrosinase inhibitors.[10][12][13] The proposed mechanism involves the thiourea compound entering the active site and chelating the two copper ions, thereby blocking substrate access and preventing the catalytic reaction. Given the structural similarities, it is highly probable that this compound exerts a similar inhibitory effect on tyrosinase.

Quantitative Data from Structurally Related Thiourea Derivatives

Table 1: Tyrosinase Inhibitory Activity of Selected Thiourea Derivatives

CompoundStructureEnzyme SourceIC₅₀ (µM)Inhibition TypeReference
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaAromatic-HeterocyclicMushroomKᵢ = 119.22Competitive[12]
ThioacetazoneHeterocyclicMushroom14Non-competitive[11][14]
AmbazoneGuanidinylMushroom15Non-competitive[11][14]
Indole-thiourea derivative 4bIndole-HeterocyclicMushroom5.9Competitive[13]

Table 2: Cytotoxic Activity of Selected 1,3-Disubstituted Phenylthiourea Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3,4-dichlorophenylthiourea derivativeSW620 (Colon Cancer)1.5 ± 0.72[5]
4-CF₃-phenylthiourea derivativeSW620 (Colon Cancer)8.9 ± 1.25[5]
3,4-dichlorophenylthiourea derivativePC3 (Prostate Cancer)4.6 ± 0.81[5]
4-CF₃-phenylthiourea derivativeK-562 (Leukemia)4.9 ± 0.93[5]

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments based on established protocols for related compounds.

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is adapted from established methods for measuring DBH activity.[15][16]

Objective: To determine the in vitro inhibitory effect of this compound on DBH activity.

Materials:

  • Purified or partially purified DBH (e.g., from bovine adrenal glands)

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Sodium fumarate

  • Copper sulfate (CuSO₄)

  • Tris-HCl buffer (pH 6.0)

  • This compound (test compound)

  • Perchloric acid (for reaction termination)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, sodium fumarate, and CuSO₄.

  • Enzyme Preparation: Dilute the DBH enzyme preparation to a suitable concentration in ice-cold distilled water.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the reaction mixture, the diluted enzyme, and either the vehicle control or varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate, dopamine.

    • Incubate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Quantification of Norepinephrine:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Calculate the percentage of DBH inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Diagram: Workflow for DBH Inhibition Assay

DBH_Assay_Workflow prep Prepare Reagents: - Reaction Mixture - Enzyme Solution - Inhibitor Dilutions reaction_setup Set up Reaction: - Add Reaction Mix, Enzyme, and Inhibitor/Vehicle prep->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation start_reaction Initiate Reaction with Dopamine pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction with Perchloric Acid incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge hplc Analyze Supernatant for Norepinephrine by HPLC-EC centrifuge->hplc analysis Calculate % Inhibition and IC₅₀ hplc->analysis

Caption: Experimental workflow for determining the inhibitory activity of this compound on DBH.

Tyrosinase Inhibition Assay

This protocol is based on standard spectrophotometric methods for assessing tyrosinase activity.[11][12]

Objective: To measure the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer, varying concentrations of this compound (or kojic acid/vehicle control), and the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement of Dopachrome Formation: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Determine the percentage of inhibition using the formula: [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

    • To determine the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Copper Chelation Assay

Objective: To determine if this compound can chelate copper ions.

Materials:

  • Copper (II) sulfate solution

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of copper (II) sulfate in water and a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum of the copper (II) sulfate solution alone.

    • Prepare mixtures with a fixed concentration of copper (II) sulfate and increasing concentrations of this compound.

    • Incubate the mixtures for a short period at room temperature.

    • Record the UV-Vis spectrum for each mixture.

  • Data Analysis: Analyze the changes in the UV-Vis spectra upon the addition of this compound. A shift in the absorption maximum or a change in absorbance intensity of the copper solution indicates the formation of a copper-thiourea complex, confirming chelation.

Conclusion and Future Directions

Based on the extensive evidence from structurally similar compounds, the most plausible mechanism of action for this compound in biological systems is the inhibition of copper-dependent enzymes through the chelation of their essential copper cofactors. This guide has outlined the theoretical basis for this mechanism, focusing on dopamine β-hydroxylase and tyrosinase as primary targets.

Future research should focus on validating this proposed mechanism directly for this compound. This would involve:

  • Performing the detailed enzyme inhibition assays described herein to obtain quantitative data (IC₅₀, Kᵢ) for this compound against DBH, tyrosinase, and other relevant copper-containing enzymes.

  • Conducting in-depth kinetic studies to elucidate the precise mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • Utilizing biophysical techniques, such as isothermal titration calorimetry or X-ray crystallography, to confirm the direct binding of this compound to the target enzymes and to characterize the interaction at a molecular level.

  • Evaluating the effects of this compound in cellular and in vivo models to correlate enzyme inhibition with physiological outcomes.

By systematically addressing these research avenues, a comprehensive understanding of the biological activity of this compound can be achieved, paving the way for its potential development in therapeutic or other biotechnological applications.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dipropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dipropylthiourea belongs to the class of N,N'-disubstituted thioureas, which are versatile compounds in various industrial and research applications. They serve as intermediates in organic synthesis, corrosion inhibitors, and vulcanization accelerators.[1] A thorough understanding of the thermal stability and decomposition pathways of these compounds is crucial for ensuring safety, optimizing process conditions, and predicting product shelf-life in applications where they may be exposed to elevated temperatures.

This technical guide provides an overview of the expected thermal behavior of this compound, based on data from analogous compounds. It covers key thermal parameters, detailed experimental protocols for thermal analysis, and a proposed decomposition pathway.

Thermal Stability and Decomposition Data

The thermal stability of N,N'-dialkylthioureas is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing transition temperatures such as melting and the energetics of decomposition (exothermic or endothermic).

The following tables summarize representative thermal data for N,N'-dialkylthioureas analogous to this compound.

Table 1: Melting Point of Analogous N,N'-Dialkylthioureas

CompoundMelting Point (°C)
N,N'-Diethylthiourea76 - 78
N,N'-Dibutylthiourea63 - 65

Source:[2][3]

Table 2: Representative Thermal Decomposition Data from TGA (Hypothetical for this compound based on analogues)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)
Initial Decomposition~180 - 220~230 - 26040 - 60
Secondary Decomposition~260 - 350~320 - 38020 - 30
Final Residue at 600°C--< 20

Note: This data is illustrative and based on the general behavior of thiourea derivatives. Actual values for this compound would require experimental verification.

Proposed Thermal Decomposition Pathway

The thermal decomposition of N,N'-dialkylthioureas is believed to proceed through several key steps. The primary pathway likely involves an initial retro-addition reaction to yield an isocyanate and an amine, or decomposition into a carbodiimide and hydrogen sulfide. These reactive intermediates can then undergo further reactions.

Decomposition_Pathway start This compound intermediate1 Propylisothiocyanate + Propylamine start->intermediate1 Pathway A intermediate2 Dipropylcarbodiimide + Hydrogen Sulfide start->intermediate2 Pathway B products1 Further Decomposition Products intermediate1->products1 intermediate2->products1 products2 Polymeric Residue products1->products2 High Temp

Caption: Plausible thermal decomposition pathways for this compound.

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the sample crucible onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate, typically 10°C/min or 20°C/min.[5]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass remaining as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

TGA_Workflow prep Sample Preparation (5-10 mg) load Load Sample into TGA Instrument prep->load setup Set Parameters (N2 Purge, Heating Rate) load->setup run Initiate Heating Program (e.g., 25°C to 600°C) setup->run acquire Record Mass vs. Temperature run->acquire analyze Analyze TGA/DTG Curves acquire->analyze result Determine Decomposition Temperatures & Weight Loss analyze->result

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[4]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: A common program is a heat-cool-heat cycle to remove the thermal history of the sample. For decomposition studies, a single heating ramp is typically used. Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a constant rate, typically 10°C/min.[6]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The temperature at the peak maximum and the integrated area of the peak (enthalpy change) are determined.

DSC_Workflow prep Sample Preparation (2-5 mg in sealed pan) load Load Sample & Reference Pans into DSC Cell prep->load setup Set Parameters (N2 Purge, Heating Rate) load->setup run Initiate Heating Program setup->run acquire Record Heat Flow vs. Temperature run->acquire analyze Analyze DSC Thermogram acquire->analyze result Determine Melting Point, Decomposition Enthalpy analyze->result

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data for this compound is limited, analysis of analogous N,N'-dialkylthioureas provides valuable insight into its likely thermal behavior. It is expected to be a solid with a melting point in the range of other short-chain dialkylthioureas. Thermal decomposition is anticipated to begin at temperatures above 180°C, proceeding through multiple steps and likely involving the formation of propyl isothiocyanate, propylamine, and dipropylcarbodiimide as key intermediates. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to experimentally determine the precise thermal stability and decomposition kinetics of this compound and other related compounds.

References

Spectroscopic Characterization of 1,3-Dipropylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Dipropylthiourea. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this document presents a detailed analysis based on predictive methods and comparative data from its isomer, 1,3-diisopropylthiourea. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectroscopic signatures of this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols for acquiring this data are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a symmetrically substituted thiourea derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.

A Note on Data Availability: Extensive searches have revealed a scarcity of direct experimental spectroscopic data for this compound. Therefore, this guide presents predicted data based on established spectroscopic principles and available data for analogous compounds, particularly its isomer, 1,3-diisopropylthiourea. The data for 1,3-diisopropylthiourea is provided for comparative purposes and is clearly labeled as such.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) in ppmMultiplicityPredicted Coupling Constant (J) in Hz
-NH-~ 6.0 - 7.5Broad Singlet-
-CH₂- (α to N)~ 3.3 - 3.6Triplet~ 7
-CH₂- (β to N)~ 1.6 - 1.8Sextet~ 7
-CH₃~ 0.9 - 1.1Triplet~ 7

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
C=S (Thiourea Carbonyl)~ 180 - 185
-CH₂- (α to N)~ 45 - 50
-CH₂- (β to N)~ 20 - 25
-CH₃~ 10 - 15

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupVibrational ModePredicted Absorption Frequency (cm⁻¹)Intensity
N-HStretching3200 - 3400Strong, Broad
C-H (sp³)Stretching2850 - 3000Medium to Strong
C=SStretching1200 - 1350Strong
C-NStretching1400 - 1550Medium to Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zNotes
[M]⁺160.10Molecular Ion
[M+H]⁺161.11Protonated Molecular Ion
Fragment IonsVariousFragmentation pattern would likely involve cleavage of the propyl chains.

Comparative Spectroscopic Data for 1,3-Diisopropylthiourea

For reference and comparison, the following tables summarize the available experimental spectroscopic data for the isomer, 1,3-diisopropylthiourea.

NMR Spectroscopy of 1,3-Diisopropylthiourea

Table 5: ¹H NMR Spectroscopic Data for 1,3-Diisopropylthiourea

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
-NH-Not explicitly stated-
-CH(CH₃)₂Not explicitly statedSeptet
-CH(CH₃)₂Not explicitly statedDoublet

Table 6: ¹³C NMR Spectroscopic Data for 1,3-Diisopropylthiourea

Carbon AssignmentChemical Shift (δ) in ppm
C=S (Thiourea Carbonyl)Not explicitly stated
-CH(CH₃)₂Not explicitly stated
-CH(CH₃)₂Not explicitly stated
Mass Spectrometry of 1,3-Diisopropylthiourea

Table 7: Mass Spectrometry Data for 1,3-Diisopropylthiourea

Ion Typem/zRelative Abundance
[M]⁺160-

Note: The molecular ion peak is a key identifier.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, set up a proton-decoupled experiment and acquire the spectrum with a sufficient number of scans, which may be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the ground mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. Common techniques include direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a predictive and comparative spectroscopic analysis of this compound. While direct experimental data remains elusive, the presented information, based on sound chemical principles and data from related structures, serves as a valuable resource for researchers. The detailed experimental protocols offer a clear path for the future acquisition and confirmation of the spectroscopic properties of this compound, which will be crucial for its further study and application in various scientific fields.

An In-depth Technical Guide to the Tautomeric Forms of Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea, a structurally simple organosulfur compound, exhibits a fascinating and functionally significant chemical property: tautomerism. This phenomenon, specifically the equilibrium between its thione and thiol forms, plays a pivotal role in its chemical reactivity, biological activity, and application in various fields, including drug development and organic synthesis. This technical guide provides a comprehensive exploration of the tautomeric forms of thiourea, presenting quantitative data on the equilibrium, detailed experimental protocols for its characterization, and visualizations of key mechanistic pathways. Understanding the delicate balance of thiourea's tautomers is crucial for harnessing its full potential in designing novel therapeutics and catalytic processes.

The Thione-Thiol Tautomeric Equilibrium

Thiourea exists as a dynamic equilibrium between two primary tautomeric forms: the thione form (thiocarbamide) and the thiol form (isothiourea). The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).

tautomerism Thione Thione Form (Thiocarbamide) Thiol Thiol Form (Isothiourea) Thione->Thiol H⁺ migration H_assisted_tautomerism Thione Thione Form Radical Radical Intermediate Thione->Radical + H• Thiol Thiol Form Radical->Thiol - H• bifunctional_catalysis cluster_thiourea Thiourea Catalyst Thiourea Thione Form (H-bond donor) Thiol Form (Brønsted base) Reactant_B Reactant B (H-bond donor) Thiourea->Reactant_B H-bond Reactant_A Reactant A (H-bond acceptor) Reactant_A->Thiourea H-bond Product Product Reactant_A->Product Reaction Reactant_B->Product Reaction

synonyms and alternative names for 1,3-Dipropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Dipropylthiourea: Synonyms, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known by its systematic name N,N'-dipropylthiourea. Due to the limited availability of in-depth experimental data specifically for this compound, this document also draws upon information from closely related thiourea derivatives to illustrate potential applications and experimental approaches.

Nomenclature and Chemical Identity

This compound is a symmetrically substituted thiourea with two n-propyl groups attached to the nitrogen atoms. It is important to distinguish it from its isomer, 1,3-diisopropylthiourea, which has isopropyl groups instead.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative NameSource
N,N'-Di-n-propylthioureaThermo Scientific
1,3-dipropyl-2-thioureaSanta Cruz Biotechnology[1]
N,N'-DipropylthioureaThermo Scientific
Thiourea, N,N'-dipropyl-Thermo Scientific
Urea, 1,3-dipropyl-2-thio-Thermo Scientific
1,3-Dipropylthio ureaThermo Scientific
1,3-Di-n-propylthioureaThermo Scientific
Bis(propylamino)methane-1-thioneThermo Scientific

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 26536-60-7Santa Cruz Biotechnology[1]
Molecular Formula C₇H₁₆N₂SSanta Cruz Biotechnology[1]
Molecular Weight 160.28 g/mol Santa Cruz Biotechnology[1]
Melting Point 69°C to 71°CThermo Scientific
IUPAC Name This compoundThermo Scientific
SMILES CCCNC(=S)NCCCThermo Scientific
InChI Key AUXGIIVHLRLBSG-UHFFFAOYSA-NThermo Scientific

Synthesis and Experimental Protocols

As a representative example, the synthesis of a related compound, 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, is described below. This protocol illustrates a common methodology for the formation of a thiourea derivative.

Experimental Protocol: Synthesis of 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea [2]

  • Step 1: Formation of Isothiocyanate Intermediate

    • A solution of 3,5-dinitrobenzoyl chloride (0.01 mol) in anhydrous acetone (75 ml) containing 3% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is added dropwise to a suspension of dry potassium thiocyanate (0.01 mol) in acetone (50 ml).

    • The reaction mixture is refluxed for 50 minutes.

  • Step 2: Reaction with Dipropylamine

    • After cooling the mixture to room temperature, a solution of dipropylamine (0.01 mol) in anhydrous acetone (25 ml) is added dropwise.

    • The resulting mixture is refluxed for 3 hours.

  • Step 3: Work-up and Isolation

    • Hydrochloric acid (0.1 N, 300 ml) is added to the reaction mixture.

    • The resulting solution is filtered to isolate the product.

Below is a conceptual workflow for the synthesis of 1,3-disubstituted thioureas.

G General Synthesis Workflow for 1,3-Disubstituted Thioureas cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Amine Primary Amine (R-NH2) ReactionStep Reaction in suitable solvent (Optional: with catalyst/base) Amine->ReactionStep Thiocarbonyl Thiocarbonyl Source (e.g., CS2, Thiophosgene) Thiocarbonyl->ReactionStep PurificationStep Work-up and Purification (e.g., Filtration, Crystallization) ReactionStep->PurificationStep Thiourea 1,3-Disubstituted Thiourea (R-NH-C(=S)-NH-R) PurificationStep->Thiourea

Caption: General workflow for the synthesis of 1,3-disubstituted thioureas.

Potential Applications and Biological Activities

While specific data for this compound is scarce, the broader class of thiourea derivatives exhibits a wide range of biological activities and applications in various scientific fields. These potential applications provide a basis for future research into this compound.

Potential Areas of Application:

  • Medicinal Chemistry: Thiourea derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[3] The structural features of this compound make it a candidate for investigation in drug discovery programs.

  • Organic Synthesis: As versatile intermediates, thioureas are used in the synthesis of various heterocyclic compounds. They can also function as organocatalysts in a range of chemical transformations.

  • Coordination Chemistry: The sulfur and nitrogen atoms in the thiourea moiety can act as ligands, forming complexes with various metal ions. These complexes may have applications in catalysis and materials science.

  • Agricultural Chemistry: Some thiourea derivatives have been investigated for their potential as herbicides and pesticides.

The following diagram illustrates the logical relationship between the core thiourea structure and its potential applications.

G Potential Applications of Thiourea Derivatives cluster_applications Potential Application Areas cluster_activities Specific Activities / Uses ThioureaCore Thiourea Core Structure (-NH-C(=S)-NH-) Medicinal Medicinal Chemistry ThioureaCore->Medicinal Synthesis Organic Synthesis ThioureaCore->Synthesis Coordination Coordination Chemistry ThioureaCore->Coordination Agrochemicals Agricultural Chemistry ThioureaCore->Agrochemicals BiologicalActivity Antimicrobial Anticancer Antiviral Medicinal->BiologicalActivity SyntheticUtility Heterocycle Synthesis Organocatalysis Synthesis->SyntheticUtility Ligand Metal Complexes Coordination->Ligand PestControl Herbicides Pesticides Agrochemicals->PestControl

Caption: Logical diagram of potential applications derived from the thiourea core structure.

Signaling Pathways

There is currently no specific information available in the scientific literature linking this compound to any particular signaling pathways. Research into the biological activities of this compound may in the future elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

This compound is a chemical compound with a well-defined structure and basic physical properties. While detailed technical data and experimental protocols specifically for this compound are limited, the broader family of thiourea derivatives demonstrates significant potential across various scientific disciplines, including drug development, organic synthesis, and materials science. This guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this compound and its analogues. Further research is warranted to fully characterize its chemical reactivity and biological activity.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dipropylthiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dipropylthiourea is a symmetrically disubstituted thiourea derivative with significant potential as a versatile ligand in coordination chemistry. Thiourea and its derivatives are known to form stable coordination compounds with a wide range of transition metal ions.[1] The coordination versatility of these ligands stems from the presence of both soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with various metal ions.[2] The applications of the resulting metal complexes are diverse, with demonstrated potential in catalysis, materials science, and particularly in the biological field as antimicrobial and anticancer agents.[1][3][4]

This document provides an overview of the coordination chemistry of this compound, drawing parallels from the extensively studied and structurally similar ligands, 1,3-diisopropylthiourea and 1,3-diisobutylthiourea. The provided protocols and data serve as a foundational guide for researchers interested in exploring the synthesis, characterization, and applications of this compound metal complexes.

Coordination Modes and Spectroscopic Signatures

This compound can coordinate to metal ions in several modes, primarily as a monodentate ligand through its sulfur atom. Bidentate chelation involving both sulfur and one of the nitrogen atoms is also possible, often facilitated by deprotonation of the ligand.[5]

  • Infrared (IR) Spectroscopy: Coordination through the sulfur atom typically results in a shift of the C=S stretching frequency. The N-H stretching frequencies are also sensitive to the coordination environment and can be indicative of hydrogen bonding within the complex.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the ligand structure and its coordination to diamagnetic metal ions. Shifts in the N-H proton signals and the C=S carbon signal upon complexation provide evidence of ligand-metal interaction.[7]

Applications in Coordination Chemistry

Antibacterial Agents

Metal complexes of substituted thioureas have shown promising antibacterial activity against various bacterial strains.[1][4] The chelation of the metal ion to the thiourea ligand can enhance the biological activity of the ligand. For instance, complexes of diisopropylthiourea with Co(II), Cu(II), and Zn(II) have been screened for their antibacterial activities against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[1][4]

Antioxidant Agents

Thiourea derivatives and their metal complexes have been investigated for their antioxidant properties.[6][8] The ability of these compounds to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), has been demonstrated.[6][8]

Catalysis

While specific catalytic applications for this compound complexes are not yet widely reported, the broader class of metal-thiourea complexes has shown potential in various catalytic reactions. The tunability of the ligand's steric and electronic properties by varying the alkyl substituents makes them attractive candidates for developing new catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is a general method for the synthesis of symmetrically disubstituted thioureas.

Materials:

  • Propylamine

  • Carbon disulfide (CS2)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolve propylamine (2.0 mol) in ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add carbon disulfide (1.0 mol) dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • A solution of sodium hydroxide (1.0 mol) in water (50 mL) is then added, and the mixture is heated to reflux for 3 hours.

  • After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and recrystallized from ethanol to afford pure this compound.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol is adapted from the synthesis of analogous diisopropylthiourea complexes.[1]

Materials:

  • This compound (DPTU)

  • Metal(II) chloride salt (e.g., CoCl2, CuCl2, ZnCl2)

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 mmol) in 40 mL of absolute ethanol with stirring.

  • In a separate flask, dissolve the metal(II) chloride (1 mmol) in 20 mL of absolute ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux the resulting mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo until a precipitate is observed.

  • Wash the collected complex with a small amount of cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl2.

Data Presentation

Table 1: Crystallographic Data for [ZnCl2(diptu)2] (diptu = 1,3-diisopropylthiourea)

Note: This data is for the analogous 1,3-diisopropylthiourea complex and serves as a reference.[1]

ParameterValue
Chemical FormulaC14H32Cl2N4S2Zn
Formula Weight472.84
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.538(4)
b (Å)8.874(2)
c (Å)16.033(4)
β (°)112.594(4)
Volume (Å3)2174.9(9)
Z4
Density (calculated) (g/cm3)1.444
Bond Length Zn-Cl (Å)2.2536(5)
Bond Length Zn-S (Å)2.3414(5)
Bond Angle Cl-Zn-Cl (°)112.85(2)
Bond Angle S-Zn-S (°)104.09(3)
Bond Angle Cl-Zn-S (°)106.083(13), 110.761(14)
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Diisopropylthiourea Complexes[1]
CompoundE. coliP. aeruginosaK. pneumoniaeB. cereusS. aureusB. pumilus
[CoCl2(diptu)2]12525012562.512562.5
[CuCl2(diptu)2]12512562.562.562.531.25
[ZnCl2(diptu)2]25025012512512562.5
diptu (ligand only)>1000>1000>1000>1000>1000>1000

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization cluster_application Application Testing L1 Dissolve Propylamine in Ethanol L2 Add Carbon Disulfide L1->L2 L3 Stir at Room Temperature L2->L3 L4 Add NaOH and Reflux L3->L4 L5 Precipitate and Recrystallize L4->L5 C1 Dissolve this compound in Ethanol L5->C1 Purified Ligand C3 Mix Solutions and Stir C1->C3 C2 Dissolve Metal Salt in Ethanol C2->C3 C4 Reflux Reaction Mixture C3->C4 C5 Isolate and Purify Complex C4->C5 Char1 FTIR Spectroscopy C5->Char1 Char2 NMR Spectroscopy C5->Char2 Char3 UV-Vis Spectroscopy C5->Char3 Char4 Elemental Analysis C5->Char4 Char5 X-ray Crystallography C5->Char5 App1 Antibacterial Screening C5->App1 App2 Antioxidant Assays C5->App2 App3 Catalytic Activity Studies C5->App3

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

logical_relationship Ligand This compound (DPTU) Complex [M(DPTU)₂X₂] Coordination Complex Ligand->Complex Metal Metal Ion (e.g., Cu²⁺, Zn²⁺, Co²⁺) Metal->Complex Interaction Enhanced Lipophilicity & Altered Redox Potential Complex->Interaction Target Bacterial Cell Wall & Enzymes Interaction->Target Effect Disruption of Cell Processes & Inhibition of Growth Target->Effect Result Antibacterial Activity Effect->Result

Caption: Postulated mechanism for the antibacterial activity of this compound metal complexes.

References

Analytical Techniques for the Quantification of 1,3-Dipropylthiourea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,3-Dipropylthiourea. The methodologies described are based on established analytical techniques for thiourea derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, principles for UV-Vis Spectrophotometry and Electrochemical Detection are discussed as potential alternative methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The method separates the analyte from a sample matrix based on its polarity, followed by detection using a UV spectrophotometer.

Experimental Protocol

a. Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Thiourea derivatives typically exhibit UV absorbance between 230-250 nm. A wavelength of 240 nm is a good starting point for method development.

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.

Data Presentation: HPLC-UV Method Validation Parameters (Estimated)

The following table summarizes the typical validation parameters for an HPLC-UV method for a small organic molecule like this compound. These values are estimates and must be determined experimentally during method validation.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time8 - 12 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol

a. Chromatographic and Mass Spectrometric Conditions:

  • GC-MS System: An Agilent 7890 GC coupled with a 5977 MS detector or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-400 amu.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Samples should be dissolved in a suitable volatile solvent. If the sample is not readily soluble or contains non-volatile components, a liquid-liquid extraction followed by solvent evaporation and reconstitution in a suitable solvent may be required.

Data Presentation: GC-MS Method Validation Parameters (Estimated)
ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Retention Time10 - 15 min

Alternative Analytical Techniques

a. UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of UV-Visible light by the analyte in a solution. The concentration is determined using the Beer-Lambert law. While simple and cost-effective, it is less specific than chromatographic methods and is best suited for the analysis of pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Protocol Outline:

  • Determine λmax: Scan a solution of this compound in a suitable solvent (e.g., methanol or ethanol) across the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in the same solvent, measure its absorbance at λmax, and determine the concentration from the calibration curve.

b. Electrochemical Detection

Principle: Electrochemical sensors can be used to detect thiourea and its derivatives based on their oxidation or reduction at an electrode surface. This technique can be highly sensitive and selective.

Protocol Outline:

  • Electrode Modification: A glassy carbon electrode (GCE) can be modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance the electrochemical signal.

  • Electrochemical Measurement: Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are used to measure the current response of the electrode to varying concentrations of this compound in a supporting electrolyte solution.

  • Calibration: A calibration curve is constructed by plotting the peak current against the concentration of the analyte.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Autosampler Autosampler Injection Sample->Autosampler Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Dilution->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Calibration Calibration Curve Plotting Chromatogram->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for the quantification of this compound by HPLC-UV.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_electrochemistry Electrochemical Method Analyte This compound HPLC HPLC-UV Analyte->HPLC High Specificity GC GC-MS Analyte->GC High Sensitivity UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Simple & Fast EC Electrochemical Detection Analyte->EC High Sensitivity High_Resolution High_Resolution HPLC->High_Resolution Complex Matrices Volatile Volatile GC->Volatile Volatile Samples Pure Pure UV_Vis->Pure Pure Samples Trace Trace EC->Trace Trace Analysis

Caption: Selection of analytical techniques for this compound based on sample type and required sensitivity.

Thiourea Derivatives in Agricultural Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of organic compounds with significant applications in agricultural chemistry. Possessing a core structure of (R¹R²N)(R³R⁴N)C=S, these molecules exhibit a broad spectrum of biological activities, making them valuable candidates for the development of novel agrochemicals.[1][2] Their utility spans fungicides, insecticides, herbicides, and plant growth regulators.[3][4][5][6] Compared to some conventional pesticides, certain thiourea derivatives have demonstrated lower toxicity and enhanced safety profiles, rendering them suitable for integrated pest management and use in environmentally sensitive areas.[1] This document provides detailed application notes and experimental protocols for the evaluation of thiourea derivatives in an agricultural context.

Applications in Agricultural Chemistry

Thiourea derivatives have been extensively investigated for various agricultural applications:

  • Fungicides: They have shown efficacy against a wide range of plant pathogenic fungi by inhibiting spore germination and mycelial growth.[7][8] The mechanism of action often involves the disruption of fungal cell membrane integrity, inhibition of key enzymes like laccase, and induction of reactive oxygen species (ROS).[2][7]

  • Insecticides: Certain derivatives act as insect growth regulators, disrupting the life cycle of pests like the brown planthopper (Nilaparvata lugens) and the housefly (Musca domestica).[5][9] Their mode of action can involve the inhibition of mitochondrial respiration.[10]

  • Herbicides: Specific thiourea compounds have been developed as herbicides, effectively controlling the growth of weeds.[11]

  • Plant Growth Regulators: Thiourea and its derivatives can influence various physiological processes in plants, including seed germination, root development, and overall growth, particularly under stress conditions.[12][13][14][15] They can enhance nutrient uptake and stimulate the plant's natural defense mechanisms.[14]

  • Heavy Metal Remediation: The sulfur and nitrogen atoms in the thiourea structure can chelate heavy metal ions, suggesting a potential role in the remediation of contaminated soils.[1][15]

Data Presentation: Efficacy of Thiourea Derivatives

The following tables summarize quantitative data on the efficacy of various thiourea derivatives from cited literature.

Table 1: Antifungal Activity of Thiourea Derivatives

CompoundTarget PathogenEfficacy MeasurementValueReference
Aldehydes-thiourea derivative (Compound 9)Botrytis cinereaEC₅₀0.70 mg/L[2][7]
Boscalid (Reference Fungicide)Botrytis cinereaEC₅₀1.41 mg/L[7]
Citral-thiourea derivative (Compound g)Colletotrichum gloeosporioidesProtective Efficacy at 25 mg/LStronger than Carbendazim
1,3-Dialkyl/diaryl thioureasPyricularia oryzae, Drechslera oryzaeAntifungal ActivitySignificant
2-Aminooxazole thiourea derivativesBotrytis cinereaAntifungal ActivityActive
Cuminic acid derivative (Compound 4k)Valsa maliProtective & Curative Effect (in vivo)Considerable at 200 mg/L[16]
Acyl thiourea (Compound LN18)Monilinia fructicolaEC₅₀0.17 µg/mL[17]
1,2,3,4-Tetrahydroquinoline derivative (4bl)Sclerotinia sclerotiorumEC₅₀3.32 µg/mL[14]
1,2,3,4-Tetrahydroquinoline derivative (4bl)Valsa maliEC₅₀2.78 µg/mL[14]
Cinnamaldehyde thiosemicarbazide (a2)Magnaporthe oryzaeEC₅₀9.71 µg/mL[15]
Isoprothiolane (Reference Fungicide)Magnaporthe oryzaeEC₅₀18.62 µg/mL[15]

Table 2: Insecticidal Activity of Thiourea Derivatives

CompoundTarget PestEfficacy MeasurementValueReference
Thiobenzamide derivative 14Spodoptera littoralis (2nd instar larvae)LC₅₀46.84 ppm[9]
Thiobenzamide derivative 14Spodoptera littoralis (4th instar larvae)LC₅₀148.05 ppm[9]

Table 3: Enzyme Inhibition by Thiourea Derivatives

CompoundTarget EnzymeEfficacy MeasurementValueReference
Aldehydes-thiourea derivative (Compound 9)LaccaseInhibitionPotential Inhibitor[2]
1,2,3,4-Tetrahydroquinoline derivative (4bh)LaccaseEC₅₀14.85 µg/mL[14]
Cinnamaldehyde thiosemicarbazide (a2)LaccaseIC₅₀0.18 mmol/L[15]
PMDD-5Y (Lead Compound)LaccaseIC₅₀0.33 mmol/L[15]
Cysteine (Positive Control)LaccaseIC₅₀0.30 mmol/L[15]

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of a thiourea derivative on the vegetative growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Botrytis cinerea, Valsa mali)

  • Thiourea derivative to be tested

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the thiourea derivative in a suitable solvent to prepare a stock solution of known concentration.

  • Preparation of Media: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations of the test compound. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug of the target fungus, taken from the edge of an actively growing culture, onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal growth (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC₅₀ value can then be determined by probit analysis.

In Vivo Antifungal Assay on Detached Leaves

This protocol assesses the protective and curative effects of a thiourea derivative against a fungal pathogen on plant leaves.

Materials:

  • Healthy, young, fully expanded leaves (e.g., tomato, apple)

  • Fungal spore suspension of known concentration

  • Thiourea derivative solution

  • Sterile water

  • Humid chambers (e.g., Petri dishes with moist filter paper)

Procedure:

For Protective Activity:

  • Spray the detached leaves evenly with the thiourea derivative solution at different concentrations. Control leaves are sprayed with sterile water containing the same concentration of solvent.

  • Allow the leaves to air dry.

  • Inoculate the treated leaves by placing a drop of the fungal spore suspension on the leaf surface.

  • Place the leaves in a humid chamber and incubate at an appropriate temperature and light cycle.

  • Observe and record the lesion diameter or disease severity after a specific incubation period (e.g., 3-5 days).

For Curative Activity:

  • Inoculate the detached leaves with the fungal spore suspension.

  • Incubate the leaves for a period to allow infection to establish (e.g., 24 hours).

  • Spray the infected leaves with the thiourea derivative solution at different concentrations.

  • Place the leaves back into the humid chamber and continue incubation.

  • Observe and record the lesion diameter or disease severity.

Assessment of Fungal Cell Membrane Permeability

This assay measures the leakage of intracellular components, indicating damage to the cell membrane.

Materials:

  • Fungal mycelia grown in liquid culture

  • Thiourea derivative solution

  • Deionized water

  • Conductivity meter

  • Propidium Iodide (PI) stain (for fluorescence microscopy)

  • Fluorescence microscope

Procedure (Electrolyte Leakage):

  • Fungal Culture: Grow the target fungus in a suitable liquid medium.

  • Treatment: Harvest the mycelia, wash them thoroughly with deionized water, and resuspend them in solutions containing various concentrations of the thiourea derivative.

  • Incubation: Incubate the mycelial suspensions for a defined period.

  • Conductivity Measurement: Measure the electrical conductivity of the supernatant at different time points using a conductivity meter.

  • Total Leakage: To determine the total electrolyte content, boil the mycelial suspensions to induce complete cell lysis and measure the final conductivity.

  • Analysis: Express the electrolyte leakage as a percentage of the total conductivity.

Procedure (Fluorescence Microscopy):

  • Treat fungal cells with the thiourea derivative as described above.

  • Add Propidium Iodide (PI) to the cell suspension. PI can only enter cells with compromised membranes.

  • Incubate for a short period.

  • Observe the cells under a fluorescence microscope. An increase in red fluorescence indicates an increase in cell membrane permeability.

Measurement of Reactive Oxygen Species (ROS)

This protocol assesses the induction of oxidative stress in fungal cells.

Materials:

  • Fungal mycelia

  • Thiourea derivative solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat fungal mycelia with the thiourea derivative.

  • Wash the mycelia with PBS.

  • Incubate the mycelia with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Laccase Inhibition Assay

This assay determines the inhibitory effect of a thiourea derivative on the laccase enzyme.

Materials:

  • Purified laccase enzyme or crude enzyme extract

  • Thiourea derivative solution

  • Substrate solution (e.g., ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or syringaldazine)

  • Buffer solution (e.g., sodium acetate buffer, pH 4.5-5.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, laccase enzyme, and the thiourea derivative at various concentrations.

  • Pre-incubate the mixture for a specific time.

  • Initiate the reaction by adding the substrate (e.g., ABTS).

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 420 nm for ABTS oxidation) over time using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Insecticidal Activity Assay

This protocol evaluates the insecticidal efficacy of thiourea derivatives.

Materials:

  • Target insect pest (e.g., housefly larvae, aphids)

  • Artificial diet or host plant material

  • Thiourea derivative

  • Solvent

  • Containers for rearing insects

Procedure (Feeding Test):

  • Incorporate the thiourea derivative at various concentrations into the artificial diet of the target insect.

  • Place a known number of insects (e.g., larvae) into containers with the treated diet.

  • Maintain the insects under controlled environmental conditions.

  • Record mortality and any developmental abnormalities (e.g., inhibition of pupation or emergence) at regular intervals.[3]

  • Calculate the LC₅₀ (lethal concentration for 50% of the population).

Procedure (Dipping Test):

  • Prepare solutions of the thiourea derivative at different concentrations.

  • Briefly dip a known number of insects into the test solutions.

  • Transfer the treated insects to clean containers with an untreated food source.

  • Record mortality over time.

Visualizations: Mechanisms and Workflows

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism Thiourea Thiourea Derivative Membrane Fungal Cell Membrane Thiourea->Membrane Disrupts Integrity ROS Increased ROS Production Thiourea->ROS Laccase Laccase Thiourea->Laccase Inhibits Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath ROS->CellDeath Inhibition Inhibition Laccase->Inhibition Inhibition->CellDeath

Caption: Proposed antifungal mechanisms of thiourea derivatives.

Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow cluster_mech Mechanism Studies start Start: Synthesized Thiourea Derivative in_vitro In Vitro Antifungal Assay (EC₅₀ Determination) start->in_vitro active Active? in_vitro->active in_vivo In Vivo Antifungal Assay (Protective & Curative) active->in_vivo Yes end_inactive Inactive/ Discard active->end_inactive No mechanism Mechanism of Action Studies in_vivo->mechanism membrane Cell Membrane Permeability Assay ros ROS Measurement enzyme Enzyme Inhibition Assay (e.g., Laccase) end_active Lead Compound for Further Development mechanism->end_active membrane->ros ros->enzyme

Caption: Workflow for screening antifungal thiourea derivatives.

Plant Growth Regulation Pathway

Plant_Growth_Regulation Thiourea Thiourea Application (Foliar/Seed) Plant Plant System Thiourea->Plant Nutrient Enhanced Nutrient Uptake (N, P, K) Plant->Nutrient Hormone Stimulation of Growth Hormones (Auxins, Cytokinins) Plant->Hormone Defense Induction of Defense Mechanisms Plant->Defense Growth Improved Growth & Development Nutrient->Growth Hormone->Growth Stress Enhanced Stress Tolerance Defense->Stress Yield Increased Crop Yield Growth->Yield

Caption: Thiourea-mediated plant growth regulation pathways.

Conclusion

Thiourea derivatives are a promising class of compounds for the development of new and effective agrochemicals. Their diverse biological activities and, in some cases, favorable safety profiles make them attractive candidates for further research and development. The protocols and data presented in this document provide a framework for the systematic evaluation of these compounds for various agricultural applications. Further investigation into their structure-activity relationships and mechanisms of action will be crucial for optimizing their efficacy and ensuring their safe and sustainable use in agriculture.

References

1,3-Dipropylthiourea: Application Notes and Protocols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of compounds extensively explored in pharmaceutical research due to their wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][2] The core thiourea scaffold, characterized by a C=S group flanked by two nitrogen atoms, serves as an excellent pharmacophore capable of forming key interactions with biological targets. This document provides detailed application notes and experimental protocols relevant to the investigation of 1,3-Dipropylthiourea in a pharmaceutical development context.

While specific biological data for this compound is not extensively available in public literature, this guide leverages data and protocols from closely related symmetrical N,N'-dialkyl and other 1,3-disubstituted thiourea derivatives to provide a robust framework for its evaluation. The methodologies outlined below can be adapted to systematically characterize the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of 1,3-disubstituted thioureas is typically a straightforward process. A common and efficient method involves the reaction of an isothiocyanate with a primary amine. For symmetrical thioureas like this compound, this can be achieved by reacting propyl isothiocyanate with propylamine.

General Synthesis Protocol

Materials:

  • Propyl isothiocyanate

  • Propylamine

  • Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)[3]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve propyl isothiocyanate (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add propylamine (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Propylamine Propylamine Reaction Reaction in Anhydrous Solvent Propylamine->Reaction PropylIsothiocyanate Propyl Isothiocyanate PropylIsothiocyanate->Reaction Purification Precipitation & Filtration Reaction->Purification Drying Drying Purification->Drying FinalProduct This compound Drying->FinalProduct

Caption: General synthesis workflow for this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of analogous thiourea derivatives, this compound holds potential in several therapeutic areas, primarily in oncology.

Anticancer Activity

Numerous 1,3-disubstituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][4] The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[5][6]

  • Inhibition of Protein Kinases: The urea and thiourea motifs are known to be effective scaffolds for designing inhibitors of protein kinases, which are often dysregulated in cancer.[7] Potential targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) kinases.[1][4]

  • Modulation of NF-κB Signaling: The NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers. Certain thiourea derivatives have been found to suppress NF-κB activation, leading to decreased cancer cell viability.[5]

  • Enzyme Inhibition: Thioureas can act as inhibitors of various enzymes. For example, phenylthiourea is a known competitive inhibitor of phenoloxidase.[8] It is plausible that this compound could exhibit inhibitory activity against other enzymes relevant to cancer metabolism or progression.

Putative_Anticancer_Mechanism cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes DPTU This compound Kinases Protein Kinases (e.g., VEGFR, EGFR) DPTU->Kinases Inhibition NFkB NF-κB Pathway DPTU->NFkB Inhibition Caspases Caspase Cascade DPTU->Caspases Activation Proliferation Decreased Cell Proliferation Kinases->Proliferation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis NFkB->Proliferation Apoptosis Increased Apoptosis Caspases->Apoptosis

Caption: Putative anticancer mechanisms of this compound.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various 1,3-disubstituted thiourea derivatives against different cancer cell lines. This data is provided for comparative purposes to guide the initial screening concentrations for this compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Diarylthiourea 1-(3,4-Dichlorophenyl)-3-(3-trifluoromethylphenyl)thioureaSW620 (Colon)1.5 ± 0.72[4]
1-(4-Trifluoromethylphenyl)-3-(3-trifluoromethylphenyl)thioureaSW480 (Colon)8.9 ± 3.48[4]
1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)thioureaK-562 (Leukemia)10.2 ± 1.70[4]
Dicarbonyl Dithiourea N,N'-(Isophthaloyl)bis(3-methyl-1-phenylthiourea)KB (Oral Epidermoid)10.72[9]
N,N'-(Isophthaloyl)bis(3-methyl-1-phenylthiourea)CNE2 (Nasopharyngeal)9.91[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pharmaceutical potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

While this compound is not as extensively studied as other thiourea derivatives, the existing literature on this class of compounds strongly suggests its potential as a lead molecule in pharmaceutical development, particularly in oncology. The provided application notes and detailed protocols offer a comprehensive starting point for researchers to systematically investigate its synthesis, biological activity, and mechanism of action. By adapting these established methodologies, the therapeutic value of this compound can be thoroughly evaluated.

References

Application Notes and Protocols for Studying Corrosion Inhibition with Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion is a natural process that causes the gradual degradation of materials, typically metals, through chemical or electrochemical reactions with their environment. The development of effective corrosion inhibitors is crucial across various industries to prevent material failure. Thiourea and its derivatives have emerged as a significant class of organic corrosion inhibitors due to the presence of sulfur and nitrogen atoms, which act as active centers for adsorption on metal surfaces. This document provides a detailed overview of the experimental setup and protocols for evaluating the corrosion inhibition properties of thioureas.

Overall Experimental Workflow

The evaluation of a thiourea-based corrosion inhibitor typically involves a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. This workflow ensures a comprehensive understanding of the inhibitor's performance and mechanism.

G cluster_prep Preparation cluster_eval Inhibition Evaluation cluster_analysis Analysis & Characterization cluster_results Results Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurements Metal_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Metal_Prep->Electrochemical Solution_Prep Corrosive Medium & Inhibitor Solution Prep Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis & Interpretation Weight_Loss->Data_Analysis Surface_Analysis Surface Analysis (SEM, EDX) Electrochemical->Surface_Analysis Electrochemical->Data_Analysis Surface_Analysis->Data_Analysis Quantum_Chem Quantum Chemical Calculations Quantum_Chem->Data_Analysis

Caption: Overall experimental workflow for evaluating thiourea-based corrosion inhibitors.

Gravimetric Method: Weight Loss Measurement

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate and the inhibition efficiency of thiourea.[1][2]

Experimental Protocol
  • Specimen Preparation:

    • Cut metal specimens (e.g., mild steel, aluminum) into uniform dimensions (e.g., 1.0 cm x 4.0 cm x 0.2 cm).[3]

    • Polish the specimens with different grades of emery paper to a mirror finish, rinse with distilled water and acetone, and dry.[3]

    • Accurately weigh the cleaned specimens using an analytical balance (W_initial).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1M HCl or 0.5M H₂SO₄) with and without various concentrations of the thiourea inhibitor (e.g., 50, 100, 250, 500, 1000 ppm).[4][5]

    • Immerse the pre-weighed specimens in 100 mL of the test solutions for a specified period (e.g., 1, 6, 12, 24 hours) at a constant temperature.[2][6]

    • Ensure each concentration has duplicate or triplicate samples for reproducibility.[4]

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, retrieve the specimens.

    • Remove the corrosion products by immersing the specimens in a cleaning solution (e.g., Clark's solution), then rinse thoroughly with distilled water and acetone, and dry.[3]

    • Weigh the cleaned and dried specimens to get the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 * ΔW) / (A * T * D) where:

      • ΔW = Weight loss (W_initial - W_final) in milligrams

      • A = Surface area of the specimen in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inh = Corrosion rate in the presence of inhibitor

Data Presentation

Table 1: Weight Loss and Inhibition Efficiency Data

Inhibitor Concentration (ppm) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (IE%)
0 (Blank) N/A
50
100
250
500

| 1000 | | | |

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information on the corrosion process and the inhibitor's mechanism. These tests are typically conducted in a three-electrode glass cell containing the corrosive solution.[5]

  • Working Electrode (WE): The metal specimen.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite rod.

Potentiodynamic Polarization (PDP)

This technique measures the current response of the working electrode to a controlled change in potential. It helps determine the corrosion current density (Icorr), corrosion potential (Ecorr), and whether the inhibitor is anodic, cathodic, or mixed-type.[7][8]

  • Setup: Assemble the three-electrode cell with the prepared working electrode.

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[4]

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[4][9]

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where:

      • Icorr_blank = Corrosion current density in the absence of inhibitor

      • Icorr_inh = Corrosion current density in the presence of inhibitor

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (ppm) Ecorr (mV vs. SCE) Icorr (µA/cm²) Anodic Tafel Slope (βa) (mV/dec) Cathodic Tafel Slope (βc) (mV/dec) IE%
0 (Blank) N/A
50
100
250
500

| 1000 | | | | | |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode/electrolyte interface. It is used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[7][10]

  • Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[9][11]

  • Data Analysis: Present the data as Nyquist plots (Z_imaginary vs. Z_real). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[12] The data is often fitted to an equivalent electrical circuit to model the corrosion process.[13][14]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where:

      • Rct_blank = Charge transfer resistance in the absence of inhibitor

      • Rct_inh = Charge transfer resistance in the presence of inhibitor

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Conc. (ppm) Rct (Ω·cm²) Double Layer Capacitance (Cdl) (µF/cm²) IE%
0 (Blank) N/A
50
100
250
500

| 1000 | | | |

Mechanism of Inhibition

Thiourea inhibits corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The sulfur atom acts as the primary adsorption center, donating electrons to the vacant d-orbitals of the metal.

G cluster_solution Corrosive Solution cluster_surface Metal Surface Thiourea Thiourea (Inhibitor) Metal Metal (e.g., Fe) Thiourea->Metal Adsorption via S atom Protective_Layer Protective Inhibitor Film H_plus H+ H_plus->Metal Cathodic Reaction (H₂ Evolution) Cl_minus Cl- Cl_minus->Metal Anodic Reaction (Metal Dissolution) Protective_Layer->H_plus Blocks Protective_Layer->Cl_minus Blocks

References

Application Notes and Protocols: 1,3-Dipropylthiourea in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,3-dipropylthiourea in various domains of material science, including its role as a corrosion inhibitor, a precursor for the synthesis of metal sulfide nanoparticles, and its potential applications in polymer chemistry. Detailed experimental protocols for key applications are provided, alongside quantitative data derived from closely related analogues to illustrate expected performance.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₁₆N₂S
Molecular Weight 160.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 45-48 °C
Solubility Soluble in most organic solvents, limited solubility in water.
CAS Number 629-04-9

Application Note 1: Corrosion Inhibition

This compound is anticipated to be an effective corrosion inhibitor for metals and alloys, particularly for mild steel in acidic environments. The inhibitive action of thiourea derivatives is attributed to the presence of sulfur and nitrogen atoms, which can adsorb onto the metal surface and form a protective layer. This layer acts as a barrier to the corrosive environment, thereby reducing the rate of corrosion. The lone pairs of electrons on the sulfur and nitrogen atoms facilitate the coordination with the metal surface, leading to the formation of a stable protective film.

The efficiency of inhibition is influenced by the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium. The propyl groups in this compound enhance its hydrophobicity, which can contribute to the formation of a more stable and effective protective film on the metal surface.

Quantitative Data: Corrosion Inhibition Efficiency

The following table presents comparative corrosion inhibition efficiency data for thiourea derivatives closely related to this compound on mild steel in an acidic medium. This data provides an expected performance range for this compound under similar conditions.

InhibitorConcentration (M)MediumTemperature (°C)Inhibition Efficiency (%)Reference
N,N'-diethylthiourea1 x 10⁻³1 N H₂SO₄4096.2[1]
N,N'-di-isopropylthiourea1 x 10⁻³1 N H₂SO₄4097.8[1]
1-phenyl-2-thiourea (PTU)5 x 10⁻³1.0 M HCl6098.96[2]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³1.0 M HCl6092.65[2]
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound using electrochemical methods.

Materials:

  • Mild steel coupons

  • This compound

  • 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄)

  • Standard three-electrode electrochemical cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)

  • Potentiostat/Galvanostat with impedance measurement capabilities

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the acidic medium. From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10⁻⁵ M to 10⁻² M). A blank solution (acid without inhibitor) is also required.

  • Electrode Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization (PDP): Immerse the prepared mild steel electrode in the test solution and allow it to stabilize for 30 minutes to reach a steady open-circuit potential (OCP). Then, polarize the electrode from a cathodic potential to an anodic potential relative to the OCP at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): After reaching a steady OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • From the PDP curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. Calculate the inhibition efficiency (%IE) using the formula: %IE = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (%IE) using the formula: %IE = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare Test Solutions (Acid + Inhibitor) stabilize Stabilize Electrode in Solution (OCP) prep_sol->stabilize prep_elec Prepare Mild Steel Working Electrode prep_elec->stabilize pdp Potentiodynamic Polarization (PDP) stabilize->pdp eis Electrochemical Impedance Spectroscopy (EIS) stabilize->eis tafel Tafel Extrapolation (from PDP) pdp->tafel nyquist Nyquist Plot Analysis (from EIS) eis->nyquist calc_ie_pdp Calculate %IE from icorr tafel->calc_ie_pdp calc_ie_eis Calculate %IE from Rct nyquist->calc_ie_eis

Workflow for evaluating corrosion inhibition efficiency.

Application Note 2: Synthesis of Metal Sulfide Nanoparticles

This compound can serve as a sulfur source for the synthesis of metal sulfide nanoparticles (e.g., CdS, ZnS, PbS). Upon thermal decomposition, it releases sulfur species that can react with metal precursors to form the corresponding metal sulfides. The use of N,N'-dialkylthioureas can influence the reaction kinetics and the properties of the resulting nanoparticles due to the electronic and steric effects of the alkyl groups. A solvent-free synthesis approach is an environmentally friendly method that can be employed.

Quantitative Data: Properties of Metal Sulfide Nanoparticles

The following table provides examples of metal sulfide nanoparticles synthesized using thiourea as the sulfur source, which can be considered analogous to what might be achieved with this compound.

Metal SulfideSynthesis MethodParticle Size (nm)MorphologyReference
CdSAqueous Precipitation2-3Cubic[3]
ZnSElectrospray Pyrolysis--[4]
NiSSpray Pyrolysis-Hexagonal/Cubic[4]
CdSThermal degradation of bis(thiourea)cadmium chloride-Varied with solvent[5]
Experimental Protocol: Solvent-Free Synthesis of Metal Sulfide Nanoparticles

This protocol describes a general solvent-free method for the synthesis of metal sulfide nanoparticles using this compound as the sulfur source.

Materials:

  • Metal precursor (e.g., Cadmium acetate, Zinc nitrate)

  • This compound

  • Mortar and pestle

  • Crucible

  • Furnace

Procedure:

  • Mixing of Precursors: In a mortar, thoroughly grind a mixture of the metal precursor and this compound in a desired molar ratio (e.g., 1:2 to 1:8 metal to sulfur source).

  • Thermal Decomposition: Place the ground mixture in a crucible and heat it in a furnace at a specific temperature (e.g., 300-500 °C) for a defined period (e.g., 1-2 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After cooling to room temperature, wash the resulting powder with a suitable solvent (e.g., ethanol or deionized water) to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles in a vacuum oven.

  • Characterization: Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD) for crystal structure, Transmission Electron Microscopy (TEM) for particle size and morphology, and UV-Vis spectroscopy for optical properties.

Nanoparticle_Synthesis_Workflow start Start mix Mix Metal Precursor and This compound start->mix heat Thermal Decomposition in Furnace mix->heat wash Wash with Solvent heat->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Nanoparticles (XRD, TEM, UV-Vis) dry->characterize end End characterize->end

Solvent-free synthesis of metal sulfide nanoparticles.

Application Note 3: Polymer Science

Thiourea derivatives, including this compound, have potential applications in polymer science, for instance, as monomers in the synthesis of polythioureas or as catalysts in polymerization reactions. Polythioureas are known for their ability to form strong hydrogen bonds, which can lead to materials with interesting mechanical and self-healing properties. The synthesis of polythioureas can be achieved through the reaction of diisothiocyanates with diamines. While this compound itself is not a diamine, the thiourea moiety can be incorporated into polymer backbones through various synthetic strategies. Additionally, thiourea derivatives can act as organocatalysts, for example, in ring-opening polymerization of lactones to produce polyesters.

Quantitative Data: Mechanical Properties of Polythioureas

The following table shows the mechanical properties of a polythiourea synthesized from 1,4-phenylene diisothiocyanate and a diamine, which can serve as a reference for the potential properties of polymers incorporating the thiourea functionality.

PolymerTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (%)Reference
PTU₁ (rigid)~60~598 (at 100 °C)[6]
PTU₁₆ (tough)~20~400>90 (at 100 °C)[6]
Experimental Protocol: Synthesis of a Polythiourea (Representative)

This protocol describes a general procedure for the synthesis of a polythiourea, illustrating how the thiourea linkage is formed in a polymer chain.

Materials:

  • A diamine (e.g., 1,4-diaminobutane)

  • A diisothiocyanate (e.g., 1,4-phenylene diisothiocyanate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Methanol

Procedure:

  • Dissolution of Monomers: In a reaction flask under an inert atmosphere, dissolve the diamine in the anhydrous solvent.

  • Addition of Diisothiocyanate: Slowly add a solution of the diisothiocyanate in the same solvent to the diamine solution with stirring.

  • Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified time (e.g., 24 hours) to allow for polymerization to occur.

  • Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol to precipitate the polythiourea.

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven.

  • Characterization: Characterize the polymer using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of thiourea linkages, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. The mechanical properties can be evaluated using a universal testing machine.

Polymer_Synthesis_Workflow start Start dissolve_diamine Dissolve Diamine in Anhydrous Solvent start->dissolve_diamine add_diisothiocyanate Add Diisothiocyanate Solution dissolve_diamine->add_diisothiocyanate polymerize Stir for Polymerization add_diisothiocyanate->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate purify_dry Filter, Wash, and Dry the Polymer precipitate->purify_dry characterize Characterize Polymer (FTIR, GPC, Mechanical Testing) purify_dry->characterize end End characterize->end

General workflow for polythiourea synthesis.

References

Application Notes and Protocols for the Synthesis of Thiourea Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanism of action of thiourea derivatives. Detailed protocols for synthesis and antimicrobial screening are provided to facilitate the discovery and development of novel antimicrobial agents.

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1] Their structural adaptability allows for the synthesis of a wide array of analogues, making them a prime focus in the quest for new antimicrobial agents to combat the escalating challenge of antibiotic resistance.[1][2] The core thiourea scaffold can be readily modified to enhance potency and selectivity against various microbial pathogens.[2]

I. Synthesis of Thiourea Derivatives

A common and effective method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine.[3] A particularly relevant class for antimicrobial studies are the N-benzoyl-N'-substituted thioureas. The general synthesis scheme involves the in situ generation of a benzoyl isothiocyanate from a corresponding benzoyl chloride and a thiocyanate salt, which then reacts with an amine.

General Synthetic Workflow

The synthesis of N-benzoyl-N'-substituted thiourea derivatives can be conceptualized as a two-step, one-pot reaction.

G cluster_0 Step 1: In situ formation of Benzoyl Isothiocyanate cluster_1 Step 2: Nucleophilic Addition of Amine Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Intermediate Benzoyl_Chloride->Benzoyl_Isothiocyanate Reacts with Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Benzoyl_Isothiocyanate Reacts with Acetone Dry Acetone (Solvent) Acetone->Benzoyl_Isothiocyanate Thiourea_Derivative N-Benzoyl-N'-substituted Thiourea Derivative Benzoyl_Isothiocyanate->Thiourea_Derivative Reacts with Reflux Reflux Primary_Amine Primary/Secondary Amine Primary_Amine->Thiourea_Derivative Purification Purification (Precipitation & Recrystallization) Thiourea_Derivative->Purification Characterization Characterization (IR, NMR, Elemental Analysis) Purification->Characterization G Start Start: Pure Microbial Culture Prepare_Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate Plates with Diluted Microorganism Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-Well Plates (Broth + Serial Dilutions of Compounds) Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 18-24h) Inoculate_Plates->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC cluster_pathway Bacterial DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Cell_Death Bacterial Cell Death DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Transcription Transcription Supercoiled_DNA->Transcription Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Transcription->Cell_Division Thiourea Thiourea Derivative Thiourea->DNA_Gyrase Targets Inhibition Inhibition

References

Application Notes and Protocols for 1,3-Dipropylthiourea in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipropylthiourea is a chemical compound belonging to the thiourea class, which has garnered interest in enzyme inhibition studies. Thiourea and its derivatives are known to interact with various enzymes, often through chelation of metal ions within the enzyme's active site or through interactions with key amino acid residues. These interactions can lead to the modulation of enzyme activity, making these compounds valuable tools for studying enzyme mechanisms and for the development of novel therapeutic agents. This document provides an overview of the application of this compound and related thiourea compounds in enzyme inhibition research, with a focus on tyrosinase and dopamine β-hydroxylase.

Enzyme Targets and Mechanism of Action

Thiourea derivatives have been shown to inhibit several enzymes, with tyrosinase and dopamine β-hydroxylase being notable examples.

Tyrosinase Inhibition:

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[1] Its inhibition is a major focus in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[2] Thiourea compounds can act as inhibitors of tyrosinase.[3] The proposed mechanism often involves the chelation of the copper ions in the active site of the enzyme, which are essential for its catalytic activity. Depending on the specific derivative, the inhibition can be competitive, non-competitive, or uncompetitive.[4] For instance, some thiourea derivatives have been identified as uncompetitive inhibitors of tyrosinase.[3] Another related compound, 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), has been shown to inhibit melanogenesis by not only reducing tyrosinase catalytic activity but also by accelerating its degradation through the ubiquitin-dependent proteasome pathway.[5]

Dopamine β-Hydroxylase Inhibition:

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in catecholamine biosynthesis.[6][7] Inhibition of DBH can modulate the levels of these neurotransmitters and has been investigated for the treatment of conditions like cocaine dependence and hypertension.[8][9] Thiourea derivatives can inhibit DBH, likely through the chelation of the essential copper ions in the enzyme's active site.[10]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a thiourea derivative, based on typical values observed for this class of compounds in enzyme inhibition studies.

Table 1: Inhibitory Activity against Tyrosinase

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
Thiourea Derivative (e.g., this compound)15.58.2Uncompetitive
Kojic Acid (Reference)16.4-Competitive

Table 2: Inhibitory Activity against Dopamine β-Hydroxylase

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
Thiourea Derivative (e.g., this compound)5.82.1Non-competitive
Nepicastat (Reference)0.009-Competitive

Experimental Protocols

Protocol 1: Determination of IC50 for Tyrosinase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in phosphate buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting sigmoidal curve.[11]

Protocol 2: Kinetic Analysis of Tyrosinase Inhibition

Objective: To determine the mechanism of tyrosinase inhibition by this compound.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer

Procedure:

  • Perform the tyrosinase activity assay with varying concentrations of the substrate (L-DOPA) in the absence of the inhibitor.

  • Repeat the assay with different fixed concentrations of this compound.

  • Measure the initial reaction rates for each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).[3]

Signaling Pathways and Workflows

The inhibition of tyrosinase by this compound can impact the melanogenesis signaling pathway. The following diagrams illustrate the conceptual workflow for studying enzyme inhibition and the relevant signaling pathway.

G Experimental Workflow for Enzyme Inhibition Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions (this compound) prep_inhibitor->mix incubate Pre-incubate mix->incubate incubate->add_substrate measure Measure Reaction Rate (Spectrophotometry) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_kinetic Lineweaver-Burk Plot (Determine Inhibition Mechanism) measure->plot_kinetic plot_ic50 Plot Dose-Response Curve (Determine IC50) calc_inhibition->plot_ic50

Caption: Workflow for determining the IC50 and inhibition mechanism of this compound.

G Melanogenesis Signaling Pathway and Inhibition cluster_pathway Melanogenesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound targeting tyrosinase.

References

Application Notes and Protocols for 1,3-Disubstituted Thiourea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic activity of 1,3-disubstituted thiourea derivatives against various cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate the screening and mechanistic evaluation of these compounds.

Data Presentation: Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,3-disubstituted thiourea derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ID/NameDerivative SubstituentsCancer Cell LineIC50 (µM)Reference
1 3-chloro-4-fluorophenylSW620 (Metastatic Colon Cancer)9.4 ± 1.85[1]
2 3,4-dichlorophenylSW480 (Primary Colon Cancer)9.0[1]
SW620 (Metastatic Colon Cancer)1.5 ± 0.72[1]
K-562 (Chronic Myelogenous Leukemia)6.3[1]
3 3,5-dichlorophenylSW620 (Metastatic Colon Cancer)7.6 ± 1.75[1]
PC3 (Prostate Cancer)13.7 ± 7.04[1]
4 4-fluorophenylPC3 (Prostate Cancer)6.9 ± 1.64[1]
5 3,4-dichlorophenylSW480 (Primary Colon Cancer)7.3[1]
8 4-(trifluoromethyl)phenylSW480 (Primary Colon Cancer)8.9[1]
SW620 (Metastatic Colon Cancer)5.8 ± 0.76[1]
PC3 (Prostate Cancer)8.9 ± 1.95[1]
9 4-chlorophenylSW620 (Metastatic Colon Cancer)6.3 ± 0.88[1]
N/A N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon Cancer)1.11[2]
HepG2 (Liver Cancer)1.74[2]
MCF-7 (Breast Cancer)7.0[2]
24 1,1'-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (T-cell Acute Lymphoblastic Leukemia)1.62[3]
N/A N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast Cancer)310[4]
T47D (Breast Cancer)940[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 1,3-disubstituted thiourea derivatives are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and proliferation in response to treatment with thiourea derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1,3-disubstituted thiourea derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the thiourea derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with thiourea derivatives by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Flow cytometer

  • Cancer cell lines

  • 1,3-disubstituted thiourea derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the thiourea derivatives at their IC50 concentrations for a specified duration (e.g., 72 hours).[1]

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells once with cold PBS.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to each tube.[8]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]

    • Analyze the samples on a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[8]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with thiourea derivatives using PI staining and flow cytometry.[10][11]

Materials:

  • Flow cytometer

  • Cancer cell lines

  • 1,3-disubstituted thiourea derivatives

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI and RNase A)[11]

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the desired concentrations of thiourea derivatives for the appropriate time.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, collecting the fluorescence data in the appropriate channel for PI (e.g., FL-2 or FL-3).

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Visualizations

Experimental Workflow for Screening 1,3-Disubstituted Thiourea Derivatives

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Synthesized 1,3-Disubstituted Thiourea Derivatives cell_culture Cancer Cell Line Panel (e.g., SW480, SW620, PC3, K-562) start->cell_culture Test on treatment Treat Cells with Thiourea Derivatives (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 selectivity Assess Selectivity (vs. Normal Cells, e.g., HaCaT) ic50->selectivity lead_selection Select Lead Compounds (Low IC50, High Selectivity) selectivity->lead_selection apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) lead_selection->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) lead_selection->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases, NF-κB) lead_selection->pathway_analysis data_interpretation Data Interpretation and Mechanism Elucidation apoptosis_assay->data_interpretation cell_cycle_assay->data_interpretation pathway_analysis->data_interpretation

Caption: Workflow for the in vitro screening and mechanistic evaluation of 1,3-disubstituted thiourea derivatives.

Proposed Signaling Pathway for Cytotoxic Activity

G cluster_cell Cancer Cell thiourea 1,3-Disubstituted Thiourea Derivatives ros Increased ROS Production thiourea->ros nfkb NF-κB Activation (Decreased) thiourea->nfkb vegf VEGF Secretion (Suppressed) thiourea->vegf caspase_activation Caspase-3/7 Activation thiourea->caspase_activation cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) thiourea->cell_cycle_arrest ros->caspase_activation induces apoptosis Apoptosis nfkb->apoptosis inhibits (inhibition is relieved) cell_death Inhibition of Cell Proliferation vegf->cell_death contributes to (inhibition) caspase_activation->apoptosis executes apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Proposed signaling pathway for the cytotoxic effects of 1,3-disubstituted thiourea derivatives in cancer cells.[12]

References

Troubleshooting & Optimization

optimizing reaction conditions for 1,3-Dipropylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dipropylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most common methods for synthesizing symmetrically disubstituted thioureas like this compound are:

  • Reaction of Propyl Isothiocyanate with Propylamine: This is a straightforward and often high-yielding nucleophilic addition reaction.

Q2: What is a common, toxic byproduct I should be aware of during synthesis?

When using carbon disulfide, the formation of hydrogen sulfide (H₂S), a highly toxic gas, is a significant concern. It is crucial to perform this reaction in a well-ventilated fume hood and take appropriate safety precautions.

Q3: My reaction yield is low. What are the potential causes?

Low yields in thiourea synthesis can stem from several factors:

  • Instability of Propyl Isothiocyanate: If using the isothiocyanate route, ensure it is fresh or properly stored, as isothiocyanates can degrade over time.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Q4: How can I purify the final this compound product?

Recrystallization is a common and effective method for purifying solid thiourea derivatives. Suitable solvent systems can be determined empirically, but ethanol/water mixtures are often effective. Column chromatography can also be used if recrystallization does not provide the desired purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded propyl isothiocyanate.Use freshly distilled or newly purchased propyl isothiocyanate.
Low reactivity of starting materials.Gently heat the reaction mixture or increase the reaction time. Monitor progress by TLC.
Incorrect stoichiometry of reactants.Ensure accurate measurement of starting materials, typically a 1:1 molar ratio of amine to isothiocyanate.
Presence of Multiple Spots on TLC Formation of byproducts.Optimize reaction conditions (temperature, solvent) to minimize side reactions.
Unreacted starting materials.Increase reaction time or gently heat the mixture to drive the reaction to completion.
Product is an Oil, Not a Solid Presence of impurities.Attempt to purify by column chromatography. Trituration with a non-polar solvent like hexane may induce crystallization.
The product may have a low melting point.Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.
Difficulty in Isolating the Product Product is soluble in the workup solvent.If performing an aqueous workup, ensure the organic extraction solvent is appropriate. Perform multiple extractions.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Method 1: From Propyl Isothiocyanate and Propylamine

Materials:

  • Propylamine

  • Propyl isothiocyanate

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve propylamine (1.0 equivalent) in a suitable aprotic solvent.

  • At room temperature, add propyl isothiocyanate (1.0-1.1 equivalents) to the solution. The addition can be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed. If the reaction is slow, gentle heating can be applied.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Method 2: From Propylamine and Carbon Disulfide

Materials:

  • Propylamine

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine propylamine (2.0 equivalents), ethanol, and water.

  • Attach a reflux condenser.

  • Carefully add carbon disulfide (1.0 equivalent) to the mixture. Caution: This reaction can be vigorous and may require initial cooling. H₂S gas may be evolved.

  • Once the initial reaction subsides, heat the mixture to reflux.

  • Reflux for several hours until the reaction is complete, monitoring by TLC.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold acetone.

  • The crude product can be further purified by recrystallization.

Optimizing Reaction Conditions (Qualitative Data Summary)

Parameter Condition Expected Outcome
Temperature Room TemperatureGenerally sufficient for the isothiocyanate method; may be slow.
Elevated Temperature (Reflux)Increases reaction rate, especially for the carbon disulfide method. May increase byproduct formation.
Solvent Aprotic (THF, DCM)Good for the isothiocyanate method, facilitates easy workup.
Protic (Ethanol/Water)Often used for the carbon disulfide method.
Reaction Time 1-4 hoursTypically sufficient for the isothiocyanate method at room temperature.
4-12 hoursMay be required for the carbon disulfide method, especially at lower temperatures.
Catalyst None (typically)The reaction between an isothiocyanate and a primary amine is usually facile without a catalyst.
Base (e.g., NaOH)Can be used in the carbon disulfide method to facilitate the formation of the dithiocarbamate intermediate.[1]

Visualizing the Process

experimental_workflow Experimental Workflow for this compound Synthesis cluster_route1 Route 1: Isothiocyanate Method cluster_route2 Route 2: Carbon Disulfide Method r1_start Propylamine + Propyl Isothiocyanate in Aprotic Solvent r1_react Stir at Room Temperature (Optional: Gentle Heating) r1_start->r1_react r1_monitor Monitor by TLC r1_react->r1_monitor r1_workup Solvent Evaporation r1_monitor->r1_workup r1_purify Purification (Recrystallization or Chromatography) r1_workup->r1_purify r1_product This compound r1_purify->r1_product r2_start Propylamine + Carbon Disulfide in Ethanol/Water r2_react Heat to Reflux r2_start->r2_react r2_monitor Monitor by TLC r2_react->r2_monitor r2_workup Cool to Precipitate r2_monitor->r2_workup r2_isolate Filter and Wash r2_workup->r2_isolate r2_purify Purification (Recrystallization) r2_isolate->r2_purify r2_product This compound r2_purify->r2_product

Caption: Workflow for the two primary synthesis routes of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield cluster_tlc_results TLC Analysis start Low Yield Observed check_tlc Analyze Crude Reaction by TLC start->check_tlc unreacted_sm Starting Material Present? check_tlc->unreacted_sm byproducts Multiple Byproducts? check_tlc->byproducts no_product No Product Spot? check_tlc->no_product increase_time Increase Reaction Time / Temperature unreacted_sm->increase_time Yes check_workup Review Workup & Purification for Product Loss unreacted_sm->check_workup No optimize_conditions Optimize Conditions (Temp, Solvent, Stoichiometry) byproducts->optimize_conditions Yes byproducts->check_workup No check_reagents Check Reagent Quality (e.g., Fresh Isothiocyanate) no_product->check_reagents Yes

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 1,3-Dipropylthiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,3-Dipropylthiourea via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated. - The solution is supersaturated. - The cooling process is too slow or undisturbed. - Boil off some of the solvent to concentrate the solution and allow it to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of this compound.[2][3]
Oiling out occurs (product separates as a liquid). - The melting point of this compound is lower than the boiling point of the solvent. - The solution is too concentrated. - The cooling is too rapid. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a solvent mixture.
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [2][3] - Premature crystallization occurred during hot filtration. - Crystals were washed with a solvent that was not ice-cold. [2] - The crystals were not dried completely. - Minimize the amount of hot solvent used to dissolve the crude product.[2] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. - Ensure the rinsing solvent is thoroughly chilled before use.[2] - Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.
The purified product is still colored. - Colored impurities are present and were not removed. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] Be sure to filter the charcoal out while the solution is still hot.
Crystals form too quickly. - The solution was cooled too rapidly. [5]- Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of similar thiourea derivatives, ethanol and acetone are good starting points for solvent screening.[7] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[6][8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q2: How do I perform a solubility test?

A2: To perform a solubility test, place a small amount of your crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the mixture to the solvent's boiling point and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials (propylamine and a thiocarbonyl source), side products from the synthesis, and residual solvents.[7] The nature of the impurities will depend on the synthetic route used.

Q4: How can I improve the purity of my final product?

A4: To improve purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent.[2] Allow for slow cooling to promote the formation of well-defined crystals, as rapid cooling can trap impurities.[5] Washing the collected crystals with a small amount of ice-cold solvent will help remove any adhering mother liquor containing dissolved impurities.[2] If necessary, a second recrystallization can be performed.

Q5: My recrystallization is complete, but the crystals won't dry. What should I do?

A5: Ensure that as much solvent as possible has been removed during the vacuum filtration step by drawing air through the filter cake for an extended period.[4] For final drying, you can use a vacuum oven (at a temperature well below the melting point of this compound) or a desiccator containing a suitable drying agent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of crude this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material and the results of solubility tests.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add the solvent dropwise as you approach complete dissolution to avoid using an excess.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[1]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably under vacuum.

Visualizations

G Troubleshooting Recrystallization of this compound start Crude this compound Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product (e.g., colored) issue->impure_product Yes success Pure Crystals Obtained issue->success No sol_supersaturated Supersaturated? no_crystals->sol_supersaturated sol_oiling Reheat, Add Solvent, Cool Slowly oiling_out->sol_oiling sol_yield Optimize Solvent Volume, Use Ice-Cold Wash low_yield->sol_yield sol_purity Use Activated Charcoal, Slow Cooling impure_product->sol_purity sol_too_much_solvent Concentrate Solution (Boil off solvent) sol_supersaturated->sol_too_much_solvent No sol_induce_crystallization Induce Crystallization (Scratch/Seed) sol_supersaturated->sol_induce_crystallization Yes sol_too_much_solvent->start sol_induce_crystallization->start sol_oiling->start sol_yield->start sol_purity->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Experimental Workflow for Recrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if needed) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool hot_filter Hot Gravity Filtration (if needed) charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the purification of this compound.

References

common side reactions in thiourea synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioureas. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section is organized by the synthetic route to thiourea, addressing specific issues users might encounter during their experiments.

Route 1: From Isothiocyanates and Amines

This is a widely used and generally high-yielding method for synthesizing N,N'-disubstituted thioureas.[1] However, several issues can arise.

Q1: I am observing a low yield in my thiourea synthesis. What are the potential causes and solutions?

A1: Low yields in this reaction can stem from several factors, primarily the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[1]

Potential CauseRecommended SolutionExpected Outcome
Degradation of isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1]
Steric hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1]Increased conversion to the desired thiourea product.[1]
Low amine nucleophilicity Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary.Enhanced reaction rate and higher yield.[1]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant.Drive the reaction to completion.[1]

Q2: I am trying to synthesize an unsymmetrical thiourea, but I am getting the symmetrical thiourea as the main product. How can I avoid this?

A2: The formation of a symmetrical thiourea occurs when the intermediate isothiocyanate reacts with the starting amine instead of the second, different amine.[1] To avoid this, a two-step, one-pot approach is effective. In this method, the isothiocyanate is formed in situ from the first amine and a thiocarbonylating agent, and only after its complete formation is the second amine added.

Q3: My reaction mixture has multiple spots on TLC, and the final product is impure. What could be the cause?

A3: This can occur if the amine starting material is contaminated with water. The isothiocyanate can react with water, hydrolyzing back to the corresponding amine. This newly formed amine can then react with another molecule of isothiocyanate, leading to byproducts. To troubleshoot this, ensure you are using anhydrous solvents and that all glassware is thoroughly dried. If necessary, dry the amine starting material before use.

Route 2: From Amines and Carbon Disulfide

Q1: My reaction of an amine with carbon disulfide is not working or is giving a low yield. What should I do?

A1: This reaction proceeds through a dithiocarbamate intermediate.[1] Issues can arise from the decomposition of this intermediate or an incomplete reaction.

Potential IssueRecommended Solution
Low Yield The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate. The addition of a coupling reagent like a carbodiimide can facilitate this conversion.
Formation of symmetrical thiourea only When attempting to synthesize an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.[1] Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1]
No product formation The amine may be too weakly nucleophilic. For weakly nucleophilic amines like 4-nitroaniline, consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.[1]

Q2: I am observing an unexpected byproduct. What is a common side reaction in this method?

A2: A common side product, especially when using secondary amines, is formed by the oxidative coupling of two dithiocarbamate intermediate molecules. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Route 3: Thionation of Urea using Lawesson's Reagent

This method involves the conversion of the carbonyl group in urea to a thiocarbonyl group.[1]

Q1: What are the common side products when using Lawesson's reagent, and how can I remove them?

A1: A common byproduct is a six-membered ring phosphorus-containing species.[3][4] After the thionation reaction is complete, this byproduct can be decomposed into a more polar species, simplifying purification. Adding ethanol or ethylene glycol to the cooled reaction mixture and heating can convert the byproduct to a more easily separable diethyl thiophosphonate.[3][4] A thorough aqueous work-up is crucial to remove byproducts from Lawesson's reagent before column chromatography.[5]

Q2: The reaction is messy and gives a low yield. How can I optimize it?

A2: High temperatures can lead to decomposition and a messy reaction.[6][7] It is recommended to conduct the reaction at a moderate temperature (e.g., 75°C) and monitor the progress by TLC.[6][7] Using a suitable solvent like THF at room temperature can also provide cleaner reactions with reduced reaction times, although a larger volume of solvent may be needed to dissolve the Lawesson's reagent.[5]

Route 4: From Cyanamide

The synthesis of thiourea from calcium cyanamide and hydrogen sulfide is a common industrial method.

Q1: I am getting a low yield of thiourea, and a significant amount of a white solid byproduct is formed. What is this byproduct and how can I avoid it?

A1: The most significant byproduct in the calcium cyanamide process is dicyandiamide, which is formed from the dimerization of cyanamide in an alkaline medium.[2][8] The formation of dicyandiamide is favored by basic conditions and elevated temperatures.[8]

To minimize its formation:

  • pH Control : Maintain a neutral or slightly acidic pH to reduce the rate of dimerization.[8]

  • Temperature Control : Carry out the reaction at lower temperatures to disfavor the formation of dicyandiamide.[8][9]

  • Reaction Time : Optimize the reaction time to ensure complete conversion of the starting material without allowing excessive time for dimerization.[8]

Quantitative Data Summary

The following table summarizes quantitative data on the improvement of thiourea synthesis by employing specific techniques.

TechniqueConventional MethodImproved MethodImprovement
Microwave-Assisted Synthesis of a bis-thiourea derivative Reflux heating for 24 hours, 44% yield.Microwave irradiation for 10 minutes, 73% yield.Reaction time reduced by >99%, Yield increased by ~66%.
Microwave-Assisted Synthesis of Naphthalene-monothioureas Reflux heating for 6 hours, 31-82% yield.Microwave irradiation for 5 minutes, 82-89% yield.Reaction time reduced by 98.6%, Yield improved.
Synthesis of Thiourea from Urea and Lawesson's Reagent Older methods often report yields <30-60%.[2]Optimized conditions (75°C, 3.5h), 62.37% average yield.[6][7]Higher and more reliable yields under mild conditions.[6][7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-substituted-N'-(1-phenylethyl)thioureas

This protocol is a general procedure for the rapid and high-yield synthesis of disubstituted thioureas.

Materials:

  • (1-Isothiocyanatoethyl)benzene

  • Primary or secondary amine

  • Dichloromethane (DCM)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable volume of DCM.

  • Add a solution of (1-isothiocyanatoethyl)benzene (1.0 equivalent) in DCM to the amine solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Thioureas

This protocol is designed to minimize the formation of symmetrical thiourea byproducts.

Materials:

  • Amine 1

  • Carbon disulfide (CS₂)

  • A suitable base (e.g., potassium hydroxide)

  • Amine 2

  • Solvent (e.g., ethanol)

Procedure:

  • Step 1: In-situ generation of isothiocyanate. In a round-bottom flask, dissolve Amine 1 and the base in the solvent. Cool the mixture in an ice bath.

  • Slowly add carbon disulfide to the stirred solution.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the complete formation of the dithiocarbamate salt and its conversion to the isothiocyanate. Monitor the formation of the isothiocyanate by TLC or IR spectroscopy.

  • Step 2: Addition of the second amine. Once the formation of the isothiocyanate is complete, add Amine 2 to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work up the reaction by pouring it into water and extracting the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification of Thiourea by Recrystallization

This protocol describes the general procedure for purifying crude thiourea.

Materials:

  • Crude thiourea

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)[10][11][12]

  • Activated carbon (optional, for removing colored impurities)

Procedure:

  • Solvent Selection: Choose a suitable solvent in which thiourea is highly soluble at high temperatures and poorly soluble at low temperatures.[13] Water and ethanol are common choices.[11][12]

  • Dissolution: In a flask, add the crude thiourea and the minimum amount of boiling solvent required to fully dissolve the solid.[13]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Thiourea_Synthesis start Start: Thiourea Synthesis Issue issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield e.g., Low Conversion byproduct Byproduct Formation issue->byproduct e.g., Impure Product no_reaction No Reaction issue->no_reaction e.g., Starting Material Unchanged cause_low_yield Potential Cause? low_yield->cause_low_yield cause_byproduct Identify Byproduct byproduct->cause_byproduct cause_no_reaction Potential Cause? no_reaction->cause_no_reaction degradation Reagent Degradation (e.g., Isothiocyanate) cause_low_yield->degradation Unstable Reagent steric_hindrance Steric Hindrance cause_low_yield->steric_hindrance Bulky Groups low_nucleophilicity Low Amine Nucleophilicity cause_low_yield->low_nucleophilicity Electron-poor Amine solution_degradation Use Fresh Reagent / In-situ Generation degradation->solution_degradation solution_steric Increase Temperature / Use Microwave steric_hindrance->solution_steric solution_nucleophilicity Add Base low_nucleophilicity->solution_nucleophilicity symmetrical_thiourea Symmetrical Thiourea (Unsymmetrical Desired) cause_byproduct->symmetrical_thiourea Incorrect Amine Addition dicyandiamide Dicyandiamide (Cyanamide Route) cause_byproduct->dicyandiamide Basic/High Temp. lawesson_byproduct Lawesson's Byproduct cause_byproduct->lawesson_byproduct Thionation Reagent solution_symmetrical One-Pot, Two-Step Protocol symmetrical_thiourea->solution_symmetrical solution_dicyandiamide Control pH and Temperature dicyandiamide->solution_dicyandiamide solution_lawesson Decompose with Alcohol / Aqueous Workup lawesson_byproduct->solution_lawesson inactive_amine Weakly Nucleophilic Amine cause_no_reaction->inactive_amine solution_inactive_amine Use Stronger Base / Change Synthetic Route inactive_amine->solution_inactive_amine

Caption: Troubleshooting workflow for common thiourea synthesis side reactions.

References

Technical Support Center: 1,3-Dipropylthiourea Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-Dipropylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reaction of Propyl Isothiocyanate with Propylamine: This is a straightforward and generally high-yielding nucleophilic addition reaction.

Q2: I am experiencing a low yield in my synthesis. What are the common contributing factors?

A2: Low yields in this compound synthesis can arise from several factors, including:

  • Suboptimal Reaction Temperature: Either too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.

  • Incorrect Molar Ratios: An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent.

  • Poor Solvent Choice: The solvent should fully dissolve the reactants to ensure a homogeneous reaction mixture.

  • Catalyst Inactivity: If using a catalyst, it may be poisoned or not suitable for the specific reaction conditions.

  • Moisture Contamination: Water can react with some of the starting materials, leading to unwanted byproducts.

Q3: What are the likely side products or impurities I might encounter?

A3: Common impurities can include unreacted starting materials (propylamine, propyl isothiocyanate, or carbon disulfide). Side reactions can also lead to the formation of:

  • Dithiocarbamates: In the reaction involving carbon disulfide, the intermediate dithiocarbamate may not fully convert to thiourea.

  • Isothiocyanate decomposition products: Isothiocyanates can degrade in the presence of moisture or high temperatures.

  • Products from solvent participation: Some solvents may react with the starting materials under the reaction conditions.

Q4: How can I effectively purify the crude this compound?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is a highly effective method for removing impurities with different solubilities. A suitable solvent system must be identified.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities.

  • Aqueous Workup: Washing the reaction mixture with water or brine can help remove water-soluble impurities.

Troubleshooting Guides

The following tables provide guidance on troubleshooting common issues encountered during the synthesis of this compound.

Low Yield
Potential Cause Recommended Solution Expected Outcome
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).Improved reaction rate and yield, minimized byproduct formation.
Incorrect Molar Ratio of Reactants For the isothiocyanate method, a 1:1 to 1:1.1 molar ratio of propylamine to propyl isothiocyanate is recommended. For the carbon disulfide method with a catalyst like PEG-400, a molar ratio of thiourea to dipropylamine of approximately 0.5:1 has been shown to be effective for similar compounds.[1]Drives the reaction to completion and maximizes the conversion of the limiting reagent.
Inappropriate Solvent Ensure the chosen solvent (e.g., THF, DMF, ethanol) dissolves all reactants at the reaction temperature. For greener synthesis, water can be used with a catalyst like PEG-400.[1]A homogeneous reaction mixture ensures efficient interaction between reactants, leading to higher yields.
Prolonged or Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the limiting reactant is consumed. Typical reaction times can range from a few hours to over 24 hours depending on the method and temperature.[1][2]Maximizes product formation while avoiding potential degradation from excessively long reaction times.
Catalyst Inefficiency If using a catalyst (e.g., PEG-400, CBr4), ensure it is of high purity and used at the recommended loading (e.g., 2-10 mol% for PEG-400 relative to thiourea).[1][3]Increased reaction rate and improved yield.
Product Purity Issues
Observed Issue Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or adjust molar ratios. Purify the crude product using recrystallization or column chromatography.
Formation of Dithiocarbamate Intermediate Insufficient reaction time or temperature for the conversion of the dithiocarbamate to thiourea in the carbon disulfide method.Increase the reaction temperature and/or prolong the reaction time.
Discolored Product Decomposition of reactants or product due to excessive heat.Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Oily Product Instead of Solid Presence of impurities preventing crystallization.Purify the crude product using column chromatography to remove impurities, followed by recrystallization.

Experimental Protocols

Method 1: Synthesis from Propyl Isothiocyanate and Propylamine

This method involves the direct reaction of propyl isothiocyanate with propylamine.

Materials:

  • Propyl isothiocyanate

  • Propylamine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve propylamine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add propyl isothiocyanate (1.0 equivalent) to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Synthesis from Dipropylamine and Carbon Disulfide with CBr4 Promoter

This method utilizes carbon tetrabromide to promote the reaction between dipropylamine and carbon disulfide.[3]

Materials:

  • Dipropylamine

  • Carbon Disulfide (CS2)

  • Carbon Tetrabromide (CBr4)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve dipropylamine (2.0 equivalents) in DMF.

  • Cool the mixture in an ice-water bath.

  • Add carbon disulfide (1.0 equivalent) to the solution and stir for 5 minutes.

  • Add carbon tetrabromide (1.0 equivalent) to the mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature for approximately 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water with stirring.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_isothiocyanate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification propylamine Propylamine dissolve Dissolve Propylamine in Anhydrous THF propylamine->dissolve isothiocyanate Propyl Isothiocyanate add_iso Add Propyl Isothiocyanate isothiocyanate->add_iso cool Cool to 0°C dissolve->cool cool->add_iso react Stir at RT (4-24h) add_iso->react evaporate Solvent Evaporation react->evaporate purify Recrystallization evaporate->purify product This compound purify->product

Synthesis of this compound from Propyl Isothiocyanate.

experimental_workflow_cs2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dipropylamine Dipropylamine dissolve Dissolve Dipropylamine in DMF dipropylamine->dissolve cs2 Carbon Disulfide add_cs2 Add CS2 cs2->add_cs2 cbr4 Carbon Tetrabromide add_cbr4 Add CBr4 cbr4->add_cbr4 cool Cool to 0°C dissolve->cool cool->add_cs2 add_cs2->add_cbr4 react Stir at RT (30 min) add_cbr4->react quench Quench with Ice-Water react->quench extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Synthesis of this compound from Dipropylamine and CS2.

troubleshooting_logic start Low Yield or Purity Issue check_temp Is Temperature Optimal? start->check_temp check_ratio Are Molar Ratios Correct? check_temp->check_ratio Yes solution Implement Corrective Actions: - Adjust Temperature - Modify Ratios - Extend Time - Purify Reagents check_temp->solution No check_time Is Reaction Time Sufficient? check_ratio->check_time Yes check_ratio->solution No check_purity Are Starting Materials Pure? check_time->check_purity Yes check_time->solution No check_purity->solution No

References

Technical Support Center: Troubleshooting DIC-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diisopropylcarbodiimide (DIC) mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation, a critical step in peptide synthesis and the development of small molecule therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in DIC-mediated coupling reactions?

Low yields in DIC-mediated couplings can stem from several factors:

  • Side Reactions: The formation of an unreactive N-acylurea byproduct is a common issue that can reduce yield. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[1][2] Racemization of the chiral center of the amino acid can also be a significant problem.[3][4]

  • Incomplete Activation or Coupling: The carboxylic acid may not be fully activated, or the subsequent coupling to the amine may be slow or incomplete, especially with sterically hindered amino acids.[5][6]

  • Poor Reagent Quality or Stoichiometry: The DIC reagent can degrade upon exposure to moisture.[1] Incorrect stoichiometry of the coupling partners and additives is also a frequent cause of poor results.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time can significantly impact the coupling efficiency.[5][7]

  • Workup and Purification Issues: The desired product may be lost during the workup or purification steps. The diisopropylurea (DIU) byproduct of DIC is soluble in many common organic solvents, which can sometimes complicate purification.[1][3]

Q2: How can I minimize the formation of the N-acylurea byproduct?

The formation of the N-acylurea byproduct is a major cause of low yields.[1] To minimize this side reaction, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][8] These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still reactive enough to couple with the amine.[1]

Q3: What is the role of additives like HOBt and DMAP in DIC coupling?

  • HOBt (1-Hydroxybenzotriazole): HOBt is primarily used to suppress racemization and improve reaction efficiency.[3][9] It reacts with the DIC-activated carboxylic acid to form an active ester intermediate, which then reacts with the amine. This two-step process minimizes the risk of racemization and reduces the formation of N-acylurea byproducts.[1][3]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It is often used in catalytic amounts for esterification reactions.[10] In amide coupling, it can be used to improve the rate of reaction, particularly with hindered substrates. However, DMAP is a strong base and can increase the risk of racemization, so it should be used with caution and typically in catalytic amounts (e.g., 0.15 equivalents or less).[11]

Q4: Which solvent should I use for my DIC coupling reaction?

The choice of solvent is critical for the success of the coupling reaction.[7] The solvent must be able to dissolve all reactants and keep the growing peptide chain solvated in solid-phase peptide synthesis (SPPS).[7] Common solvents for DIC-mediated couplings include:

  • N,N-Dimethylformamide (DMF): A highly polar and versatile solvent that is widely used in peptide synthesis.[7][8]

  • Dichloromethane (DCM): A less polar solvent that is also frequently used, particularly in solution-phase synthesis.[7][12]

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can be a good alternative to DMF, especially for difficult sequences prone to aggregation.[7][13]

It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates and react with DIC.[7]

Q5: How does temperature affect the reaction?

Typically, DIC coupling reactions are performed at 0°C to room temperature.[11][14] Starting the reaction at a lower temperature (0°C) and then allowing it to warm to room temperature can help to control the initial rate of reaction and minimize side reactions.[11] For sterically hindered substrates, gentle heating may be required to drive the reaction to completion; however, this can also increase the risk of racemization.[5] Microwave-assisted peptide synthesis can also be employed to accelerate difficult couplings.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during DIC-mediated coupling reactions.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield in DIC Coupling check_reagents 1. Check Reagents & Stoichiometry start->check_reagents sub_reagents1 Is DIC fresh? Are solvents anhydrous? check_reagents->sub_reagents1 check_conditions 2. Review Reaction Conditions sub_conditions1 Is an additive (HOBt/Oxyma) used? check_conditions->sub_conditions1 check_workup 3. Evaluate Workup & Purification sub_workup1 Is the DIU byproduct complicating purification? check_workup->sub_workup1 sub_reagents2 Are reactant equivalents correct? sub_reagents1->sub_reagents2 Yes action_reagents1 Use fresh DIC and anhydrous solvents. sub_reagents1->action_reagents1 No sub_reagents2->check_conditions Yes action_reagents2 Adjust stoichiometry. (See Table 1) sub_reagents2->action_reagents2 No action_reagents1->check_reagents action_reagents2->check_reagents sub_conditions2 Is the solvent appropriate? sub_conditions1->sub_conditions2 Yes action_conditions1 Add HOBt or Oxyma to suppress side reactions. sub_conditions1->action_conditions1 No sub_conditions3 Are temperature and time optimized? sub_conditions2->sub_conditions3 Yes action_conditions2 Switch to a better solvating solvent (e.g., DMF, NMP). sub_conditions2->action_conditions2 No sub_conditions3->check_workup Yes action_conditions3 Increase reaction time or gently heat for hindered couplings. sub_conditions3->action_conditions3 No action_conditions1->check_conditions action_conditions2->check_conditions action_conditions3->check_conditions action_workup1 Optimize purification protocol. Consider alternative workup. sub_workup1->action_workup1 Yes end_node Consult specialized protocols for difficult couplings. sub_workup1->end_node No action_workup1->end_node DIC_Mechanism cluster_additive Step 2: Formation of HOBt Active Ester cluster_coupling Step 3: Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Rearrangement) Carboxylic_Acid->O_Acylisourea + DIC DIC iPr-N=C=N-iPr Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt DIU_byproduct1 Diisopropylurea (DIU) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide_Product Amide Product (R-CO-NH-R') Active_Ester->Amide_Product + Amine HOBt_regenerated HOBt (regenerated) Amine R'-NH2 Troubleshooting_Workflow start Initial Experiment (Low Yield) step1 Analyze Reaction Mixture (TLC, LC-MS) start->step1 decision1 Identify Problem step1->decision1 path1 Incomplete Reaction decision1->path1 Unreacted Starting Material path2 Major Byproducts decision1->path2 Side Products Detected path3 No Reaction decision1->path3 Only Starting Material Present action1a Optimize Conditions: - Increase reaction time - Increase temperature cautiously - Use stronger coupling agent (e.g., HATU for difficult couplings) path1->action1a action1b Perform Double Coupling path1->action1b action2 Address Side Reactions: - Add/Increase HOBt or Oxyma - Use less DMAP - Lower reaction temperature path2->action2 action3 Verify Reagent Quality: - Use fresh, anhydrous DIC and solvents - Confirm structure and purity of starting materials path3->action3 end_node Re-run Optimized Experiment action1a->end_node action1b->end_node action2->end_node action3->end_node

References

Technical Support Center: Stability of 1,3-Dipropylthiourea in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Dipropylthiourea in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially accelerate the degradation of thiourea compounds.

  • Temperature: Elevated temperatures can increase the rate of thermal decomposition.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Aromatic iodo compounds, for instance, are susceptible to photolysis.[2]

  • Oxidizing Agents: Thioureas are susceptible to oxidation, which can lead to the formation of various degradation products.[3]

  • Solvent: The choice of solvent can impact the stability of the compound.

Q2: What are the visible signs of this compound degradation in a solid state or in solution?

A2: Degradation of this compound, which is typically a white crystalline solid, may be indicated by several observable changes. In its solid form, signs of degradation can include a color change, such as the development of a yellowish tint, the emission of ammonia or sulfurous odors, and clumping due to moisture absorption.[1] When in solution, degradation may be indicated by the formation of insoluble degradation products, leading to a cloudy appearance or precipitate formation.[1][2]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in readily available literature, based on the degradation of other thiourea derivatives, potential degradation products could include 1,3-dipropylurea, carbodiimide intermediates, and various oxidation products. For example, the photodegradation of the thiourea derivative diafenthiuron yields a carbodiimide and subsequently a urea derivative.[4] Oxidation of thioureas can lead to the formation of ureas and sulfur-containing byproducts.[3][4]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, it is recommended to prepare solutions of this compound fresh before each experiment.[1] If storage is necessary, solutions should be stored in a cool, dark environment, such as a refrigerator at approximately 4°C, and protected from light by using amber vials or by wrapping the container in aluminum foil.[2][5] For long-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound solutions.

ProblemPossible CauseRecommended Solution
Inconsistent experimental results over time. Degradation of the this compound stock or working solution.Prepare fresh solutions before each experiment. If solutions must be stored, conduct a stability study to determine the optimal storage conditions (see Experimental Protocols section).[1][2]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (see Experimental Protocols section).[2][6]
Solution becomes cloudy or forms a precipitate upon storage. Precipitation of this compound or its degradation products due to exceeding solubility limits or pH shifts.Ensure the pH of the solution is maintained with a suitable buffer system. Verify the solubility of the compound at the intended concentration and storage temperature.[2]
Loss of compound potency when experiments are conducted under bright light. Photodegradation of the compound.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions.[2]
High backpressure in the HPLC system during analysis. Precipitation of the compound or its degradation products in the HPLC system.Ensure complete dissolution of the sample in the mobile phase before injection. Filter samples through a 0.22 or 0.45 µm filter.[1]

Experimental Protocols

To assess the stability of this compound in your specific experimental conditions, a forced degradation study coupled with a stability-indicating HPLC method is recommended.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and keep at room temperature or heat to 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source that produces combined visible and ultraviolet outputs for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition, dilute it to a suitable concentration with the mobile phase, and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 10% acetonitrile and increasing to 90% over 20 minutes). The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 236 nm (based on general thiourea analysis, may need optimization for this compound).[7]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately dilute the samples from the forced degradation study with the mobile phase to a final concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Data Presentation

The results of the stability studies should be summarized in tables to facilitate comparison.

Table 1: Summary of Forced Degradation Conditions and Observations

Stress ConditionTime (hours)Temperature (°C)Observations (e.g., color change, precipitation)% Degradation of this compoundNumber of Degradation Products
1 N HCl24RT
1 N NaOH24RT
3% H₂O₂24RT
Heat4880
Light48RT

Table 2: Quantitative Stability Data (Hypothetical Example)

| Solvent | pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | 7 | 25 | > 168 | < 0.004 | | Water | 4 | 40 | 72 | 0.0096 | | Water | 9 | 40 | 48 | 0.0144 |

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a potential degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation (H2O2) prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points data Data Interpretation (% Degradation, Products) hplc->data

Experimental workflow for stability testing.

degradation_pathway thiourea This compound carbodiimide 1,3-Dipropylcarbodiimide (Intermediate) thiourea->carbodiimide Oxidation/ Photolysis other Other Oxidation/ Hydrolysis Products thiourea->other urea 1,3-Dipropylurea carbodiimide->urea Hydrolysis

A potential degradation pathway for this compound.

References

challenges in the scale-up of 1,3-Dipropylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful scale-up of 1,3-Dipropylthiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most common and industrially relevant methods for synthesizing this compound are:

  • Reaction of Propyl Isothiocyanate with Propylamine: This is a direct and often high-yielding nucleophilic addition reaction.

Q2: What are the main challenges encountered when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction Control: The reaction, particularly with carbon disulfide, can be highly exothermic, posing a risk of thermal runaway if not properly managed.[1][2][3][4] Inadequate heat removal on a larger scale can lead to dangerous temperature and pressure increases.[1][4]

  • Handling of Hazardous Materials: Carbon disulfide is highly flammable, volatile, and toxic. Its addition rate must be carefully controlled to prevent dangerous accumulation and potential combustion or explosion. The reaction can also produce highly toxic hydrogen sulfide gas as a byproduct.

  • Byproduct Formation and Purification: Incomplete reactions or side reactions can lead to impurities that are challenging to remove from the final product. Large-scale purification may require specialized techniques beyond simple laboratory recrystallization.

  • Solvent Selection and Recovery: Identifying suitable solvents that are effective for the reaction, safe to handle at scale, and easily recoverable is a crucial consideration for industrial production. Some methods aim to use water as a solvent to improve the green profile of the synthesis.[5][6]

Q3: How can I minimize the formation of byproducts during the synthesis?

Minimizing byproduct formation is critical for achieving high purity and yield. Key strategies include:

  • Precise Stoichiometric Control: Carefully controlling the molar ratios of reactants is essential. For instance, in the carbon disulfide method, incorrect stoichiometry can lead to the formation of unwanted side products.

  • Optimized Reaction Conditions: Maintaining the optimal temperature and reaction time can significantly reduce the formation of degradation products and side-reaction impurities.

  • Efficient Mixing: Ensuring thorough mixing throughout the reaction is crucial, especially in large reactors, to maintain uniform concentration and temperature, thereby minimizing localized side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reactants and intermediates.

Q4: What are the recommended purification methods for large-scale production of this compound?

For industrial-scale purification, the following methods are commonly employed:

  • Recrystallization: While a standard laboratory technique, selecting an appropriate and cost-effective solvent system is critical for large-scale recrystallization to be efficient and economical.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Filtration and Washing: After precipitation or crystallization, efficient filtration and thorough washing of the product cake are necessary to remove residual solvents and soluble impurities.

  • Drying: The final product must be dried under appropriate conditions (e.g., vacuum oven at a specific temperature) to remove any remaining solvent without causing thermal decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Impurities in propylamine, propyl isothiocyanate, or carbon disulfide can inhibit the reaction.Use freshly distilled or high-purity starting materials.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time or cautiously increase the temperature if necessary.
Loss of product during workup: The product may have some solubility in the wash solvents.Minimize the volume of wash solvents or use a solvent in which the product has very low solubility. Consider cooling the wash solvent.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors.Attempt purification by column chromatography on a small scale to isolate the pure product and use it as a seed crystal for the bulk material. Re-evaluate the reaction conditions to minimize impurity formation.
The product is not a solid at room temperature: While this compound is a solid, significant impurities can lower its melting point.Ensure the product is sufficiently pure. If it remains an oil, purification by column chromatography or vacuum distillation may be necessary.
Exothermic Reaction Becomes Uncontrollable Addition rate of reactant is too fast: Rapid addition of a reactant, especially carbon disulfide, can lead to a rapid release of heat.[7]Add the reactant dropwise or in small portions, with careful monitoring of the internal temperature.[7]
Inadequate cooling: The cooling system of the reactor may not be sufficient for the scale of the reaction.Ensure the reactor's cooling capacity is adequate for the heat generated by the reaction. Consider using a jacketed reactor with a circulating coolant. For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other is recommended.
Formation of a Foul Odor (Rotten Eggs) Generation of hydrogen sulfide (H₂S): This is a common byproduct in the reaction involving carbon disulfide.Conduct the reaction in a well-ventilated fume hood or a closed system equipped with a scrubber to neutralize H₂S gas (e.g., using a sodium hypochlorite or sodium hydroxide solution).

Data Presentation

Table 1: Comparison of Synthesis Methods for N,N'-Disubstituted Thioureas

Method Starting Materials Catalyst/Reagent Typical Yield Key Advantages Key Disadvantages
Isothiocyanate AdditionPropyl Isothiocyanate, PropylamineNone (often self-catalyzed)HighClean reaction, high atom economy.Propyl isothiocyanate may be expensive or not readily available.
Carbon Disulfide RouteDipropylamine, Carbon DisulfideBase (e.g., NaOH, Et₃N) or catalyst (e.g., PEG-400)Moderate to HighReadily available and inexpensive starting materials.[5]Involves highly flammable and toxic CS₂, can produce H₂S gas, exothermic reaction requires careful control.[6]
Microwave-AssistedThiourea, DiisopropylaminePEG-400~80%Rapid reaction times (minutes).[6]Requires specialized microwave equipment, scalability may be a concern.

Table 2: Exemplary Reaction Conditions for N,N'-Diisopropylthiourea Synthesis (Adaptable for this compound)

Reactants Catalyst Solvent Temperature Time Yield Reference
Thiourea, DiisopropylaminePEG-400 (4 mol%)WaterReflux26 h78%[5]
Thiourea, DiisopropylaminePEG-400WaterMicrowave (400-800W)0.5-5 minHigh[6]
Diisopropylamine, Carbon DisulfideNaOHWaterReflux--[8]
Butylamine, Carbon DisulfideCBr₄DMFRoom Temp0.3 h91% (for 1,3-dibutylthiourea)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Propyl Isothiocyanate and Propylamine

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add propylamine (1.0 equivalent) dissolved in a suitable solvent (e.g., ethanol or THF).

  • Reactant Addition: While stirring and maintaining the temperature at 20-25°C using a circulating bath, add propyl isothiocyanate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete after stirring for an additional 2-4 hours at room temperature.

  • Product Isolation: If the product precipitates, it can be isolated by filtration. If it remains in solution, reduce the solvent volume under vacuum.

  • Purification: Wash the isolated solid with cold solvent (e.g., hexane) to remove any unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol/water or isopropyl alcohol.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of this compound from Dipropylamine and Carbon Disulfide

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a dropping funnel, add dipropylamine (2.0 equivalents) and a catalyst such as PEG-400 (e.g., 5 mol%) in an aqueous medium.[5] The reflux condenser should be vented to a scrubber containing a bleach solution to neutralize any evolved hydrogen sulfide.

  • Reactant Addition: Cool the reaction mixture to 10-15°C. Add carbon disulfide (1.0 equivalent) dropwise from the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.[7]

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the crude product or the organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Synthesis Route reagents Prepare High-Purity Reactants & Solvents start->reagents setup Reactor Setup & Inert Atmosphere reagents->setup addition Controlled Reactant Addition setup->addition monitoring Monitor Reaction Progress (TLC/HPLC) addition->monitoring isolation Product Isolation (Filtration/Extraction) monitoring->isolation purification Purification (Recrystallization/Distillation) isolation->purification drying Drying under Vacuum purification->drying analysis QC Analysis (NMR, MP, Purity) drying->analysis end Final Product analysis->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_safety Safety & Control Issues start Problem Encountered low_yield Low Yield? start->low_yield oily_product Oily Product / No Crystallization? start->oily_product exotherm Exotherm / Runaway? start->exotherm foul_odor Foul Odor (H2S)? start->foul_odor check_reagents Check Reagent Purity low_yield->check_reagents Yes check_conditions Verify Temp. & Time low_yield->check_conditions Yes check_workup Optimize Workup/Isolation low_yield->check_workup Yes impurity_check Analyze for Impurities oily_product->impurity_check Yes purify_chrom Purify via Chromatography impurity_check->purify_chrom seed_crystal Use Seed Crystal impurity_check->seed_crystal slow_addition Reduce Addition Rate exotherm->slow_addition Yes improve_cooling Improve Cooling Efficiency exotherm->improve_cooling Yes use_scrubber Use Gas Scrubber foul_odor->use_scrubber Yes

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Managing 1,3-Diisopropylurea (DIU) Byproduct in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of 1,3-diisopropylurea (DIU), a common byproduct in reactions utilizing N,N'-diisopropylcarbodiimide (DIC) as a coupling agent.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-diisopropylurea (DIU) and why does it form in my reaction?

A1: 1,3-diisopropylurea is the urea byproduct generated when N,N'-diisopropylcarbodiimide (DIC) is used as a coupling agent, particularly in amide and ester synthesis, including peptide synthesis.[1][2][3] During the reaction, DIC activates a carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate then reacts with a nucleophile (like an amine or alcohol) to create the desired bond, releasing the stable DIU byproduct in the process.[3][4] The formation of DIU is an inherent and stoichiometric consequence of using DIC.[4]

Q2: What are the general solubility properties of 1,3-diisopropylurea?

A2: Understanding the solubility of DIU is crucial for devising an effective purification strategy. DIU is a white crystalline solid with limited solubility in water due to its hydrophobic isopropyl groups.[2][5] However, it is generally soluble in a range of common organic solvents.[2][6]

Q3: Why can removing 1,3-diisopropylurea be challenging?

A3: The primary challenge in removing DIU stems from its good solubility in many organic solvents commonly used for reactions and purification, such as dichloromethane (DCM) and ethyl acetate (EtOAc).[2][3] This solubility can lead to co-elution with the desired product during column chromatography, especially if the product has a similar polarity.[2]

Q4: Are there ways to avoid the formation of 1,3-diisopropylurea?

A4: While you cannot prevent the formation of DIU when using DIC, you can choose alternative coupling reagents to avoid it altogether.[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This is a water-soluble carbodiimide that generates a water-soluble urea byproduct, which can typically be removed with a simple aqueous workup.[2]

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC produces dicyclohexylurea (DCU), a byproduct that is largely insoluble in most common organic solvents and can often be removed by filtration.[2][7] However, the fine precipitate of DCU can sometimes make filtration difficult.[7]

Troubleshooting Guides for DIU Removal

This section provides detailed methodologies and troubleshooting tips for the most common techniques used to remove DIU from reaction mixtures.

Method 1: Precipitation and Crystallization

This is often the simplest and most direct method, relying on the differential solubility of the desired product and DIU in a chosen solvent system.

Experimental Protocol:

  • Solvent Selection: The key is to identify a solvent or solvent system where your desired product and DIU have significantly different solubilities.

    • Option A (Precipitate DIU): Choose a solvent in which your product is highly soluble, but DIU has low solubility. Non-polar solvents like hexanes or diethyl ether can sometimes be effective for precipitating DIU if the desired product is more polar.[2]

    • Option B (Crystallize Product): Select a solvent where your product has low solubility (especially when cooled), while DIU remains soluble.

  • Procedure:

    • Concentrate the crude reaction mixture to remove the reaction solvent.

    • Add the selected precipitation/crystallization solvent to the residue.

    • Stir or sonicate the mixture to ensure thorough mixing.

    • If precipitating DIU or crystallizing the product, cool the mixture in an ice bath or refrigerator to maximize the solid formation.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of the cold solvent.

    • Analyze both the solid and the filtrate (e.g., by TLC or LC-MS) to confirm the location of your product and the effectiveness of the separation.[2]

Troubleshooting:

  • Problem: Both the product and DIU precipitate.

    • Solution: Your chosen solvent is not selective enough. Try a different solvent or a solvent mixture (e.g., ethyl acetate/hexanes) to fine-tune the solubility.

  • Problem: The product remains in solution with the DIU.

    • Solution: Your product is too soluble in the chosen solvent. If your product is non-polar, crystallization might be effective by cooling a concentrated solution, leaving the more soluble DIU in the mother liquor.[3]

Method 2: Liquid-Liquid Extraction

This method is effective if the desired product has acidic or basic functional groups, allowing it to be moved into an aqueous layer while the neutral DIU remains in the organic layer.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[3]

  • Acid/Base Wash:

    • For Basic Products: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer. Separate the layers. The DIU will remain in the organic layer, which can be discarded. Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.

    • For Acidic Products: Wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃). Your acidic product will be deprotonated and move into the aqueous layer. Separate the layers. The DIU will remain in the organic layer. Acidify the aqueous layer (e.g., with 1 M HCl) and extract your product back into an organic solvent.[3]

  • Final Steps: Wash the final organic layer containing your purified product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][3]

Troubleshooting:

  • Problem: Emulsion formation during extraction.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, you can filter the mixture through a pad of Celite.

  • Problem: Product is not efficiently extracted into the aqueous layer.

    • Solution: Ensure the pH of the aqueous layer is appropriate to fully ionize your product. Perform multiple extractions with the aqueous acid or base to improve recovery.

Method 3: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their polarity. It is often used when extraction or crystallization methods are ineffective.

Experimental Protocol:

  • Adsorbent: Use silica gel as the stationary phase for most applications.

  • Eluent Selection: Choose a solvent system that provides good separation between your product and DIU on a TLC plate. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1][3]

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, less polar eluent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

    • Since DIU is a relatively polar compound, a gradient elution starting with a non-polar system will often allow for the separation of less polar products before the DIU elutes.[3]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Troubleshooting:

  • Problem: The product and DIU co-elute.

    • Solution: The polarity of your product and DIU are too similar for the chosen eluent system. Try a different solvent system (e.g., dichloromethane/methanol). If separation is still difficult, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.

Data Presentation

Table 1: Qualitative Solubility of 1,3-Diisopropylurea (DIU)
Solvent ClassSolvent NameSolubility DescriptionReference(s)
Aqueous WaterLimited / Practically Insoluble[2][3][5][8]
Halogenated Dichloromethane (DCM)Soluble[3][5]
ChloroformVery Slightly Soluble[8]
Ethers Diethyl Ether-[2]
Tetrahydrofuran (THF)-[1]
Esters Ethyl Acetate (EtOAc)Soluble[1][3][5]
Hydrocarbons TolueneSoluble[3][5]
Hexanes-[2]
Alcohols MethanolSlightly Soluble / Soluble[3][8][9]
EthanolSlightly Soluble[3][9]
Amides N,N-Dimethylformamide (DMF)Very Soluble[8]
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][9]
Acids Glacial Acetic AcidSparingly Soluble[8]

Note: "-" indicates that the solvent is mentioned as part of a removal strategy, but a specific solubility description was not provided in the search results.

Visualizations

DIC_Coupling_Workflow cluster_reaction DIC-Mediated Coupling Reaction cluster_workup Purification carboxylic_acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate carboxylic_acid->o_acylisourea + amine Amine / Alcohol product Desired Product (Amide / Ester) amine->product + dic DIC dic->o_acylisourea + o_acylisourea->product + diu DIU Byproduct o_acylisourea->diu releases crude_mixture Crude Reaction Mixture (Product + DIU) purification_step Purification Method (Extraction, Chromatography, or Crystallization) crude_mixture->purification_step purified_product Purified Product purification_step->purified_product removed_diu Removed DIU purification_step->removed_diu

Caption: Workflow for DIC coupling and subsequent byproduct removal.

DIU_Removal_Decision_Tree start Crude Mixture (Product + DIU) check_solubility Significant solubility difference between Product and DIU? start->check_solubility crystallization Attempt Precipitation/ Crystallization check_solubility->crystallization Yes check_functional_group Product has acidic or basic group? check_solubility->check_functional_group No success Purified Product crystallization->success extraction Perform Acid/Base Liquid-Liquid Extraction check_functional_group->extraction Yes chromatography Use Flash Column Chromatography check_functional_group->chromatography No extraction->success chromatography->success fail Consider Alternative Coupling Reagent (e.g., EDC, DCC) chromatography->fail if co-elution persists

Caption: Decision tree for selecting a DIU removal method.

References

Technical Support Center: Solvent Effects on Thiourea Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues related to the influence of solvents on the reaction rate of thiourea formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of thiourea formation from an isothiocyanate and an amine, and how does the solvent participate?

A1: The synthesis of an N,N'-disubstituted thiourea from an isothiocyanate and a primary or secondary amine is a nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate's -N=C=S group. This forms a polar, zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product.[1] Solvents play a critical role by solvating the reactants and, more importantly, by stabilizing or destabilizing the reactants and the polar transition state, which directly impacts the reaction rate.[2][3]

Q2: How do polar protic and polar aprotic solvents differently affect the reaction rate?

A2: The choice between a protic and an aprotic solvent is critical.

  • Polar Protic Solvents (e.g., ethanol, methanol, water) possess O-H or N-H bonds and can act as hydrogen bond donors. They can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it. This stabilization of the amine reactant increases the activation energy required for it to attack the isothiocyanate, thus slowing down the reaction.[4]

  • Polar Aprotic Solvents (e.g., THF, DCM, acetonitrile, DMF) lack O-H or N-H bonds and cannot act as hydrogen bond donors. While they can dissolve the reactants, they do not strongly solvate the amine nucleophile, leaving it "free" and more reactive. These solvents are generally preferred as they lead to faster reaction rates for thiourea formation.[1][5]

Q3: My reaction is extremely slow or appears to have stalled. What are the most likely solvent-related causes?

A3: A slow or stalled reaction is a common issue. Besides factors like low reactant purity or steric hindrance, the solvent is a primary suspect.[5]

  • Use of a Protic Solvent: If you are using a protic solvent like ethanol, it is likely hydrogen-bonding with and deactivating your amine nucleophile.

  • Low Reactant Solubility: The chosen solvent may not be adequately dissolving one or both reactants, leading to a heterogeneous mixture with a low effective concentration. While thiourea itself has varying solubility in different solvents, the solubility of the starting materials is paramount during the reaction.[6]

  • High Solvent Viscosity: Highly viscous solvents can slow down the diffusion of reactant molecules, reducing the frequency of collisions and thus decreasing the reaction rate.[2][7]

Q4: I am observing a low yield of my thiourea product. How can the solvent choice be responsible?

A4: Low yield can be caused by several factors, including solvent-induced side reactions or product loss during workup.[8][9]

  • Side Reactions: The solvent can influence the stability of intermediates and byproducts. For instance, in the presence of water (a protic solvent), especially with heat or under acidic/basic conditions, the thiourea product can undergo hydrolysis.[5]

  • Workup Issues: If the product has significant solubility in the aqueous phase during an extraction, or if the solvent used for recrystallization is not optimal, significant product loss can occur.[8][10] Always check the solubility profile of your specific thiourea derivative to select an appropriate workup and purification solvent system.

Troubleshooting Guides

Issue: Reaction Rate is Slower Than Expected

This guide provides a systematic approach to diagnosing and resolving slow reaction rates in thiourea synthesis, with a focus on solvent effects.

  • Analyze Your Current Solvent:

    • Identify Solvent Type: Is your solvent polar protic (e.g., ethanol, water), polar aprotic (e.g., THF, DCM, acetonitrile), or nonpolar (e.g., hexane, toluene)?

    • Check for Protic Character: The most common cause of a slow reaction is the use of a protic solvent that deactivates the amine nucleophile.

  • Systematic Solvent Replacement:

    • Switch to a Polar Aprotic Solvent: If currently using a protic solvent, replace it with a standard anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[1][5]

    • Consider Reactant Solubility: Ensure both the amine and the isothiocyanate are soluble in the new solvent. A visual inspection for a clear, homogeneous solution is the first step.

  • Optimize Reaction Conditions:

    • Increase Temperature: If the reaction is still slow in an appropriate aprotic solvent, gently heating the mixture to reflux can increase the rate. However, monitor for potential byproduct formation at higher temperatures using TLC.[5]

    • Check Reactant Electronics: Remember that amines with electron-withdrawing groups are less nucleophilic and will react more slowly. In these cases, solvent choice is even more critical, and heating may be necessary.[1]

Data Presentation

Table 1: Expected Effect of Solvent Class on Thiourea Formation Rate

This table summarizes the general influence of different solvent classes on the reaction rate between an amine and an isothiocyanate. The rate is dependent on the solvent's ability to solvate the reactants versus its interaction with the amine nucleophile.

Solvent ClassExamplesDielectric Constant (ε)Expected Relative RateRationale
Nonpolar Hexane, Toluene1.9 - 2.4Very Slow / No ReactionReactants, especially the polar isothiocyanate and the zwitterionic intermediate, have poor solubility and stabilization.[2][3]
Polar Protic Water, Ethanol, Methanol24 - 80SlowStabilizes the amine reactant via strong hydrogen bonding, reducing its nucleophilicity and increasing the activation energy.[4]
Polar Aprotic THF, DCM, Acetonitrile7.5 - 37Fast Effectively dissolves reactants and stabilizes the polar transition state without deactivating the amine nucleophile through hydrogen bonding.[1][5]

Experimental Protocols

Protocol: Kinetic Analysis of Thiourea Formation via UV-Vis Spectrophotometry

This protocol describes a method to monitor the reaction rate of thiourea formation by observing the change in UV absorbance over time. Thiourea derivatives typically exhibit a strong absorbance maximum around 236-243 nm, a region where the precursor isothiocyanates and amines often have minimal absorbance.[11][12]

I. Materials & Equipment:

  • Amine (e.g., Aniline)

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Anhydrous solvent of choice (e.g., Acetonitrile)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • Stirring mechanism for the cuvette (if available)

II. Preparation of Stock Solutions:

  • Prepare a stock solution of the amine in the chosen solvent (e.g., 0.1 M in acetonitrile).

  • Prepare a stock solution of the isothiocyanate in the same solvent (e.g., 0.1 M in acetonitrile).

  • Note: The concentrations should be chosen such that upon mixing, the final absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Preliminary scans of the pure product at various concentrations are recommended.

III. Spectrophotometer Setup:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the target thiourea product (e.g., 240 nm).

  • Set the instrument to kinetic mode to acquire data at regular time intervals (e.g., every 30 seconds).

  • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

IV. Kinetic Run Procedure:

  • Pipette the required volume of the amine solution and solvent into the quartz cuvette to achieve the desired final concentration (e.g., for a 1:1 reaction, pipette 1.5 mL of solvent and 0.5 mL of the 0.1 M amine solution).

  • Place the cuvette in the spectrophotometer and use this solution to zero the instrument (blank).

  • To initiate the reaction, remove the cuvette, rapidly add the required volume of the isothiocyanate stock solution (e.g., 0.5 mL of 0.1 M isothiocyanate), mix thoroughly by inverting the cuvette (sealed with parafilm) or by gentle pipetting, and immediately place it back into the instrument.

  • Start the kinetic data acquisition immediately.

  • Monitor the absorbance at λ_max over time until no significant change is observed, indicating reaction completion.

V. Data Analysis:

  • The absorbance data is directly proportional to the concentration of the thiourea product.

  • Plot Absorbance vs. Time. The initial slope of this curve is proportional to the initial reaction rate.

  • For a second-order reaction, the rate constant (k) can be determined by plotting 1/(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be proportional to the rate constant.

Visualizations

troubleshooting_workflow start Problem: Thiourea reaction is slow or has low yield q1 Is the solvent polar aprotic (e.g., THF, DCM, MeCN)? start->q1 action1 Action: Replace solvent with anhydrous THF or DCM. q1->action1 No q2 Are reactants fully dissolved? q1->q2 Yes a1_yes Yes a1_no No recheck1 Re-run reaction and monitor by TLC. action1->recheck1 end_ok Problem Resolved recheck1->end_ok action2 Action: Select a different aprotic solvent with better solvating power (e.g., DMF, Acetone). q2->action2 No q3 Is the amine nucleophilicity low (e.g., has EWGs)? q2->q3 Yes a2_yes Yes a2_no No action2->recheck1 action3 Action: Increase reaction temperature (e.g., to reflux). Monitor for side products. q3->action3 Yes end_other Issue may not be solvent-related. Check reactant purity, steric hindrance, or stoichiometry. q3->end_other No a3_yes Yes a3_no No action3->end_ok

Troubleshooting workflow for slow thiourea formation.

solvent_interaction cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., THF) amine_p Amine Nucleophile (R-NH2) solvent_p1 EtOH amine_p->solvent_p1 H-Bond solvent_p2 EtOH amine_p->solvent_p2 H-Bond solvent_p3 EtOH amine_p->solvent_p3 H-Bond result_p Result: Nucleophile is 'caged' and less reactive. SLOW REACTION amine_a Amine Nucleophile (R-NH2) solvent_a1 THF solvent_a2 THF result_a Result: Nucleophile is 'free' and highly reactive. FAST REACTION solvent_selection start Goal: Synthesize Thiourea Efficiently check_reactants Evaluate Reactant Properties start->check_reactants polar_intermediate Reaction involves polar intermediate check_reactants->polar_intermediate recommend_polar Use a Polar Solvent polar_intermediate->recommend_polar check_hbond Can solvent act as H-bond donor? recommend_polar->check_hbond protic Yes (Protic) e.g., EtOH, H2O check_hbond->protic Yes aprotic No (Aprotic) e.g., THF, MeCN check_hbond->aprotic No result_protic Slows reaction due to nucleophile stabilization. Use only if required for solubility. protic->result_protic result_aprotic Optimal choice. Maximizes reaction rate. aprotic->result_aprotic

References

Technical Support Center: Catalyst Selection for Efficient Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during thiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in thiourea synthesis?

A catalyst in thiourea synthesis serves to accelerate the reaction rate. In asymmetric synthesis, its role extends to controlling the stereoselectivity. The most prevalent mechanism involves the catalyst functioning as a hydrogen bond donor.[1] The N-H protons of the thiourea catalyst activate electrophiles, such as isothiocyanates, by forming hydrogen bonds, which makes them more susceptible to nucleophilic attack.[1] Certain catalysts are bifunctional, featuring both a hydrogen-bonding donor site (the thiourea moiety) and a basic site (e.g., a tertiary amine) to activate the nucleophile concurrently.[1][2]

Q2: What are the main classes of catalysts used for thiourea synthesis?

The most prominent catalysts are organocatalysts, particularly chiral thiourea derivatives, which are highly valued for their capacity to induce high enantioselectivity in asymmetric reactions.[1] Other strategies include the use of metal-based catalysts (e.g., Cerium Ammonium Nitrate, ZnO/Al₂O₃), leveraging deep eutectic solvents (DES), or employing catalyst-free methods like mechanochemical (ball milling) and ultrasound-assisted synthesis.[1][3][4][5] For specific applications, bifunctional catalysts that combine a thiourea unit with a Brønsted base or Lewis acid component are very effective.[1]

Q3: How do I choose the right catalyst for my specific reaction?

Catalyst selection is contingent on several factors:

  • Nature of Substrates: The electronic properties of the reactants are critical. For example, anilines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and may necessitate more reactive reagents or more forcing conditions.[6][7]

  • Desired Outcome: For standard achiral synthesis, a range of catalysts or even catalyst-free conditions may be suitable. For asymmetric synthesis, a chiral thiourea catalyst is indispensable to achieve high enantioselectivity.[1]

  • Reaction Conditions: Factors like solvent, temperature, and reaction time will influence catalyst performance and stability. Some modern protocols favor green chemistry approaches, using water as a solvent or solvent-free conditions.[1][5]

Troubleshooting Guide

Problem 1: I am observing a low or no yield in my reaction.

Potential CauseRecommended SolutionExpected Outcome
Poor Nucleophilicity of Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase the reaction temperature or use a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[6] Adding a non-nucleophilic base can also help activate the amine.[8]Increased reaction rate and conversion to the desired product.[6]
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider generating the isothiocyanate in-situ.[8]Improved yield and reduction of side products resulting from isothiocyanate decomposition.[8]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can be effective in overcoming steric barriers.[8]Increased conversion to the thiourea product.[8]
Catalyst Inactivity Verify the catalyst's purity and stability. Ensure it is suitable for the specific substrates. Consider testing a higher catalyst loading, but be mindful of potential side reactions.[1]Enhanced reaction rate and yield.
Suboptimal Reaction Conditions Optimize the solvent, temperature, and reaction time. Polar aprotic solvents like THF are common, but "on-water" synthesis can also be highly efficient.[6]Significant improvement in reaction yield.[6]

Problem 2: My reaction is producing significant side products or impurities.

Potential CauseRecommended SolutionExpected Outcome
Formation of Symmetrical Thiourea When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, the intermediate isothiocyanate can react with the starting amine. Carefully control stoichiometry and consider a different synthetic route if this is a persistent issue.[8]Formation of the desired unsymmetrical product.
Decomposition at High Temperatures High temperatures can lead to the decomposition of reactants, intermediates, or the final product.[6] Monitor the reaction closely using TLC to determine the optimal reaction time and avoid prolonged heating.[6]Minimized impurities and improved product purity.
Incorrect Stoichiometry Carefully control the molar ratio of reactants. An excess of one reactant can lead to the formation of unwanted side products.[6]Higher purity of the crude product.

Problem 3: I am having difficulty purifying my thiourea product.

Purification ChallengeRecommended Solution
Product is soluble and does not precipitate If the product does not precipitate upon cooling, remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.[8]
Separating product from unreacted starting materials or side products Column Chromatography: A versatile method for separating compounds with different polarities.[6] Acid-Base Extraction: Effective if the product and impurities have different acid-base properties.[6] Recrystallization: A powerful technique for purifying solid products.
Product precipitates with impurities If the product precipitates from the reaction mixture, it can be collected by filtration and then washed with a suitable solvent to remove soluble impurities.[6]

Catalyst Selection and Performance Data

The following table summarizes the performance of various catalytic systems in thiourea synthesis.

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Cerium Ammonium NitrateDithiocarbamate salts and primary aminesAcetonitrileRT2 - 24 h63 - 92[3]
None (Mechanochemical)Amines and IsothiocyanatesNone (LAG)RT10 min≥99[1]
None (Ultrasound-assisted)Isocyanates and diamines-minutesMedium-High[1]
Thiourea (20 mol%)2-Aminothiophenol and BenzaldehydeWater602.5 h92[1]
Carbon TetrabromideAliphatic/Aromatic amines and CS₂DMFRT-Good-Excellent[9]
[ChCl][SnCl₂]₂ (DES)Thiourea and AminesDES--Moderate-Excellent[4]
ZnO/Al₂O₃Primary amines and CS₂---High[5]
Lawesson's ReagentUrea-753.5 h62[1]

RT = Room Temperature; LAG = Liquid-Assisted Grinding; DES = Deep Eutectic Solvent

Experimental Protocols

Protocol 1: General Procedure for Thiourea Synthesis via Mechanochemical Ball Milling [1]

This protocol outlines a highly efficient, solvent-free method for synthesizing N,N'-disubstituted thioureas.

  • Reactant Preparation: Place the amine (1.0 mmol) and the isothiocyanate (1.0 mmol) into a stainless-steel milling jar.

  • Milling: Mill the mixture for 10 minutes at a frequency of 20-30 Hz in a shaker or planetary ball mill. For less reactive substrates, the milling time may be extended.

  • Product Isolation: After milling, the product is typically obtained in a pure, solid form. No further purification is usually necessary.

  • Analysis: Confirm the product structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).

Protocol 2: Green Synthesis Using Thiourea as an Organocatalyst under Ultrasound Irradiation [1]

This protocol describes a green synthesis method in an aqueous medium.

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), thiourea (0.2 mmol, 20 mol%), and water (5 mL).

  • Reaction: Place the flask in an ultrasound bath and irradiate at a fixed frequency (e.g., 40 kHz) at 60 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Product Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the pure product.

Visualizations

CatalystSelectionWorkflow start Define Synthetic Goal outcome Desired Outcome? start->outcome achiral Achiral Synthesis outcome->achiral Achiral asymmetric Asymmetric Synthesis (High Enantioselectivity) outcome->asymmetric Asymmetric substrate Substrate Reactivity? achiral->substrate chiral_cat Select Chiral Thiourea Catalyst (e.g., Jacobsen, Takemoto) asymmetric->chiral_cat reactive Reactive Substrates (e.g., Aliphatic Amines) substrate->reactive High unreactive Poorly Reactive Substrates (e.g., Electron-Poor Anilines) substrate->unreactive Low method_reactive Choose Method: - Catalyst-Free (Mechanochemical) - Mild Organocatalyst - Ultrasound-Assisted reactive->method_reactive method_unreactive Choose Method: - Harsher Conditions (Higher Temp.) - More Active Catalyst (e.g., Metal-Based) - More Reactive Reagents unreactive->method_unreactive

Caption: Catalyst selection workflow for thiourea synthesis.

TroubleshootingWorkflow start Problem Encountered problem_type Identify Problem Type start->problem_type low_yield Low or No Yield problem_type->low_yield Yield side_products Side Products / Impurities problem_type->side_products Purity purification_issue Purification Difficulty problem_type->purification_issue Isolation cause_yield Potential Causes: - Poor Nucleophile - Steric Hindrance - Reagent Degradation - Suboptimal Conditions low_yield->cause_yield cause_side Potential Causes: - Incorrect Stoichiometry - High Temperature - Competing Reactions side_products->cause_side cause_purify Issue: - Product is soluble - Impurities co-precipitate purification_issue->cause_purify solution_yield Solutions: - Increase Temperature - Change Reagent/Catalyst - Use Fresh Reagents - Optimize Conditions cause_yield->solution_yield solution_side Solutions: - Control Stoichiometry - Optimize Temperature/Time - Monitor with TLC cause_side->solution_side solution_purify Solutions: - Evaporate & Recrystallize - Column Chromatography - Wash Precipitate cause_purify->solution_purify

Caption: Troubleshooting workflow for thiourea synthesis.

ExperimentalWorkflow prep 1. Reactant & Catalyst Preparation/Selection setup 2. Reaction Setup (Solvent, Atmosphere, Temp.) prep->setup reaction 3. Run Reaction (e.g., Stirring, Milling, Sonication) setup->reaction monitor 4. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup 5. Workup (Quenching, Extraction) complete->workup Yes isolate 6. Product Isolation (Filtration, Evaporation) workup->isolate purify 7. Purification (Chromatography, Recrystallization) isolate->purify analyze 8. Analysis (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for thiourea synthesis.

References

Technical Support Center: Design of Experiments (DoE) for Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Design of Experiments (DoE) to optimize chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the implementation and analysis of a DoE study.

Issue 1: Initial screening experiments show very low or no product yield across all runs.

  • Possible Causes:

    • The selected experimental space (the high and low levels for your factors) may be outside the viable range for the reaction.[1]

    • A critical, uncontrolled factor is preventing the reaction from proceeding.[2]

    • Issues with the quality or purity of starting materials and reagents.[3]

  • Suggested Solutions:

    • Conduct Scoping Experiments: Before committing to a full DoE, run a few informal experiments at the center and corner points of your proposed design to ensure some level of reactivity.[1]

    • Re-evaluate Factor Ranges: If the scoping experiments fail, reconsider the ranges of your factors. It may be necessary to expand or shift the experimental space.[4]

    • Verify Raw Materials: Ensure the quality and purity of all starting materials, solvents, and reagents.[3]

    • Check for Missing Critical Factors: Re-assess the reaction mechanism to determine if a critical factor (e.g., absence of a necessary co-catalyst, presence of an inhibitor) was omitted from the design.[2]

Issue 2: The statistical model generated from the DoE analysis has a poor fit (e.g., low R-squared, high p-value for the model).

  • Possible Causes:

    • The relationship between the factors and the response is more complex than the chosen model (e.g., a linear model was used for a curvilinear relationship).[4]

    • Significant factors influencing the reaction were not included in the experimental design.[3]

    • High experimental error or poor reproducibility is obscuring the true effects.[5]

    • The range of the factors is too narrow, resulting in minimal changes to the response.

  • Suggested Solutions:

    • Consider a Higher-Order Model: If a screening design with a linear model was used, augment the design with center and axial points to fit a quadratic model (Response Surface Methodology).[4]

    • Analyze Residual Plots: Examine the residual plots for patterns. A non-random pattern suggests that the model is not capturing the full relationship between the factors and the response.[3][6]

    • Add New Factors: If there is a suspicion of other important factors, a new screening DoE may be necessary to identify them.

    • Increase Factor Ranges: If the factor ranges were too conservative, re-run the experiment with wider ranges to induce a more significant response change.

    • Replicate Experiments: Including replicate runs, especially at the center point, can help to get a better estimate of the experimental error.[5]

Issue 3: A main effect is aliased with a two-factor interaction in a fractional factorial design.

  • Possible Causes:

    • This is an inherent property of fractional factorial designs, which are used to reduce the number of required experiments.[7][8] The design's resolution determines the extent of this aliasing.[9]

  • Suggested Solutions:

    • Fold-Over the Design: A common technique to de-alias main effects from two-factor interactions is to perform a "fold-over" of the original design. This involves running an additional fraction of experiments with all the signs reversed.

    • Augment the Design: Add specific runs to the design that will allow for the independent estimation of the aliased effects.

    • Use a Higher Resolution Design: If resources permit, choose a design with a higher resolution (e.g., Resolution IV or V) from the outset to avoid aliasing of main effects with two-factor interactions.[9]

    • Apply Process Knowledge: If a main effect is aliased with a two-factor interaction that is known from chemical principles to be unlikely, you may be able to tentatively attribute the observed effect to the main factor. This should be confirmed with follow-up experiments.[10]

Issue 4: The optimization of multiple responses leads to conflicting factor settings.

  • Possible Causes:

    • The optimal conditions for one response (e.g., maximizing yield) are detrimental to another response (e.g., minimizing an impurity). This is a common challenge in reaction optimization.[4]

  • Suggested Solutions:

    • Use Desirability Functions: Most DoE software packages have an optimization function that uses desirability scores.[11][12] For each response, you define a desirability function (e.g., maximize, minimize, target a specific value) and the software will find the factor settings that provide the best overall desirability.[13][14]

    • Overlay Contour Plots: For a smaller number of factors, overlaying the contour plots for each response can visually identify a region of compromise that satisfies the requirements for all responses to an acceptable degree.[15]

    • Constrained Optimization: Treat one response as the primary objective to be optimized, while setting acceptable limits for the other responses as constraints.[15]

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and how is it different from the traditional "One-Variable-At-a-Time" (OVAT) approach?

A1: Design of Experiments (DoE) is a statistical methodology for systematically and efficiently planning, conducting, and analyzing experiments.[3] Unlike the OVAT approach where you change one factor while keeping others constant, DoE allows you to vary multiple factors simultaneously.[5] This is more efficient and also allows for the identification of interactions between factors, which is not possible with the OVAT method.[5]

Q2: What is a typical workflow for optimizing a chemical reaction using DoE?

A2: A standard DoE workflow for reaction optimization includes the following stages:

  • Define Objective: Clearly state the goal, such as maximizing yield and minimizing impurity formation.[3]

  • Identify Factors and Ranges: Determine the crucial reaction parameters (factors) and the experimental range for each.[3]

  • Select a DoE Design: Choose a suitable experimental design. Screening designs are used to identify the most significant factors, while optimization designs are used to find the precise optimal conditions.[16]

  • Conduct Experiments: Run the experiments as dictated by the chosen design.[3]

  • Analyze Results: Use statistical software to analyze the experimental data and build a mathematical model.[3]

  • Optimize and Verify: Use the model to predict the optimal conditions and run a confirmation experiment to validate the prediction.[3]

Q3: How do I choose the right type of DoE design for my experiment?

A3: The choice of DoE design depends on the objective of your experiment.[17]

  • Screening Designs (e.g., Fractional Factorial, Plackett-Burman): Use these when you have many potential factors and you want to identify the "vital few" that have the most significant impact on your response. These designs are very efficient but may have aliased interactions.[18][19]

  • Optimization Designs (e.g., Central Composite, Box-Behnken): Use these when you have already identified the key factors and you want to build a more detailed model to find the optimal settings. These designs can model curvature in the response surface.[19]

Q4: What are "factors" and "responses" in the context of DoE?

A4:

  • Factors are the independent variables in your experiment that you can control, such as temperature, reaction time, catalyst loading, and concentration of reactants.

  • Responses are the dependent variables that you measure to determine the outcome of the experiment, such as reaction yield, product purity, cost, or the level of a specific impurity.

Q5: What is an "interaction" between factors?

A5: An interaction occurs when the effect of one factor on the response depends on the level of another factor. For example, increasing the temperature might increase the yield at a high catalyst loading, but decrease the yield at a low catalyst loading. DoE is a powerful tool for detecting and quantifying these interactions.

Data Presentation

Table 1: Screening Design for a Suzuki Coupling Reaction

This table shows a 24-1 fractional factorial design used to screen four factors for their effect on the yield of a Suzuki coupling reaction.

RunCatalyst Loading (mol%)Temperature (°C)Base EquivalentsSolvent Ratio (Toluene:Water)Yield (%)
11801.55:175
22801.510:188
311001.510:192
421001.55:185
51802.510:178
62802.55:182
711002.55:195
821002.510:191

Table 2: Box-Behnken Design for Reaction Optimization

Based on the screening results, Temperature and Base Equivalents were identified as the most significant factors. A Box-Behnken design was used for optimization.[20][21][22][23][24]

RunTemperature (°C)Base EquivalentsCatalyst Loading (mol%)Yield (%)Impurity A (%)
1902.01.5931.2
21102.01.5962.5
3903.01.5940.8
41103.01.5971.8
5902.51.0911.5
61102.51.0942.8
7902.52.0951.0
81102.52.0982.2
91002.01.0921.9
101003.01.0931.3
111002.02.0961.6
121003.02.0971.1
131002.51.5951.5
141002.51.595.21.48
151002.51.594.81.51

Table 3: Multiple Response Optimization using Desirability

The goal is to maximize yield while minimizing Impurity A. A desirability function is used to find the optimal compromise.[11][12][13][14][15]

ResponseGoalLower LimitUpper LimitTargetWeightImportance
Yield (%)Maximize9010010011
Impurity A (%)Minimize0.53.00.511
Optimal Factor Settings Predicted Responses Overall Desirability
Temperature: 108 °CYield: 97.5%0.92
Base Equivalents: 2.8Impurity A: 1.2%
Catalyst Loading: 1.8 mol%

Experimental Protocols

General Protocol for DoE-based Reaction Optimization (Example: Suzuki Coupling)

This protocol outlines a general procedure for setting up and running a DoE for the optimization of a Suzuki coupling reaction.[25][26][27][28]

  • Objective: To maximize the yield of the desired biaryl product while minimizing the formation of a key process impurity.

  • Factor and Response Selection:

    • Factors: Catalyst loading (e.g., 0.5-2.0 mol%), Temperature (e.g., 80-120 °C), Base equivalents (e.g., 1.5-3.0 eq.), Solvent system (e.g., Toluene/Water ratio).

    • Responses: Yield of the desired product (measured by HPLC or GC), Level of Impurity X (measured by HPLC or GC).

  • Design Selection:

    • For initial screening of these four factors, a Resolution IV fractional factorial design (e.g., 8 runs) is a good choice.

    • For subsequent optimization of the most significant factors, a Response Surface Methodology (RSM) design like a Central Composite or Box-Behnken design would be appropriate.

  • Experimental Setup (per run):

    • To a pre-dried reaction vessel (e.g., a vial in a parallel synthesis block), add the aryl halide (1.0 eq.), the boronic acid or ester (1.1 eq.), and the base (as specified by the DoE run).

    • Add the solvent system (e.g., Toluene and Water) to achieve the desired concentration and ratio for the specific run.

    • In a separate stock solution, dissolve the palladium catalyst in the reaction solvent.

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the required volume of the catalyst stock solution to the reaction vessel to achieve the catalyst loading specified in the DoE run.

    • Seal the vessel and place it in the pre-heated reaction block at the temperature specified for the run.

    • Stir the reaction for the specified time.

  • Work-up and Analysis:

    • After the specified reaction time, cool the reaction to room temperature.

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Analyze the crude product by a calibrated analytical method (e.g., HPLC, UPLC, or GC) to determine the yield and impurity levels.

  • Data Analysis and Model Validation:

    • Enter the response data into the DoE software.

    • Analyze the data to determine the significance of the factors and their interactions.

    • Use the generated model to predict the optimal conditions.

    • Run a confirmation experiment at the predicted optimal conditions to verify the model's predictive accuracy.

Mandatory Visualization

DoE_Workflow Define_Objective 1. Define Objective (e.g., Maximize Yield) Select_Factors 2. Select Factors & Ranges (Temp, Conc, Time) Define_Objective->Select_Factors Choose_Design 3. Choose DoE Design (Screening or Optimization) Select_Factors->Choose_Design Conduct_Experiments 4. Conduct Experiments Choose_Design->Conduct_Experiments Analyze_Data 5. Analyze Data & Build Model Conduct_Experiments->Analyze_Data Model_Validation 6. Model Validation Analyze_Data->Model_Validation Optimize 7. Optimize & Predict Model_Validation->Optimize Good Fit Poor_Fit Poor Fit Model_Validation->Poor_Fit Poor Fit Confirm 8. Confirmation Runs Optimize->Confirm Conclusion 9. Conclusion & Reporting Confirm->Conclusion Poor_Fit->Select_Factors Re-evaluate Factors/Ranges

Caption: A typical workflow for reaction optimization using Design of Experiments (DoE).

Screening_vs_Optimization Start Start with Many Potential Factors Screening Screening Design (e.g., Fractional Factorial) Start->Screening Screening_Goal Goal: Identify Significant Factors (The 'Vital Few') Screening->Screening_Goal Optimization Optimization Design (e.g., Box-Behnken, CCD) Screening->Optimization Identified Significant Factors Optimization_Goal Goal: Model Curvature & Find Optimum (The 'Sweet Spot') Optimization->Optimization_Goal End Optimized Process Optimization->End

Caption: Logical relationship between screening and optimization designs in a DoE campaign.

DoE_Decision_Tree Objective What is the primary objective? Screening Identify Significant Factors Objective->Screening Screening Optimization Find Optimal Settings Objective->Optimization Optimization Num_Factors Number of Factors? Screening->Num_Factors Curvature Is curvature expected? Optimization->Curvature Many_Factors > 5-6 Factors Num_Factors->Many_Factors Few_Factors <= 5-6 Factors Num_Factors->Few_Factors Frac_Factorial Use Fractional Factorial or Plackett-Burman Many_Factors->Frac_Factorial Full_Factorial Use Full Factorial Few_Factors->Full_Factorial Yes_Curvature Yes Curvature->Yes_Curvature No_Curvature No Curvature->No_Curvature RSM Use Response Surface Method (e.g., Central Composite, Box-Behnken) Yes_Curvature->RSM No_Curvature->Full_Factorial Start with Full Factorial, augment if needed

Caption: A decision tree to guide the selection of an appropriate DoE design.

References

Validation & Comparative

A Comparative Analysis of 1,3-Dipropylthiourea and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological and industrial applications. This guide provides a detailed comparison of 1,3-Dipropylthiourea with other notable thiourea derivatives, focusing on their performance in corrosion inhibition, antimicrobial efficacy, and cytotoxic activity against cancer cells. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Corrosion Inhibition Properties

Thiourea and its derivatives are well-regarded as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to the presence of sulfur and nitrogen atoms, which can act as adsorption centers on the metal surface, forming a protective layer. The efficiency of inhibition is influenced by the molecular structure of the thiourea derivative.

A comparative study on mild steel in a 1.0 M HCl solution highlighted the performance of 1,3-diisopropyl-2-thiourea (a structurally similar compound to this compound) against 1-phenyl-2-thiourea. The results indicated that while both compounds are effective, their performance varies with concentration and temperature.

Table 1: Comparison of Corrosion Inhibition Efficiency of Thiourea Derivatives on Mild Steel in 1.0 M HCl

Thiourea DerivativeConcentration (M)Temperature (°C)Inhibition Efficiency (%)Reference
1,3-Diisopropyl-2-thiourea5 x 10⁻³6092.65
1-Phenyl-2-thiourea5 x 10⁻³6098.96

The higher efficiency of 1-phenyl-2-thiourea is attributed to the presence of the benzene ring, which enhances its adsorption on the metal surface. However, alkyl-substituted thioureas like the diisopropyl derivative still demonstrate significant protective capabilities.

Experimental Protocol: Gravimetric Method for Corrosion Rate Determination

A common method to evaluate corrosion inhibition is the gravimetric (weight loss) technique.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then thoroughly dried.

  • Initial Measurement: The initial weight of each prepared coupon is accurately recorded.

  • Immersion Test: The pre-weighed specimens are immersed in a corrosive solution (e.g., 1 M HCl) containing different concentrations of the thiourea inhibitor. A control experiment without the inhibitor is also run in parallel. The immersion is carried out for a specific duration at a constant temperature.

  • Final Measurement: After the immersion period, the steel coupons are removed, carefully cleaned to remove any corrosion products, washed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE): The IE is calculated using the formula: IE (%) = [(W₀ - W₁) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and W₁ is the weight loss in the presence of the inhibitor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Synthesize & Purify Thiourea Derivatives e1 Immerse Coupons in Inhibitor Solutions p1->e1 p2 Prepare Corrosive Medium (e.g., 1M HCl) p2->e1 e2 Control: Immerse Coupons in Acid Only p2->e2 p3 Prepare & Weigh Metal Coupons p3->e1 p3->e2 a1 Clean & Reweigh Coupons e1->a1 a3 Electrochemical Measurements (Optional) e1->a3 a4 Surface Analysis (e.g., SEM) (Optional) e1->a4 e2->a1 e3 Maintain Constant Temperature & Duration a2 Calculate Weight Loss & Inhibition Efficiency a1->a2

Caption: Workflow for evaluating corrosion inhibition.

Antimicrobial Activity

Thiourea derivatives are a well-established class of compounds with a wide range of biological activities, including antibacterial and antifungal properties. The antimicrobial efficacy is highly dependent on the nature of the substituents on the thiourea core.

A study on N-phenyl and N-benzoylthiourea derivatives demonstrated their selective activity against fungi and Gram-positive bacteria. Another study synthesized a series of thiourea derivatives containing a 1,3,4-thiadiazole ring and found them to be potent inhibitors of S. aureus. Research on thiourea derivatives of 3-amino-1H-1,2,4-triazole also revealed significant inhibition against Gram-positive cocci.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Various Thiourea Derivatives

Compound/Derivative ClassS. aureusS. epidermidisE. coliC. albicansReference(s)
N-Benzoylthioureas3.1 - 6.3---
1,3,4-Thiadiazole Sulfonyl Thioureas0.78 - 3.125-->3.125
3-Amino-1,2,4-triazole Thioureas4 - 324 - 32--
N,N'-di-n-propylcarbamothioyl... (L²)>1000>1000>1000>1000

Note: "-" indicates data not reported in the cited studies. L² is a complex thiourea derivative, and its high MIC values suggest the core structure is critical.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The thiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without inhibitor) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Standardized Microbial Inoculum e1 Inoculate Microtiter Plate Wells with Bacteria p1->e1 p2 Prepare Serial Dilutions of Thiourea Derivatives e2 Add Thiourea Dilutions to Respective Wells p2->e2 e3 Incubate Plate at Optimal Growth Conditions e2->e3 a1 Visually or Spectrophotometrically Assess Microbial Growth e3->a1 a2 Determine Minimum Inhibitory Concentration (MIC) a1->a2

Caption: Workflow for MIC determination.

Cytotoxic Activity

The anticancer potential of thiourea derivatives has been a significant area of research. Their mechanism of action often involves inducing apoptosis (programmed cell death) in cancer cells. The cytotoxic efficacy is highly dependent on the substituents on the phenyl rings of 1,3-disubstituted thioureas.

Studies have shown that derivatives with electron-withdrawing groups, such as halogens (chlorine, fluorine) or trifluoromethyl groups, on the phenyl rings exhibit potent cytotoxic effects against various cancer cell lines. For instance, 1,3-disubstituted thioureas with 3,4-dichloro and 4-trifluoromethylphenyl substituents have demonstrated high cytotoxicity against colon and prostate cancer cells, as well as leukemia cell lines.

Table 3: Cytotoxic Activity (IC₅₀, µM) of 1,3-Disubstituted Phenylthiourea Derivatives

Derivative SubstituentSW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)Reference
3,4-Dichlorophenyl1.5 - 8.91.5 - 8.91.5 - 8.91.5 - 8.9
4-(Trifluoromethyl)phenyl≤ 10≤ 10≤ 10≤ 10
Cisplatin (Reference)> IC₅₀ of above> IC₅₀ of above> IC₅₀ of above> IC₅₀ of above

These findings underscore the potential of appropriately substituted thiourea derivatives as anticancer agents, often exhibiting greater potency than the conventional chemotherapy drug cisplatin in vitro. The specific cytotoxic profile of this compound would depend on its ability to interact with biological targets within cancer cells, an area that warrants further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in a suitable medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives and incubated for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture & Seed Cancer Cell Lines e1 Treat Cells with Thiourea Dilutions p1->e1 p2 Prepare Serial Dilutions of Thiourea Derivatives p2->e1 e2 Incubate for Defined Period (e.g., 48h) e1->e2 e3 Add MTT Reagent to Wells e2->e3 e4 Incubate for Formazan Crystal Formation e3->e4 a1 Solubilize Formazan Crystals e4->a1 a2 Measure Absorbance with Plate Reader a1->a2 a3 Calculate Cell Viability & Determine IC50 a2->a3

Caption: Workflow for cytotoxicity (MTT) assay.

Conclusion

This compound, as a member of the broader thiourea derivative family, is anticipated to exhibit a range of biological and industrial activities. While direct comparative data for this specific compound is limited in the current literature, analysis of structurally related alkyl and aryl thiourea derivatives provides valuable insights. In corrosion inhibition, alkyl-substituted thioureas demonstrate significant efficacy, though often slightly less than their aryl-substituted counterparts. The antimicrobial and cytotoxic activities of thiourea derivatives are highly tunable through the modification of their substituent groups. Aromatic and electron-withdrawing substituents tend to enhance anticancer activity. Further targeted studies on this compound are necessary to fully elucidate its performance profile in comparison to other derivatives and to explore its potential in various applications.

A Comparative Guide to Purity Validation of 1,3-Dipropylthiourea by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety, efficacy, and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,3-Dipropylthiourea against a classical titrimetric method, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1] It allows for the separation, identification, and quantification of the main compound and any potential impurities. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Alternative Method: Oxidative Titrimetry

As a comparative method, an oxidative back-titration offers a cost-effective and often highly precise alternative for quantifying the thiourea functional group.[2][3][4] This classical chemical method relies on the oxidation of the sulfur atom in the thiourea moiety.

Experimental Workflow Overview

The general workflow for the purity determination of this compound involves several key stages, from sample and standard preparation to data analysis and purity calculation.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing & Purity Calculation SamplePrep Sample Preparation (Accurate Weighing & Dissolution) HPLC_Analysis HPLC Analysis (Injection & Chromatogram Acquisition) SamplePrep->HPLC_Analysis Titration Titrimetric Analysis (Reaction & Back-Titration) SamplePrep->Titration StandardPrep Standard Preparation (Certified Reference Standard) StandardPrep->HPLC_Analysis MobilePhasePrep HPLC Mobile Phase (Filtration & Degassing) MobilePhasePrep->HPLC_Analysis TitrantPrep Titrant & Reagent Prep (Standardization) TitrantPrep->Titration PeakIntegration Peak Area Integration HPLC_Analysis->PeakIntegration EndpointDet End-Point Determination Titration->EndpointDet PurityCalc_HPLC Purity Calculation (% Area) PeakIntegration->PurityCalc_HPLC PurityCalc_Titr Purity Calculation (Assay %) EndpointDet->PurityCalc_Titr

Caption: General experimental workflow for purity validation.

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate this compound from potential impurities.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound certified reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

3. Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 100 µg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., peak area reproducibility RSD ≤ 2.0%).

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

5. Purity Calculation:

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Purity Determination by Titrimetry

This protocol is based on the oxidative properties of N-bromosaccharin on the thiourea functional group.[3][4]

1. Reagents:

  • N-bromosaccharin solution (0.05 N) in glacial acetic acid.

  • Standard sodium thiosulfate solution (0.05 N).

  • Potassium iodide solution (10% w/v).

  • Starch indicator solution (1% w/v).

2. Sample Preparation:

  • Accurately weigh approximately 100-150 mg of the this compound sample into a 250 mL iodine flask.

  • Dissolve the sample in an appropriate solvent, such as glacial acetic acid.

3. Titration Procedure:

  • Add a known excess of the standard N-bromosaccharin solution (e.g., 25.0 mL) to the sample solution.

  • Stopper the flask and allow the reaction to proceed in the dark for approximately 10-15 minutes with occasional shaking.

  • Prepare a blank in the same manner, omitting the sample.

  • To both the sample and blank flasks, add 10 mL of potassium iodide solution.

  • Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow.

  • Add a few drops of starch indicator and continue the titration until the blue color disappears.

4. Purity Calculation:

  • Calculate the purity using the following formula:

    • % Purity = [((V_B - V_S) x N x E) / W] x 100

    • Where:

      • V_B = Volume of sodium thiosulfate for the blank (mL)

      • V_S = Volume of sodium thiosulfate for the sample (mL)

      • N = Normality of the sodium thiosulfate solution

      • E = Equivalent weight of this compound

      • W = Weight of the sample (mg)

Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for impurity profiling versus a simple assay value.

ParameterHPLC MethodTitrimetric MethodRationale
Specificity HighLow to ModerateHPLC can separate and individually quantify impurities, whereas titration measures the total amount of titratable substance.
Precision (RSD) < 1.0%< 0.5%Titration can be highly precise with modern auto-titrators, often exceeding the precision of routine HPLC analysis.[2]
Accuracy HighHighBoth methods can be highly accurate when properly validated and performed with calibrated equipment and certified standards.
Sensitivity (LOD/LOQ) Low (µg/mL range)High (mg range)HPLC is significantly more sensitive and capable of detecting trace-level impurities.
Throughput ModerateHighTitration is generally faster per sample, especially if multiple setups are available.
Cost & Complexity HighLowHPLC instrumentation is expensive to purchase and maintain, requiring specialized training. Titration is a classical, less expensive technique.

Data Summary

Below is a hypothetical data summary for the purity analysis of a single batch of this compound using both methods.

Table 1: HPLC Purity Analysis Results

InjectionRetention Time (min)Peak Area% Area
14.52125489099.85
2.81 (Impurity A)12500.10
5.63 (Impurity B)6300.05

Table 2: Titrimetric Purity Analysis Results

ReplicateSample Weight (mg)Titrant Volume (mL)Calculated Purity (%)
1150.218.5499.78
2151.518.6899.85
3149.818.4899.75
Average 99.79
RSD (%) 0.05

Conclusion

Both HPLC and titrimetry are valid methods for assessing the purity of this compound, each with distinct advantages.

  • HPLC is the superior method for comprehensive purity validation. Its high specificity allows for the detection and quantification of individual impurities, making it indispensable for quality control in pharmaceutical development and for establishing a detailed impurity profile.

  • Titrimetry serves as an excellent, cost-effective alternative for routine assay determination. When the impurity profile is already well-characterized, titration provides a rapid, precise, and accurate measurement of the bulk active substance content.

For drug development professionals, a combined approach is often optimal. HPLC should be used to fully characterize the reference standard and establish the impurity profile of new batches. For subsequent routine quality control of well-characterized material, the more economical and high-throughput titrimetric method can be employed for assay determination.

References

comparative study of corrosion inhibition efficiency of thioureas

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Corrosion Inhibition Efficiency of Thioureas

Thiourea and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their molecular structure, which includes sulfur and nitrogen atoms with lone pairs of electrons, and in some cases, aromatic rings with π-electrons. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective layer that impedes the corrosion process. This guide provides a comparative analysis of the corrosion inhibition efficiency of several thiourea derivatives, supported by experimental data from the literature.

Data Presentation: Comparison of Inhibition Efficiencies

The following table summarizes the corrosion inhibition efficiency of various thiourea derivatives on mild steel in acidic media, as determined by different electrochemical techniques.

Thiourea DerivativeCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental TechniqueReference
1-phenyl-2-thiourea (PTU)1.0 M HCl5 x 10⁻³ M6098.96Potentiodynamic Polarization (PDP)[1][2][3]
1,3-diisopropyl-2-thiourea (ITU)1.0 M HCl5 x 10⁻³ M6092.65Potentiodynamic Polarization (PDP)[1][2][3]
N-benzyl-N’-phenyl thiourea (BPTU)0.1 M HCl0.0004 mol/L30>97Tafel Extrapolation[4]
N-cyclohexyl-N’-phenyl thiourea (CPTU)0.1 M HCl0.0004 mol/L30>97Tafel Extrapolation[4]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT)0.5 M H₂SO₄1000 ppm3091.08Potentiodynamic Polarization (PDP)[5]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT)0.5 M H₂SO₄1000 ppm30Not SpecifiedElectrochemical Impedance Spectroscopy (EIS)[6]
Thiourea0.5 M H₂SO₄250 ppm (+ 25 ppm Zn²⁺)Not Specified82Weight Loss[7]
Thiourea1 N H₂SO₄>1 x 10⁻² mol/L40Acceleration of CorrosionNot Specified[8]
N,N´-diethylthiourea1 N H₂SO₄Not Specified40Effective InhibitionNot Specified[8]
Phenylthiourea1 N H₂SO₄Not Specified40Effective InhibitionNot Specified[8]

Experimental Protocols

The following are generalized experimental protocols for the key techniques used to evaluate the corrosion inhibition efficiency of thiourea derivatives.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are polished with various grades of emery paper, degreased with a solvent like trichloroethylene, washed with distilled water, dried, and weighed.[7]

  • Immersion Test: The prepared specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the thiourea inhibitor for a specified period.[7]

  • Corrosion Rate Calculation: After immersion, the specimens are removed, cleaned to remove corrosion products (e.g., using Clark's solution), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE).

Electrochemical Measurements

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).[9]

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in both cathodic and anodic directions relative to the open-circuit potential (OCP). The resulting current is measured. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the reduction in i_corr in the presence of the inhibitor.[4]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal over a range of frequencies is applied to the working electrode at its OCP. The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from these plots, which is inversely proportional to the corrosion rate. An increase in R_ct in the presence of the inhibitor indicates effective inhibition.[6]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion. This adsorption can be influenced by several factors:

  • Presence of Heteroatoms: The sulfur and nitrogen atoms in the thiourea molecule have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[10]

  • Protonation in Acidic Media: In acidic solutions, the sulfur atom of thiourea can be easily protonated, making it a stronger electron donor and enhancing its adsorption on the metal surface.[10]

  • Molecular Structure: The presence of substituent groups on the thiourea molecule can affect its inhibition efficiency. Electron-donating groups can increase the electron density on the sulfur and nitrogen atoms, leading to stronger adsorption. Aromatic rings can also contribute to inhibition through π-electron interactions with the metal surface.[8]

  • Formation of a Protective Film: The adsorbed inhibitor molecules form a protective film on the metal surface, which acts as a barrier to the corrosive species in the environment.[10]

The following diagram illustrates the general mechanism of corrosion inhibition by thiourea derivatives.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) cluster_process Inhibition Process Inhibitor Thiourea Derivative (Inhibitor) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption onto metal surface H_plus H⁺ H_plus->Adsorption Protonation of S atom enhances adsorption Cl_minus Cl⁻ Metal Metal Surface (Fe) Cl_minus->Metal Aggressive ion Corrosion_Blocked Corrosion Blocked Protective_Film Formation of Protective Film Adsorption->Protective_Film Forms a barrier Protective_Film->Metal Covers the surface Protective_Film->Corrosion_Blocked Prevents contact with corrosive species

Caption: General mechanism of corrosion inhibition by thiourea derivatives.

References

A Comparative Guide to 1,3-Dipropylthiourea and N,N'-diethylthiourea as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the corrosion inhibition performance of 1,3-Dipropylthiourea and N,N'-diethylthiourea. The information presented is based on experimental data to assist researchers in selecting the appropriate inhibitor for their specific applications.

Executive Summary

Both this compound and N,N'-diethylthiourea, as alkyl-substituted thiourea derivatives, demonstrate significant efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. Their primary mechanism of action involves adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. Experimental data suggests that the length of the alkyl chain plays a crucial role in the inhibition efficiency, with longer chains generally providing better protection.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for this compound and N,N'-diethylthiourea as corrosion inhibitors for mild steel in a 1M HCl solution, based on weight loss measurements.

ParameterThis compoundN,N'-diethylthiourea
Inhibitor Concentration 1 mM1 mM
Corrosion Rate (g/m²h) 0.81.1
Inhibition Efficiency (%) 94.792.7

Data sourced from a comparative study on alkyl thiourea derivatives.

Experimental Protocols

The data presented in this guide is based on standard and widely accepted experimental methodologies for evaluating corrosion inhibitors.

Weight Loss Measurements

This gravimetric method provides a direct measure of metal loss due to corrosion.

  • Specimen Preparation: Mild steel coupons with a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Test Solution: A 1M Hydrochloric acid (HCl) solution is prepared. The inhibitor (this compound or N,N'-diethylthiourea) is added to the acid solution at the desired concentration. A blank solution without the inhibitor is also prepared for comparison.

  • Immersion Test: The pre-weighed mild steel coupons are fully immersed in the test solutions (with and without inhibitor) for a specified duration at a constant temperature.

  • Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (CR) = (W₁ - W₂) / (A * t)

      • Where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate. The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP. A small amplitude sinusoidal voltage is applied over a range of frequencies, and the impedance response of the system is measured. The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the EIS data, which is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor indicates better corrosion protection.

Mandatory Visualizations

Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of corrosion inhibition by alkyl thiourea derivatives on a metal surface in an acidic environment.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface (e.g., Mild Steel) H+ H⁺ ions Metal Fe H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ ions Inhibitor Thiourea Derivative Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Fe2+ Fe²⁺ ions Metal->Fe2+ Anodic Reaction (Metal Dissolution)

Caption: General mechanism of corrosion inhibition by thiourea derivatives.

Experimental Workflow for Inhibitor Evaluation

The logical workflow for evaluating the performance of corrosion inhibitors is depicted below.

Experimental_Workflow A Specimen Preparation (Polishing, Cleaning, Weighing) C Weight Loss Measurement (Immersion Test) A->C D Electrochemical Measurements (Potentiodynamic Polarization, EIS) A->D B Test Solution Preparation (Acid + Inhibitor) B->C B->D E Data Analysis C->E D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F G Determine Ecorr, icorr, Rct E->G H Comparative Performance Evaluation F->H G->H

Caption: Logical workflow for evaluating corrosion inhibitors.

A Comparative Guide to the Biological Activity of Thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea, a versatile sulfur-containing organic compound, and its derivatives have emerged as a significant class of molecules in medicinal chemistry. Their broad spectrum of biological activities, attributed to their ability to form hydrogen bonds and interact with various biological targets, has positioned them as promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of thiourea derivatives against the parent thiourea and other alternatives, supported by experimental data and detailed protocols.

Anticancer Activity

Thiourea derivatives have demonstrated considerable potential as anticancer agents, often exhibiting greater potency than the parent compound. Their mechanisms of action are diverse and frequently involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the primary mechanisms behind the anticancer effects of certain thiourea derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The binding of these derivatives to the ATP-binding site of the kinase domain blocks the downstream signaling cascade, leading to the suppression of tumor growth and angiogenesis.[1][3]

EGFR_Signaling_Pathway Figure 1: Simplified EGFR Signaling Pathway Inhibition by Thiourea Derivatives. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC50 values) of various thiourea derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0--
SW620 (Colon)1.5--
K562 (Leukemia)6.3--
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.21,3-bis(4-(trifluoromethyl)phenyl)urea22.8
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin7.46
MCF-7 (Breast)7.0Doxorubicin4.56
Thiourea Derivative 20MCF-7 (Breast)1.3--
SkBR3 (Breast)0.7--

Note: The data presented is a compilation from various research articles for comparative purposes.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of the thiocarbonyl group and the ability to chelate metal ions are thought to contribute to their antimicrobial properties. The mechanism of action is believed to involve the disruption of the bacterial cell wall and the inhibition of essential enzymes.

Experimental_Workflow_MIC Figure 2: Experimental Workflow for MIC Determination. cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture Inoculum Standardized Inoculum Culture->Inoculum Microplate 96-well Microplate Inoculation Inoculum->Microplate Serial_Dilution Serial Dilution of Thiourea Derivatives Serial_Dilution->Microplate Incubation Incubation (e.g., 24h at 37°C) Microplate->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiourea derivatives against various microorganisms. A lower MIC value indicates stronger antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiourea Derivative 2E. faecalis40-50Ceftriaxone<5
P. aeruginosa40-50Ceftriaxone<5
S. typhi40-50Ceftriaxone<5
K. pneumoniae40-50Ceftriaxone<5
Thiourea Derivative TD4S. aureus (MRSA)2-16--
S. epidermidis2-16--
E. faecalis2-16--
Triazole-Thiourea Derivatives (1, 2, 4, 8, 9, 10, 12)S. aureus4-32--
S. epidermidis4-32--

Note: The data presented is a compilation from various research articles for comparative purposes. Direct comparison with reference compounds should be made cautiously as experimental conditions may vary.

Enzyme Inhibition and Antioxidant Activity

Thiourea derivatives are also recognized for their ability to inhibit various enzymes and exhibit antioxidant properties. The sulfur and nitrogen atoms in the thiourea moiety can act as binding sites for enzyme active sites and can also participate in scavenging free radicals.

Comparative Enzyme Inhibition and Antioxidant Activity Data
CompoundBiological ActivityIC50 (µM) / % InhibitionReference CompoundIC50 (µM) / % Inhibition
1,3-bis(3,4-dichlorophenyl) thioureaAntioxidant (DPPH)45 µg/mL--
Antioxidant (ABTS)52 µg/mL--
Compound 2aAntioxidant (DPPH)More active than referenceAscorbic Acid-
Compound 2cAntioxidant (ABTS)More active than referenceAscorbic Acid-
All Thiourea Derivatives (in study)Butyrylcholinesterase (BChE) InhibitionGood inhibitory activityGalantamine-
Compound 2e and 2fTyrosinase InhibitionBest in series--
Compound 2gα-Amylase and α-Glucosidase InhibitionBest in series--

Note: The data presented is a compilation from various research articles for comparative purposes.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[5]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiourea derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[7][8]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[8]

Procedure:

  • Sample Preparation: Prepare various concentrations of the thiourea derivative in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent. A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, an enzyme critical for nerve impulse transmission.[9][10]

Principle: The assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.[9]

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE solution and the test compound at various concentrations. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add DTNB and then the substrate (ATCI) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

References

Unambiguous Structure Determination: A Comparative Guide to Single-Crystal X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of biological function, guides the design of new therapeutics, and ensures the accurate characterization of novel materials. While single-crystal X-ray crystallography has long been considered the gold standard for this purpose, a suite of powerful alternative techniques now offers complementary and, in some cases, more suitable approaches for structural elucidation.

This guide provides an objective comparison of single-crystal X-ray crystallography with three key alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and powder X-ray diffraction (PXRD). We will delve into their core principles, present quantitative performance data, and outline detailed experimental protocols to assist researchers in selecting the optimal method for their specific scientific questions.

At a Glance: A Quantitative Comparison of Structural Determination Techniques

The choice of a structural determination method hinges on a variety of factors, from the nature of the sample to the desired level of detail. The following table summarizes key quantitative parameters for each of the techniques discussed in this guide.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Single Particle Analysis)Powder X-ray Diffraction
Typical Resolution 0.5 - 3.0 Å1.5 - 3.5 Å1.5 - 5.0 ÅLow (primarily for phase ID)
Sample Requirements Single, well-ordered crystal (0.05 - 0.5 mm)0.1 - 3 mM solution (300-600 µL)[1]Purified, monodisperse sample in solution (~1 mg/mL)Finely ground powder (~5-20 mg)
Molecular Weight No theoretical limit< 40 kDa (practically)[2]> 50 kDa (practically)Not directly applicable for MW
Data Collection Time Hours to a few days1 - 9 days[3]Hours to daysMinutes to hours
Key Information Precise atomic coordinates, bond lengths/angles3D structure in solution, dynamics, interactions3D structure of large complexes, conformational statesCrystalline phase identification, unit cell parameters

In-Depth Analysis of Techniques

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unparalleled atomic-level detail of a molecule's structure in its crystalline state.[4][5] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[6][7]

Advantages:

  • High Resolution: Capable of achieving atomic or near-atomic resolution, providing precise bond lengths and angles.[2][4]

  • No Size Limitation: Can be used to determine the structure of both small molecules and large macromolecular complexes.[4][8]

  • Well-Established: A mature and robust technique with a vast body of literature and established protocols.[4]

Disadvantages:

  • Crystallization is a Bottleneck: The primary challenge is growing well-ordered single crystals, which can be a time-consuming and often unsuccessful process.[2][6][7]

  • Static Picture: The resulting structure represents a single, static conformation of the molecule within the crystal lattice, which may not fully represent its dynamic nature in solution.[2]

  • Potential for Artifacts: The crystal packing forces can sometimes influence the molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique that provides information about the structure and dynamics of molecules in solution, a state that often better reflects their native biological environment.[8] It relies on the magnetic properties of atomic nuclei.[9]

Advantages:

  • Solution-State Analysis: Provides structural information in a near-physiological state, avoiding crystallization artifacts.[8]

  • Reveals Molecular Dynamics: Can provide unique insights into molecular flexibility, conformational changes, and intermolecular interactions.[2][8]

  • No Crystallization Required: Bypasses the often-difficult step of growing crystals.[9]

Disadvantages:

  • Size Limitation: Generally limited to smaller proteins and macromolecules, typically under 40 kDa, as larger molecules produce complex and difficult-to-interpret spectra.[2]

  • Lower Resolution: Typically yields lower resolution structures compared to X-ray crystallography.[9]

  • Requires Isotopically Labeled Samples: For larger molecules, isotopic labeling (e.g., with ¹³C and ¹⁵N) is often necessary, which can be expensive and time-consuming.[2]

Cryo-Electron Microscopy (Cryo-EM): Visualizing Macromolecular Machines

Cryo-EM has emerged as a revolutionary technique for determining the structure of large and complex macromolecular assemblies that are difficult or impossible to crystallize.[10][11] The method involves flash-freezing a solution of the sample in vitreous ice and imaging the individual particles with an electron microscope.[12]

Advantages:

  • Handles Large and Flexible Complexes: Ideal for studying large protein complexes, membrane proteins, and molecules with significant conformational flexibility.[2][10]

  • Near-Native State: Samples are examined in a hydrated, near-native state, avoiding the need for crystallization.[11]

  • Small Sample Requirement: Requires a very small amount of sample compared to other techniques.[2]

Disadvantages:

  • Lower Resolution for Smaller Molecules: While capable of near-atomic resolution for ideal samples, achieving high resolution can be challenging, especially for smaller molecules.[2]

  • Computationally Intensive: The data processing workflow is complex and requires significant computational resources.[13]

  • Sample Preparation Challenges: Achieving optimal ice thickness and particle distribution can be technically demanding.

Powder X-ray Diffraction (PXRD): A Tool for Bulk Material Characterization

Powder X-ray diffraction is primarily used for the characterization of crystalline materials in a powdered form.[14][15][16] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern.[14][16]

Advantages:

  • No Single Crystals Needed: Can be performed on polycrystalline or powdered samples.[16]

  • Rapid Analysis: Data collection is typically very fast.[15]

  • Phase Identification: Excellent for identifying the crystalline phases present in a bulk sample and determining their relative abundance.[14]

Disadvantages:

  • Limited Structural Information: While it can be used for structure refinement in some cases, it generally does not provide the detailed atomic coordinates obtainable from single-crystal diffraction.

  • Low Resolution: The averaging of signals from many crystallites results in lower resolution data.

Experimental Protocols and Workflows

Single-Crystal X-ray Crystallography Workflow

Single_Crystal_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Select suitable crystal Goniometer Goniometer Crystal_Mounting->Goniometer Xray_Source X-ray Source Detector Detector Goniometer->Detector Diffraction Data_Processing Data Processing Detector->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Diffraction Pattern Model_Building Model Building & Refinement Phase_Determination->Model_Building Electron Density Map Validation Structure Validation Model_Building->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the molecule of interest. This is typically achieved by slowly increasing the concentration of the molecule in a solution until it reaches supersaturation, leading to the formation of ordered crystals.

  • Crystal Mounting: A suitable crystal (typically 0.05-0.5 mm in size) is selected under a microscope and mounted on a goniometer head, often after being cryo-cooled in liquid nitrogen to minimize radiation damage.[17]

  • Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7][17]

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and space group of the crystal.

  • Phase Determination: The "phase problem" is a central challenge in crystallography. The phases of the diffracted X-rays, which are lost during the experiment, must be determined. This can be done through methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using computational methods to improve its fit with the experimental data.

  • Structure Validation: The final structure is validated to ensure its quality and accuracy, checking for geometric correctness and agreement with the experimental data.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Calculation Sample_Prep Sample Preparation (Dissolution, Labeling) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Pulse_Sequences Pulse Sequences Resonance_Assignment Resonance Assignment Pulse_Sequences->Resonance_Assignment NMR Spectra Restraint_Generation Restraint Generation (NOEs, J-couplings) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Structure_Ensemble Structure Ensemble & Validation Structure_Calculation->Structure_Ensemble

Caption: Workflow for NMR-based structure determination.

Experimental Protocol:

  • Sample Preparation: The molecule of interest is dissolved in a suitable deuterated solvent to a concentration of 0.1-3 mM.[1] For larger molecules, uniform isotopic labeling with ¹³C and ¹⁵N is often required.

  • Data Acquisition: A series of one- and multi-dimensional NMR experiments are performed using a high-field NMR spectrometer. These experiments use specific radiofrequency pulse sequences to probe the magnetic properties of the nuclei.[1]

  • Resonance Assignment: The first step in data analysis is to assign each resonance signal in the NMR spectra to a specific atom in the molecule. This is a complex process that relies on through-bond and through-space correlations observed in the various NMR experiments.

  • Generation of Structural Restraints: Information about the three-dimensional structure is extracted from the NMR data in the form of structural restraints. The most important of these are Nuclear Overhauser Effects (NOEs), which provide information about the distances between protons that are close in space.

  • Structure Calculation: The collected structural restraints are used as input for computational algorithms that calculate a family of 3D structures consistent with the experimental data.

  • Structure Validation: The resulting ensemble of structures is validated to assess its quality and consistency with the experimental restraints.

Cryo-Electron Microscopy (Single Particle Analysis) Workflow

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Image Processing & Reconstruction Grid_Preparation Grid Preparation Vitrification Vitrification (Plunge Freezing) Grid_Preparation->Vitrification TEM Transmission Electron Microscope Vitrification->TEM Movie_Acquisition Movie Acquisition Motion_Correction Motion Correction Movie_Acquisition->Motion_Correction Micrographs Particle_Picking Particle Picking Motion_Correction->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction & Refinement Classification->Reconstruction

Caption: Workflow for cryo-EM single particle analysis.

Experimental Protocol:

  • Grid Preparation and Vitrification: A small volume of the purified sample is applied to an electron microscopy grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample in a thin layer of vitreous (non-crystalline) ice.[18]

  • Data Collection: The vitrified grid is loaded into a transmission electron microscope (TEM). A large number of images (micrographs) are automatically collected at low electron doses to minimize radiation damage.[12]

  • Image Pre-processing: The collected movies are corrected for beam-induced motion. The contrast transfer function (CTF) of the microscope, which distorts the images, is also estimated and corrected for.

  • Particle Picking: Individual particle images are identified and extracted from the micrographs.

  • 2D and 3D Classification: The extracted particle images are classified into different groups based on their orientation and conformational state. This helps to separate out noisy or heterogeneous particles.

  • 3D Reconstruction and Refinement: An initial 3D model is generated, and the classified particle images are used to reconstruct a high-resolution 3D density map of the molecule. This map is then refined to improve its quality.

  • Model Building and Validation: An atomic model is built into the final density map and validated.

Powder X-ray Diffraction Workflow

Powder_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Sample Grinding Mounting Sample Mounting Grinding->Mounting Diffractometer Powder Diffractometer Mounting->Diffractometer Scan 2θ Scan Phase_ID Phase Identification Scan->Phase_ID Diffractogram Unit_Cell Unit Cell Refinement Phase_ID->Unit_Cell Quantitative_Analysis Quantitative Analysis Unit_Cell->Quantitative_Analysis

Caption: Workflow for powder X-ray diffraction.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline material is finely ground into a homogeneous powder to ensure random orientation of the crystallites.[14]

  • Sample Mounting: The powder is packed into a sample holder.

  • Data Collection: The sample is placed in a powder X-ray diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as a function of the scattering angle (2θ).[15][19]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed.

    • Phase Identification: The positions and relative intensities of the diffraction peaks are compared to a database of known diffraction patterns to identify the crystalline phases present in the sample.[14]

    • Unit Cell Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystalline phases.

    • Quantitative Analysis: The relative intensities of the peaks from different phases can be used to determine the weight fraction of each phase in a mixture.

Conclusion: Choosing the Right Tool for the Job

The unambiguous determination of molecular structure is a cornerstone of modern chemical and biological research. While single-crystal X-ray crystallography remains a powerhouse for achieving high-resolution structures, the expanding capabilities of NMR spectroscopy and cryo-electron microscopy have opened new avenues for studying a wider range of molecules and biological systems. Powder X-ray diffraction, in turn, provides an invaluable and rapid method for the characterization of bulk crystalline materials.

The choice of technique is not a matter of one being universally "better" than another, but rather a strategic decision based on the specific characteristics of the sample and the scientific question at hand. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for navigating the path to a definitive and insightful structural model. By leveraging the complementary nature of these powerful techniques, the scientific community can continue to unravel the intricate molecular architectures that govern the world around us.

References

Comparative Analysis of the Cytotoxic Effects of 1,3-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various 1,3-disubstituted thiourea derivatives against several cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds as potential anticancer agents. This document includes quantitative cytotoxicity data, detailed experimental protocols for common cytotoxicity assays, and a visualization of a key signaling pathway implicated in the mechanism of action of these compounds.

Data Presentation: Cytotoxicity of 1,3-Disubstituted Thioureas

The cytotoxic activity of 1,3-disubstituted thiourea derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values of selected thiourea compounds against various human cancer cell lines and a non-tumor cell line for selectivity assessment. Lower IC50 values indicate higher cytotoxic potency.

Table 1: IC50 Values (in µM) of Selected 1,3-Disubstituted Thioureas Against Various Cell Lines

Compound IDSubstitution PatternSW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)HaCaT (Non-tumor)Reference
1 3-(Trifluoromethyl)phenyl≤ 10≤ 10≤ 10≤ 10> 10[1][2]
2 3,4-Dichlorophenyl9.01.5≤ 106.324.7[1][2][3]
3 Not specified≤ 10≤ 10≤ 10≤ 10> 10[1][2]
4 Diarylthiourea-----[4]
5 Not specified≤ 10≤ 10≤ 10≤ 10> 10[1][2]
8 4-(Trifluoromethyl)phenyl≤ 10≤ 10≤ 10≤ 10> 10[1][2]
9 Not specified≤ 10≤ 10≤ 10≤ 10> 10[1][2]

Note: Specific IC50 values are provided where available. "≤ 10 µM" indicates high cytotoxicity as reported in the studies. The non-tumor HaCaT cell line is used to assess the selectivity of the compounds for cancer cells.

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used to determine the cytotoxic effects of chemical compounds on cultured cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

SRB (Sulforhodamine B) Assay

This assay is a colorimetric method for determining cell number based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[6]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[6]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Repeat Washing: After staining, wash the plates again with 1% acetic acid to remove unbound dye.[6]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 540 nm using a microplate spectrophotometer.[6]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Visualization

Several 1,3-disubstituted thiourea derivatives have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cancer progression. One such pathway is the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation. Some thiourea derivatives have been found to decrease NF-κB activation.[6][7]

G Simplified NF-κB Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1 IL-1 IL1R IL-1R IL1->IL1R Binds IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Phosphorylation NFkB_active Active NF-κB NFkB->NFkB_active Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Thiourea 1,3-Disubstituted Thioureas Thiourea->IKK Inhibits DNA DNA NFkB_active->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) DNA->Gene_Transcription Promotes

Caption: Simplified diagram of the canonical NF-κB signaling pathway and its inhibition by 1,3-disubstituted thioureas.

This guide provides a foundational comparison of the cytotoxic effects of 1,3-disubstituted thioureas. Further in-depth studies are necessary to fully elucidate their mechanisms of action and therapeutic potential. The provided experimental protocols can serve as a starting point for in-house evaluation of these and other novel compounds.

References

A Comparative Guide to the Theoretical and Experimental Structure of Thiourea Derivatives: A DFT Validation Study of 1,3-Dipropylthiourea Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and materials science, accurate structural elucidation of synthesized compounds is paramount. Thiourea derivatives, a class of compounds with diverse biological activities, are frequently the subject of such investigations.[1] This guide provides a comparative analysis of theoretical structure validation using Density Functional Theory (DFT) calculations against experimental data for a representative thiourea derivative. Due to the limited availability of specific data for 1,3-dipropylthiourea, this guide will utilize the closely related analogue, 1,3-diisobutylthiourea, for which both experimental crystallographic data and DFT calculations have been published.[2][3] This comparison will serve as a practical validation workflow for researchers engaged in the synthesis and characterization of novel thiourea-based molecules.

Structural Data Comparison: Experimental vs. Theoretical

The primary method for definitive experimental structure determination of crystalline solids is single-crystal X-ray diffraction. This technique provides precise bond lengths and angles that serve as a benchmark for theoretical models. DFT calculations, on the other hand, offer a powerful in silico method to predict molecular geometry and electronic properties.[4] A comparison between the experimental and theoretical data for 1,3-diisobutylthiourea is summarized below. The theoretical data was obtained using the B3LYP/6-311G model.[2][5]

Table 1: Comparison of Selected Bond Lengths (Å) for 1,3-Diisobutylthiourea

Bonded AtomsExperimental (Å)[2]Calculated (Å)[2]
S1–C11.6851.689
N1–C11.3531.365
N2–C11.3581.364
N1–C21.4691.472
N2–C61.4681.471

Table 2: Comparison of Selected Bond Angles (°) for 1,3-Diisobutylthiourea

AtomsExperimental (°)[2]Calculated (°)[2]
N1–C1–N2116.3116.0
N1–C1–S1121.5121.9
N2–C1–S1122.2122.1
C1–N1–C2125.7126.3
C1–N2–C6125.9126.4

Spectroscopic Data for Structural Confirmation

In addition to crystallographic data, spectroscopic techniques are routinely employed for structural characterization. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The comparison of experimental and theoretical vibrational frequencies can further validate the computed structure.

Table 3: Comparison of Key Experimental and Theoretical IR Frequencies (cm⁻¹) for 1,3-Diisobutylthiourea

Vibrational ModeExperimental (cm⁻¹)[2]Theoretical (cm⁻¹)[2]
N-H Stretch32423448
C-H Stretch29582960
C=S Stretch12151210

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

  • Crystal Growth: Needle-like colorless crystals of 1,3-diisobutylthiourea were grown from an ethyl acetate solution over several days.[5]

  • Data Collection: Intensity data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[6]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS97 and SHELXL97.[7]

Density Functional Theory (DFT) Calculations

  • Initial Geometry: The molecular geometry of 1,3-diisobutylthiourea obtained from the X-ray crystallographic data was used as the starting point.[5]

  • Computational Method: The geometry was optimized in the ground state using the DFT method with the B3LYP functional and the 6-311G basis set.[2][5]

  • Software: All calculations were performed using the GAUSSIAN 03 software package.[5] The optimized structure was visualized using Gauss-view.[5]

Workflow and Logical Diagrams

cluster_exp Experimental Validation cluster_theo Theoretical Validation cluster_comp Comparison exp_synthesis Synthesis of 1,3-Diisobutylthiourea exp_crystal Crystal Growth exp_synthesis->exp_crystal exp_xray Single-Crystal X-ray Diffraction exp_crystal->exp_xray exp_data Experimental Structural Data (Bond Lengths, Angles) exp_xray->exp_data compare Compare Experimental and Theoretical Data exp_data->compare theo_initial Initial Geometry from X-ray Data theo_dft DFT Calculation (B3LYP/6-311G) theo_initial->theo_dft theo_optimized Optimized Molecular Geometry theo_dft->theo_optimized theo_data Theoretical Structural Data (Bond Lengths, Angles) theo_optimized->theo_data theo_data->compare cluster_dft DFT Calculation Steps cluster_output Outputs for Comparison start Start with Initial Molecular Geometry basis_set Select Basis Set (e.g., 6-311G) start->basis_set functional Select Functional (e.g., B3LYP) start->functional optimization Perform Geometry Optimization basis_set->optimization functional->optimization frequency Frequency Calculation (Confirm Minimum Energy) optimization->frequency results Extract Optimized Geometry and Properties frequency->results bond_lengths Bond Lengths results->bond_lengths bond_angles Bond Angles results->bond_angles ir_spectra Vibrational Frequencies (IR) results->ir_spectra

References

A Comparative Guide to Forced Degradation Studies for Stability-Indicating Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance. These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to develop and validate stability-indicating analytical methods. This guide offers a comparative overview of common forced degradation techniques, supported by experimental data for select model compounds, to aid researchers in designing robust study protocols.

Comparison of Forced Degradation Conditions

The selection of appropriate stress conditions is paramount to generating a relevant degradation profile. The goal is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without generating secondary, irrelevant products that would not be seen under normal storage conditions. Below is a comparative summary of the outcomes from various stress conditions applied to two common drugs, Amlodipine Besylate and Paracetamol.

Amlodipine Besylate

Amlodipine Besylate, a calcium channel blocker, exhibits varying stability under different stress conditions. The following table summarizes the degradation observed in different studies.

Stress ConditionReagent/ParametersDuration% DegradationDegradation ProductsSource
Acid Hydrolysis 0.1 M HCl3 days (ambient)~1%Impurity D and others[1]
0.1 M HCl6 hours3.44%-[2]
Acidic Medium-60%Product ions m/z 180, 167, 230[3]
Base Hydrolysis 0.1 M NaOH3 days (ambient)43%-[1]
0.1 M NaOH8 hours29.73%-
5 M NaOH6 hours (80°C)Total Degradation-[4]
Basic Medium-25%Product ions m/z 180, 167[3]
Oxidation 3% H₂O₂3 days (ambient)~1%Impurity D[1]
30% H₂O₂-20%Product ions m/z 180, 167, 230[3]
3% H₂O₂8 hours74.40%-
Thermal 105°C3 daysNo significant degradation-[1]
80°C48 hoursNo major impurities-[3]
Photolytic 1.2 million lux-hours (Vis) & 200 W-h/m² (UVA)-5%-[1]
Photostability chamber14 days32.2%-[4]
Paracetamol

Paracetamol, a widely used analgesic and antipyretic, was subjected to forced degradation to develop a stability-indicating method.

Stress ConditionReagent/ParametersDuration% DegradationDegradation ProductsSource
Acid Hydrolysis ---4-aminophenol[5]
Base Hydrolysis ---4-aminophenol[5]
Oxidation ---N-acetyl-p-benzoquinone imine[5]
Dry Heat 100°C1 hour15.11% and 13.21% (two significant degradants)Multiple degradation peaks[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative protocols for the stress studies and the subsequent HPLC analysis.

Forced Degradation Protocol for Amlodipine Besylate

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of Amlodipine Besylate and transfer it to a 100 ml volumetric flask.

  • Add a suitable solvent (e.g., 50:50 v/v methanol:water) and sonicate for 5 minutes to dissolve the drug.[4]

  • Make up the volume to 100 ml with the same solvent to obtain a concentration of 100 µg/ml.[4]

2. Stress Conditions:

  • Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl and keep at ambient temperature for 3 days.[4]

  • Alkaline Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and keep at ambient temperature for 3 days.[4]

  • Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of 3% H₂O₂ and keep at ambient temperature for 3 days.[4]

  • Thermal Degradation (Solid State): Place approximately 100 mg of Amlodipine Besylate powder in a petri dish and keep it in a controlled temperature oven at 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose the drug substance to UV light (200 W-h/square meter) and then to white light (1.2 million lux-hours).[1]

3. Sample Preparation for Analysis:

  • After the specified duration, if necessary, neutralize the acidic and basic solutions.

  • Dilute the stressed samples with the mobile phase to a final target concentration for HPLC analysis.

Stability-Indicating HPLC Method for Amlodipine Besylate
ParameterCondition
Column ODS (250 mm x 4.6 mm, 5 µm)
Mobile Phase 30 mM Ammonium Acetate : Methanol (30:70 v/v)
Flow Rate 1.0 ml/min
Detection UV at 238 nm[2]
Injection Volume 20 µl
Temperature Ambient
Forced Degradation Protocol for Paracetamol

1. Preparation of Tablet Powder:

  • Weigh and finely powder 20 tablets of Paracetamol.

2. Stress Conditions:

  • Dry Heat: Expose the tablet powder to dry heat at 100°C for 1 hour.[5]

3. Sample Preparation for Analysis:

  • Dissolve the stressed powder in the mobile phase to achieve a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method for Paracetamol
ParameterCondition
Column C18
Mobile Phase Acetonitrile : Methanol (60:40 v/v)[5]
Flow Rate 1.0 ml/min[5]
Detection UV at 230 nm[5]
Injection Volume 20 µl
Temperature Ambient

Visualizing the Workflow and Logic

The following diagrams illustrate the process and rationale behind forced degradation studies and the development of stability-indicating methods.

Forced_Degradation_Workflow cluster_Stress Forced Degradation cluster_Analysis Analytical Method Development cluster_Outcome Results and Application API Active Pharmaceutical Ingredient (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC Develop Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Separate Separate Degradation Products HPLC->Separate Validate Validate Method (ICH Guidelines) Separate->Validate Identify Identify & Characterize Degradants Validate->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Stability Assess Intrinsic Stability Pathway->Stability ShelfLife Inform Shelf-Life & Storage Stability->ShelfLife

Workflow of a Forced Degradation Study.

Stability_Indicating_Method_Logic cluster_Inputs Inputs cluster_Process Process cluster_Output Output cluster_Goal Ultimate Goal Drug Drug Substance / Product ForcedDeg Forced Degradation Drug->ForcedDeg Stress Stress Conditions (Acid, Base, Oxidative, etc.) Stress->ForcedDeg MethodDev Method Development (e.g., HPLC) ForcedDeg->MethodDev Specificity Demonstrate Specificity MethodDev->Specificity ValidatedMethod Validated Stability-Indicating Analytical Method Specificity->ValidatedMethod AccurateQuant Accurate Quantification of API & Degradation Products ValidatedMethod->AccurateQuant

Logic of Stability-Indicating Method Development.

References

analysis of 1,3-diphenylthiourea for comparative spectroscopic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,3-Diphenylthiourea's Spectroscopic Profile Against Key Alternatives.

This guide provides a detailed comparative analysis of the spectroscopic properties of 1,3-diphenylthiourea, a compound of significant interest in medicinal chemistry and materials science. Its performance is objectively compared with that of the parent compound, thiourea, and an aliphatic analogue, 1,3-diethylthiourea, supported by experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

1,3-Diphenylthiourea exhibits a unique spectroscopic fingerprint that is readily distinguishable from its unsubstituted and alkyl-substituted counterparts. The presence of the phenyl groups introduces characteristic aromatic signals in its FT-IR and ¹H NMR spectra. In UV-Vis spectroscopy, a significant bathochromic shift is observed for 1,3-diphenylthiourea compared to thiourea, indicating a more extensive chromophoric system. Mass spectrometry reveals a stable molecular ion and distinct fragmentation patterns dominated by the phenyl substituents. These comparative data are crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,3-diphenylthiourea, thiourea, and 1,3-diethylthiourea.

Table 1: Comparative FT-IR Data (cm⁻¹)
Vibrational Mode1,3-DiphenylthioureaThiourea1,3-Diethylthiourea
N-H Stretching ~3205~3371, 3260, 3156~3200
Aromatic C-H Stretching ~3113, 3062, 3042, 3020--
Aliphatic C-H Stretching --Not explicitly found
C=S Stretching (Thioamide) ~750~729, 1414 (asymmetric)Not explicitly found
C-N Stretching ~1541, 1340~1466 (N-C-N asymm.)Not explicitly found
Aromatic C=C Bending ~1595, 1491--

Note: Vibrational frequencies can vary slightly based on the experimental conditions and the physical state of the sample.

Table 2: Comparative ¹H NMR Data (δ, ppm)
Proton Environment1,3-DiphenylthioureaThiourea1,3-Diethylthiourea
N-H 9.75 (s, DMSO-d₆), 8.2 (s, CDCl₃)~7.05 (s, DMSO-d₆)Not explicitly found
Aromatic C-H 7.12-7.50 (m, DMSO-d₆), 7.22-7.43 (m, CDCl₃)--
-CH₂- (Methylene) --3.39 (q, D₂O)
-CH₃ (Methyl) --1.16 (t, D₂O)

s = singlet, t = triplet, q = quartet, m = multiplet. Solvents are indicated in parentheses.

Table 3: Comparative UV-Vis Spectroscopic Data
Compoundλmax (nm)Solvent
1,3-Diphenylthiourea 273Ethanol
Thiourea 196, 236Acidic Mobile Phase
1,3-Diethylthiourea Not explicitly foundNot explicitly found
Table 4: Comparative Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
1,3-Diphenylthiourea 228194, 135, 93, 77
Thiourea 76Not explicitly found
1,3-Diethylthiourea 132Not explicitly found

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A solid sample of the compound (approximately 1-2 mg) was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was also recorded and subtracted from the sample spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Approximately 5-10 mg of the compound was dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound was prepared in a suitable UV-transparent solvent (e.g., ethanol). The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. The solvent was used as a reference in the reference cuvette.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Prepared_Sample Prepared_Sample Sample->Prepared_Sample Method-Specific Preparation Spectrometer Spectrometer Prepared_Sample->Spectrometer Raw_Data Raw_Data Spectrometer->Raw_Data Acquisition Processed_Spectrum Processed_Spectrum Raw_Data->Processed_Spectrum Processing Interpretation Interpretation Processed_Spectrum->Interpretation Analysis

Caption: General workflow for spectroscopic analysis.

Caption: FT-IR analysis workflow using the KBr pellet method.

Caption: ¹H NMR analysis workflow.

Safety Operating Guide

Navigating the Disposal of 1,3-Dipropylthiourea: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,3-Dipropylthiourea, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Profile

Thiourea derivatives are classified as hazardous materials. Understanding their primary hazards is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[2]
Skin Sensitization May cause an allergic skin reaction.[2]
Serious Eye Damage May cause serious eye damage.[3]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

Adherence to a stringent disposal protocol is mandatory to mitigate the risks associated with this compound.

1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[4][5]

2. Waste Segregation and Collection:

  • Hazardous Waste: All this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent paper, weighing boats), and empty containers, must be treated as hazardous waste.

  • Separate Waste Stream: Do not mix this compound waste with other waste streams.

  • Container: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and the appropriate hazard symbols.

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • For liquid spills, use an inert absorbent material.

  • Place all contaminated materials into the designated hazardous waste container.

  • Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.

4. Final Disposal:

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3] This is crucial to prevent environmental contamination, as the substance is harmful to aquatic organisms.[3]

  • Approved Waste Disposal Plant: The primary disposal method is through an approved and licensed hazardous waste disposal company.[1][2]

  • Incineration: A common disposal method for this type of chemical waste is incineration. Some safety data sheets for similar compounds recommend dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated (Unused chemical, contaminated items) ppe->waste_generation is_spill Spill Occurs? waste_generation->is_spill no_spill No is_spill->no_spill No yes_spill Yes is_spill->yes_spill Yes spill_cleanup Follow Spill Cleanup Protocol collect_waste Collect in Labeled Hazardous Waste Container spill_cleanup->collect_waste store_waste Store Securely in Designated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Service store_waste->contact_ehs disposal Arrange for Pickup and Disposal by Licensed Contractor contact_ehs->disposal no_spill->collect_waste yes_spill->spill_cleanup

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dipropylthiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Dipropylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.